molecular formula C8H7N3 B093821 2-(1H-imidazol-5-yl)pyridine CAS No. 17009-81-3

2-(1H-imidazol-5-yl)pyridine

Cat. No.: B093821
CAS No.: 17009-81-3
M. Wt: 145.16 g/mol
InChI Key: AHHQCRZKQHDXIY-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-5-yl)pyridine (CAS 16576-78-6) is a high-value heterocyclic compound serving as a critical building block in medicinal chemistry and drug discovery research. Recent studies have demonstrated its application in the design and synthesis of potent p38α mitogen-activated protein kinase (MAPK14) inhibitors . The p38α kinase pathway is a crucial signalling component activated by extracellular stimuli and stress, and its deregulation is associated with chronic inflammatory diseases such as rheumatoid arthritis . Derivatives based on this imidazolyl pyridine scaffold have shown promising anti-inflammatory activity by effectively suppressing the production of key pro-inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and cytokines like TNF-α and IL-1β . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-imidazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHQCRZKQHDXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16576-78-6
Record name 2-(1H-imidazol-4-yl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of the 2-(1H-imidazol-5-yl)pyridine Scaffold

The this compound motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a crucial component in the design of novel therapeutic agents and functional materials. Derivatives of this core structure have demonstrated a wide range of biological activities, including as kinase inhibitors for anti-cancer therapies and as anti-inflammatory agents.[1] The pyridine and imidazole rings are common pharmacophores, and their combination in this specific isomeric arrangement offers a distinct three-dimensional structure for molecular recognition at biological targets.

This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for constructing this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower effective and efficient synthesis.

Strategic Approaches to the Synthesis of this compound

The construction of the C-C bond between the C2 position of the pyridine ring and the C5 position of the imidazole ring is the key challenge in the synthesis of the target molecule. The most prevalent and effective methods for achieving this are transition-metal-catalyzed cross-coupling reactions. This guide will focus on the three major cross-coupling strategies: the Suzuki-Miyaura coupling, the Stille coupling, and the Negishi coupling. Additionally, direct C-H arylation will be discussed as an emerging and atom-economical alternative.

A critical consideration in the synthesis of this compound is the need for N-protection of the imidazole ring. The acidic N-H proton of the imidazole can interfere with many organometallic reactions. Therefore, the installation of a suitable protecting group, such as tert-butyloxycarbonyl (Boc), trityl (Tr), or (2-(trimethylsilyl)ethoxymethyl) (SEM), is often a necessary first step in the synthetic sequence. The choice of protecting group will depend on its stability to the cross-coupling conditions and the ease of its subsequent removal.

I. The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, owing to the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids and their esters.[2] The general strategy involves the palladium-catalyzed reaction of a pyridine electrophile with an imidazole-derived organoboron reagent.

Reaction Scheme and Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine.

  • Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center. This step typically requires a base to activate the boronic acid or ester.

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the desired C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 2-(Imidazol-5-yl)pyridine (Ar-Ar') 2-(Imidazol-5-yl)pyridine (Ar-Ar') Reductive Elimination->2-(Imidazol-5-yl)pyridine (Ar-Ar') 2-Halopyridine (Ar-X) 2-Halopyridine (Ar-X) 2-Halopyridine (Ar-X)->Oxidative Addition Imidazolylboronic acid/ester (Ar'-B(OR)2) Imidazolylboronic acid/ester (Ar'-B(OR)2) Imidazolylboronic acid/ester (Ar'-B(OR)2)->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound via the coupling of 2-bromopyridine with an in-situ generated or pre-synthesized N-protected imidazole-5-boronic acid pinacol ester, followed by deprotection.

Part A: Synthesis of N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

A common precursor is the N-protected imidazole boronic ester. The synthesis of a similar N-THP protected imidazole boronic acid pinacol ester has been reported and can be adapted.[3]

Part B: Suzuki-Miyaura Coupling

Parameter Condition Rationale
Pyridine Source 2-BromopyridineCommercially available and sufficiently reactive.
Imidazole Source N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazoleStable and reactive organoboron partner.
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4Effective for cross-coupling of heteroaromatics.
Base K2CO3 or Cs2CO3Activates the boronic ester for transmetalation.
Solvent Dioxane/Water or DMFAprotic polar solvents are generally effective.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (1.2 equiv.), 2-bromopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv.), and base (e.g., K2CO3, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-2-(1H-imidazol-5-yl)pyridine.

Part C: Deprotection

The Boc protecting group can be removed under acidic conditions.

  • Dissolve the N-Boc-2-(1H-imidazol-5-yl)pyridine in a suitable solvent such as dichloromethane or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry, concentrate, and purify as needed to yield this compound.

II. The Stille Coupling Approach

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. Organostannanes are often stable to air and moisture, making them convenient to handle.[4]

Reaction Scheme and Mechanism

The catalytic cycle of the Stille coupling is similar to the Suzuki-Miyaura coupling, with the transmetalation step involving the transfer of the organic group from the organostannane to the palladium center.

Stille_Mechanism cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 2-(Imidazol-5-yl)pyridine (Ar-Ar') 2-(Imidazol-5-yl)pyridine (Ar-Ar') Reductive Elimination->2-(Imidazol-5-yl)pyridine (Ar-Ar') 2-Halopyridine (Ar-X) 2-Halopyridine (Ar-X) 2-Halopyridine (Ar-X)->Oxidative Addition Imidazolylstannane (Ar'-SnR3) Imidazolylstannane (Ar'-SnR3) Imidazolylstannane (Ar'-SnR3)->Transmetalation

Caption: Catalytic cycle of the Stille reaction.

Experimental Protocol: A Representative Stille Coupling

This protocol outlines the synthesis via the coupling of a 2-halopyridine with an N-protected 5-(tributylstannyl)imidazole.

Part A: Synthesis of N-Protected 5-(Tributylstannyl)-1H-imidazole

This can be achieved by deprotonation of an N-protected imidazole with a strong base (e.g., n-BuLi) followed by quenching with tributyltin chloride.[5]

Part B: Stille Coupling

Parameter Condition Rationale
Pyridine Source 2-Iodopyridine or 2-BromopyridineIodo derivatives are generally more reactive.
Imidazole Source N-Trityl-5-(tributylstannyl)-1H-imidazoleThe trityl group is stable under these conditions.
Catalyst Pd(PPh3)4 or PdCl2(PPh3)2Common and effective catalysts for Stille couplings.
Solvent Toluene or DMFAnhydrous, non-protic solvents are required.
Temperature 80-110 °CHigher temperatures are often needed for Stille couplings.

Step-by-Step Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 2-halopyridine (1.0 equiv.), N-protected 5-(tributylstannyl)imidazole (1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.) in anhydrous solvent (e.g., toluene).

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (around 110 °C for toluene) and monitor by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction and dilute with an organic solvent.

  • Wash the solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography to yield the N-protected product.

  • Deprotect as described in the Suzuki-Miyaura section to obtain the final product.

III. The Negishi Coupling Approach

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions.[6]

Reaction Scheme and Mechanism

The catalytic cycle is analogous to the Suzuki and Stille couplings, with the transmetalation step involving an organozinc species.

Negishi_Mechanism cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 2-(Imidazol-5-yl)pyridine (Ar-Ar') 2-(Imidazol-5-yl)pyridine (Ar-Ar') Reductive Elimination->2-(Imidazol-5-yl)pyridine (Ar-Ar') 2-Halopyridine (Ar-X) 2-Halopyridine (Ar-X) 2-Halopyridine (Ar-X)->Oxidative Addition Imidazolylzinc halide (Ar'-ZnX) Imidazolylzinc halide (Ar'-ZnX) Imidazolylzinc halide (Ar'-ZnX)->Transmetalation CH_Arylation cluster_reactants Reactants cluster_catalyst Catalyst System N-Protected Imidazole N-Protected Imidazole Product Product N-Protected Imidazole->Product 2-Halopyridine 2-Halopyridine 2-Halopyridine->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product

References

An In-depth Technical Guide to the Chemical Properties of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 2-(1H-imidazol-5-yl)pyridine, a heterocyclic compound of significant interest to the pharmaceutical and materials science industries. This document details its synthesis, spectroscopic signature, physicochemical characteristics, and reactivity profile. By elucidating the causal relationships behind its properties and providing validated experimental protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this versatile molecular scaffold.

Introduction

This compound is a bicyclic aromatic heterocycle featuring a pyridine ring linked to an imidazole moiety at the 5-position. This unique structural arrangement confers a fascinating blend of chemical behaviors, combining the electron-deficient nature of the pyridine ring with the amphoteric and nucleophilic characteristics of the imidazole ring.[1][2] The presence of multiple nitrogen atoms provides key sites for hydrogen bonding and metal coordination, making it a privileged scaffold in medicinal chemistry and a versatile ligand in catalysis.[3][4]

Derivatives of this core structure have been investigated for a range of biological activities, including as kinase inhibitors for anti-cancer therapies.[5] Its utility as a molecular building block stems from the distinct reactivity of each ring system, allowing for selective functionalization and the construction of complex molecular architectures. This guide aims to provide a deep dive into the fundamental chemical properties that underpin the compound's utility and potential.

Synthesis and Strategic Considerations

The construction of the this compound scaffold is most effectively achieved through modern cross-coupling methodologies, which offer high yields and broad functional group tolerance. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are paramount in this field.[6][7]

Retrosynthetic Strategy: Palladium-Catalyzed Cross-Coupling

A logical retrosynthetic disconnection breaks the key carbon-carbon bond between the pyridine and imidazole rings. This strategy allows for the coupling of a suitably functionalized pyridine with an organometallic imidazole partner, or vice versa. The Suzuki-Miyaura coupling, which utilizes a boronic acid derivative, is often preferred due to the stability and low toxicity of the boronic acid reagents.[8][9]

The general workflow for such a synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_process Process Reactant_A 2-Halopyridine (e.g., 2-Chloropyridine) Heating Heating under Inert Atmosphere (Ar/N2) Reactant_A->Heating Reactant_B Imidazole Boronic Acid or Stannane Derivative Reactant_B->Heating Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Solvent (e.g., DME/H2O) Solvent->Heating Purification Work-up & Column Chromatography Heating->Purification Product This compound Purification->Product

Caption: Generalized workflow for Suzuki cross-coupling synthesis.

Detailed Experimental Protocol: Suzuki Coupling

This protocol describes a representative synthesis of this compound.

Objective: To synthesize the target compound via a palladium-catalyzed Suzuki coupling of 2-chloropyridine and an imidazole boronic acid derivative.

Materials:

  • 2-Chloropyridine

  • (1-(tert-Butoxycarbonyl)-1H-imidazol-5-yl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water (H₂O)

  • Ethyl Acetate (EtOAc), Hexanes, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-chloropyridine (1.0 eq), (1-(tert-butoxycarbonyl)-1H-imidazol-5-yl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

    • Expert Insight: The use of a Boc-protected imidazole boronic acid prevents side reactions at the imidazole N-H proton. An excess of the boronic acid component is used to drive the reaction to completion.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Solvent Addition & Degassing: Add a 4:1 mixture of DME/H₂O. The solution is degassed by bubbling argon through it for 15-20 minutes.

    • Trustworthiness: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to its inactive Pd(II) state, thus halting the catalytic cycle.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification (Protected Intermediate): The crude product is purified by flash column chromatography on silica gel to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Stir at room temperature for 2-4 hours.

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. The residue is neutralized with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the final product, this compound.

Physicochemical and Structural Properties

The physical and structural characteristics of this compound dictate its behavior in various applications, from solubility in biological media to its ability to form crystalline solids.

General Properties

The compound typically presents as a white to off-white or light yellow solid, with solubility in organic solvents like DMSO and DMF, and poor solubility in water.[3][10]

PropertyValueSource(s)
Molecular Formula C₈H₇N₃[11]
Molecular Weight 145.16 g/mol [11]
Appearance White to light yellow solid[3][10]
Melting Point 135-140 °C[10]
Boiling Point 382.8 ± 15.0 °C (Predicted)[10]
pKa (Imidazole N-H) ~14.5 (Comparable to imidazole)[12]
pKa (Pyridinium H⁺) ~5.2 (Comparable to pyridine)[12][13]
Structural Analysis

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of this compound.

TechniqueExpected Observations
¹H NMR (DMSO-d₆)Aromatic region (δ 7.0-8.5 ppm) will show distinct signals for the protons on both the pyridine and imidazole rings. A broad singlet for the N-H proton of the imidazole ring is expected at a downfield shift (δ > 12 ppm).[17][18]
¹³C NMR (DMSO-d₆)Signals corresponding to the eight carbon atoms will appear in the aromatic region (δ 115-150 ppm).[18]
IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching (~3400-3200 cm⁻¹, broad), C-H aromatic stretching (~3100-3000 cm⁻¹), and C=N and C=C ring stretching (~1600-1450 cm⁻¹).[18]
Mass Spec (ESI+) The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 146.1.

Chemical Reactivity

The reactivity of this compound is a composite of the individual characteristics of its constituent rings. The imidazole ring possesses both a pyrrole-like nitrogen (N-H) and a pyridine-like nitrogen, giving it an amphoteric nature.[1][2][19] The pyridine ring is characteristically electron-deficient and acts as a base or ligand through its nitrogen lone pair.[20]

G cluster_imidazole Imidazole Reactivity cluster_pyridine Pyridine Reactivity Molecule This compound Alkylation N-Alkylation / Acylation Deprotonation Deprotonation (Base) Coordination1 Metal Coordination Coordination2 Metal Coordination / Protonation EAS Electrophilic Aromatic Substitution (Harsh) Im_NH Pyrrole-like N-H Im_NH->Molecule Im_NH->Alkylation Im_NH->Deprotonation Im_N Pyridine-like N Im_N->Molecule Im_N->Coordination1 Py_N Pyridine N Py_N->Molecule Py_N->Coordination2 Py_Ring Pyridine Ring Carbons Py_Ring->Molecule Py_Ring->EAS

Caption: Reactivity map highlighting key functional sites.

  • Imidazole N-H (Pyrrole-like): This site is acidic (pKa ≈ 14.5) and can be deprotonated by a strong base.[12] The resulting imidazolate anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation.

  • Imidazole N (Pyridine-like): This sp²-hybridized nitrogen is basic (imidazole pKaH ≈ 7.0) and serves as a coordination site for metal ions.[2][13]

  • Pyridine N: This is the most basic site in the molecule (pyridine pKaH ≈ 5.25) and is the primary site for protonation and coordination with Lewis acids and transition metals.[20]

  • Aromatic Rings: The imidazole ring is generally more susceptible to electrophilic aromatic substitution than the electron-deficient pyridine ring. Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or upon N-quaternization.

Applications and Future Outlook

The unique combination of properties makes this compound and its derivatives highly valuable in several fields:

  • Medicinal Chemistry: The scaffold is a key component in the design of kinase inhibitors, particularly for targets like BRAF kinase in cancer therapy.[5] The hydrogen bonding capabilities and coordination potential allow it to act as a potent pharmacophore, interacting with active sites of enzymes and receptors. The pyridine moiety is a common feature in FDA-approved drugs, highlighting its importance in drug design.[21]

  • Coordination Chemistry and Catalysis: The multiple nitrogen atoms make it an excellent chelating ligand for transition metals.[4][22] The resulting metal complexes have potential applications in catalysis, for example, in oxidation or hydrogenation reactions where the ligand framework can be tuned to influence the catalyst's activity and selectivity.[3]

  • Materials Science: The ability to form ordered structures through hydrogen bonding and π–π stacking makes this scaffold a candidate for the development of functional organic materials, such as metal-organic frameworks (MOFs) or supramolecular assemblies.

The continued exploration of synthetic methodologies to functionalize this core structure will undoubtedly lead to the discovery of new compounds with enhanced biological activities and novel material properties.

References

An In-depth Technical Guide to 2-(1H-imidazol-2-yl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification: Resolving the CAS Number Discrepancy

It is imperative to begin by clarifying a significant point of confusion regarding the Chemical Abstracts Service (CAS) number for the compound of interest. While the CAS number 7471-05-8 is sometimes erroneously associated with 2-(1H-imidazol-2-yl)pyridine, it predominantly and correctly identifies its dihydro-derivative, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine . The correct and unambiguous CAS number for the aromatic compound 2-(1H-imidazol-2-yl)pyridine is 18653-75-3 . This guide will exclusively focus on the latter, the fully aromatic pyridine-imidazole scaffold.

Introduction: A Versatile Heterocyclic Scaffold

2-(1H-imidazol-2-yl)pyridine, also known as 2-(2-pyridyl)imidazole, is a heterocyclic organic compound featuring a pyridine ring connected to an imidazole ring at the 2-position. This structural motif has garnered considerable attention in various fields of chemistry, particularly in medicinal chemistry and materials science. The presence of three nitrogen atoms with differing electronic properties (a pyridine-type nitrogen and both pyrrole- and pyridine-type nitrogens in the imidazole ring) imparts a unique combination of reactivity, coordination ability, and biological activity to the molecule.

This guide provides a comprehensive overview of the synthesis, chemical and physical properties, reactivity, and key applications of 2-(1H-imidazol-2-yl)pyridine, serving as a technical resource for researchers and professionals in drug discovery and chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.

Physical Properties

The physical characteristics of 2-(1H-imidazol-2-yl)pyridine are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for understanding its solid-state behavior.

PropertyValueSource(s)
CAS Number 18653-75-3[1]
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1]
Appearance Colorless to light yellow crystalline powder or solid[2]
Melting Point 135-140 °C[1][3]
Boiling Point 382.8 ± 15.0 °C (Predicted)[3]
Solubility Soluble in ethanol, ether, DMSO, and DMF; slightly soluble in water.[2][3]
pKa pK1: 8.98 (Predicted)[3]
Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-(1H-imidazol-2-yl)pyridine.

  • ¹H NMR: The proton NMR spectrum of 2-(1H-imidazol-2-yl)pyridine exhibits characteristic signals for the protons on both the pyridine and imidazole rings. The chemical shifts are influenced by the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to the electronegative nitrogen atoms.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 2-(1H-imidazol-2-yl)pyridine, the molecular ion peak (M+) is expected at an m/z of approximately 145, corresponding to its molecular weight[5]. The fragmentation pattern can provide valuable structural information[6][7][8][9].

The IR spectrum of 2-(1H-imidazol-2-yl)pyridine displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected peaks include N-H stretching vibrations from the imidazole ring, C-H stretching from the aromatic rings, and C=N and C=C stretching vibrations within the heterocyclic systems[10][11][12].

Synthesis of 2-(1H-imidazol-2-yl)pyridine

Several synthetic routes to 2-(1H-imidazol-2-yl)pyridine have been reported, with the Radziszewski reaction and the dehydrogenation of the corresponding imidazoline being the most common.

Radziszewski Imidazole Synthesis

The Radziszewski synthesis is a classic and versatile method for the preparation of imidazoles[13]. It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of 2-(1H-imidazol-2-yl)pyridine, pyridine-2-carboxaldehyde serves as the aldehyde component, glyoxal as the 1,2-dicarbonyl compound, and ammonia provides the nitrogen atoms for the imidazole ring[3][14].

Radziszewski Synthesis cluster_reactants Reactants PyCHO Pyridine-2-carboxaldehyde Reaction Condensation PyCHO->Reaction Glyoxal Glyoxal Glyoxal->Reaction Ammonia Ammonia (2 equiv.) Ammonia->Reaction Product 2-(1H-imidazol-2-yl)pyridine Reaction->Product Formation of Imidazole Ring

Figure 1: Radziszewski Synthesis of 2-(1H-imidazol-2-yl)pyridine.

Experimental Protocol: Radziszewski Synthesis [15]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-2-carboxaldehyde (0.10 mol) in ethanol (10 cm³).

  • Addition of Reagents: To this solution, add a 40% aqueous solution of glyoxal (20 cm³) at 0 °C.

  • Reaction Conditions: Slowly add a concentrated aqueous solution of ammonia. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent such as dichloromethane. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-(1H-imidazol-2-yl)pyridine.

Dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

An alternative two-step approach involves the initial synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine followed by a dehydrogenation step to introduce the aromaticity in the imidazole ring.

Dehydrogenation Synthesis Imidazoline 2-(4,5-dihydro-1H- imidazol-2-yl)pyridine Catalyst [Mn(TPP)Cl] / NaIO₄ Imidazoline->Catalyst Dehydrogenation Product 2-(1H-imidazol-2-yl)pyridine Catalyst->Product

Figure 2: Dehydrogenation Route to 2-(1H-imidazol-2-yl)pyridine.

Experimental Protocol: Dehydrogenation [10]

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol) and a catalytic amount of [Mn(TPP)Cl] (manganese(III) tetraphenylporphyrin chloride) (0.05 mmol) in acetonitrile (5 mL) at room temperature under an air atmosphere.

  • Addition of Oxidant: To this solution, add a solution of sodium periodate (NaIO₄) (2 mmol) in water (10 mL).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and methanol (4:1) as the eluent.

  • Work-up and Purification: Upon completion of the reaction, add water (30 mL) to the reaction mixture and extract the product with dichloromethane (2 x 20 mL). Combine the organic layers, dry over an anhydrous salt, and remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved by column chromatography.

Chemical Reactivity

The chemical reactivity of 2-(1H-imidazol-2-yl)pyridine is dictated by the interplay of the electron-deficient pyridine ring and the electron-rich imidazole ring. The imidazole ring itself possesses both a pyridine-like nitrogen (sp² hybridized, basic) and a pyrrole-like nitrogen (sp² hybridized, acidic proton).

  • Basicity: The pyridine nitrogen and the imine nitrogen of the imidazole ring are basic and can be protonated or coordinate to metal ions.

  • Acidity: The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base.

  • Electrophilic Aromatic Substitution: The imidazole ring is generally more susceptible to electrophilic attack than the pyridine ring.

  • Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or upon N-oxidation.

Applications in Science and Technology

The unique structural and electronic properties of 2-(1H-imidazol-2-yl)pyridine have led to its exploration in several key areas of research.

Coordination Chemistry

2-(1H-imidazol-2-yl)pyridine is an excellent bidentate chelating ligand, capable of coordinating to a wide range of transition metal ions through the pyridine nitrogen and one of the imidazole nitrogens[16]. The resulting metal complexes have been investigated for their catalytic, magnetic, and photophysical properties.

Coordination_Chemistry Ligand 2-(1H-imidazol-2-yl)pyridine Complex Metal Complex Ligand->Complex Metal Transition Metal Ion (e.g., Ru, Pd, Cu) Metal->Complex Applications Applications Complex->Applications Catalysis Catalysis Applications->Catalysis Materials Materials Science Applications->Materials Bioinorganic Bioinorganic Chemistry Applications->Bioinorganic Drug_Discovery_Workflow Scaffold 2-(1H-imidazol-2-yl)pyridine Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Derivatization Lead_Opt Lead Optimization SAR->Lead_Opt Identification of Active Compounds Candidate Drug Candidate Lead_Opt->Candidate Refinement of Pharmacological Profile

References

structure elucidation of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-(1H-imidazol-5-yl)pyridine

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all subsequent chemical, biological, and pharmaceutical investigation. This guide provides a comprehensive, multi-technique workflow for the , a heterocyclic scaffold of significant interest in medicinal chemistry.[1] We move beyond a simple recitation of techniques, instead focusing on the strategic application and causal logic behind each analytical choice. By integrating data from mass spectrometry, infrared and advanced nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction, we present a self-validating system that ensures the highest degree of confidence in the final structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization.

Foundational Analysis: Establishing the Molecular Blueprint

Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established. This initial phase provides a constitutional framework and a hypothesis to be tested and proven by subsequent methods.

Molecular Formula and Unsaturation

The first objective is to confirm the molecular formula. For this compound, the expected formula is C₈H₇N₃.[2] This is best confirmed experimentally using High-Resolution Mass Spectrometry (HRMS), which provides a highly accurate mass measurement.

  • Expected Exact Mass : 145.0640

  • Calculated Exact Mass : 145.063997

The degree of unsaturation (DoU), or double bond equivalency (DBE), is calculated from the formula: DoU = C + 1 - (H/2) + (N/2) DoU = 8 + 1 - (7/2) + (3/2) = 9 - 3.5 + 1.5 = 7

A DoU of 7 is consistent with the hypothesized structure containing two aromatic rings (a pyridine ring contributing 4 DoU and an imidazole ring contributing 2 DoU) and an additional double bond within the fused ring system, which is accounted for by the aromaticity of the rings themselves.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) serves the dual purpose of confirming the molecular weight and providing structural clues through fragmentation analysis.

Experimental Protocol: ESI-MS

  • Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and observe daughter ions.

Expected Data & Interpretation The primary ion observed will be the protonated molecule, confirming the molecular weight. The fragmentation pattern can help validate the connectivity of the two heterocyclic rings.

Ionm/z (calculated)Interpretation
[M+H]⁺146.0718Protonated molecular ion, confirming MW of 145.16 g/mol .[2]
[M-HCN+H]⁺119.0612Loss of hydrogen cyanide from the imidazole ring, a characteristic fragmentation for imidazoles.
[C₅H₄N]⁺78.0344Fragment corresponding to the pyridine ring, suggesting its presence as a distinct substructure.
Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing corroborating evidence for the proposed structure.

Experimental Protocol: ATR-FTIR

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact.

  • Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation The IR spectrum provides a characteristic fingerprint, with key absorptions validating the presence of the aromatic rings and the N-H bond.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3250-3100Broad, MediumN-H stretchIndicates the presence of the imidazole N-H group, often broadened by hydrogen bonding.
~3100-3000Medium-WeakAromatic C-H stretchConfirms the presence of C-H bonds on the aromatic rings.
~1610-1450Strong-MediumC=C and C=N stretchingA complex series of bands characteristic of the pyridine and imidazole aromatic systems.[3]
~1400-1000MediumIn-plane C-H bendingFurther fingerprinting of the aromatic structures.

The Core of Elucidation: Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and constitution of an organic molecule in solution. A strategic combination of 1D and 2D NMR experiments provides an unambiguous and self-validating map of the atomic framework.

Experimental Protocol: NMR Analysis

  • Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as its polarity retains the analyte well and its hydrogen-bonding acceptor nature slows the exchange of the N-H proton, allowing for its observation.

  • Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a spectrometer operating at a field strength of 400 MHz or higher.[4]

¹H and ¹³C NMR: The Atomic Census
  • ¹H NMR : This experiment identifies all unique proton environments. For this compound, we expect 7 distinct proton signals: 4 for the pyridine ring, 2 for the imidazole ring, and 1 for the imidazole N-H. The integration of these signals should correspond to a 1:1:1:1:1:1:1 ratio.

  • ¹³C NMR : This experiment identifies all unique carbon environments. The structure has 8 carbon atoms, and due to the molecule's asymmetry, 8 distinct signals are expected in the proton-decoupled ¹³C spectrum.

2D NMR: Assembling the Puzzle

While 1D NMR provides the parts list, 2D NMR reveals how they are connected. The workflow below illustrates the logical progression from simple to complex correlations.

G cluster_1d 1D NMR cluster_2d 2D NMR Connectivity cluster_final Final Structure H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY Identifies spin systems HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC Links ¹H to attached ¹³C HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC HSQC->HMBC Assigns C-H pairs, sets stage for long-range analysis Structure Unambiguous Structure HMBC->Structure Connects all fragments

Caption: NMR Elucidation Workflow

  • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, typically over 2-3 bonds. It is essential for tracing the connectivity within the pyridine ring, establishing the relative positions of H-3, H-4, H-5, and H-6. The imidazole protons are not expected to show COSY correlations to each other.

  • HSQC (Heteronuclear Single Quantum Coherence) : This is the critical link between the proton and carbon universes. It correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of every protonated carbon in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is the definitive experiment for establishing the overall molecular structure. It reveals correlations between protons and carbons that are 2-3 bonds apart. The key correlations that "stitch" the two rings together are:

    • A correlation from the pyridine proton at position 6 (H-6) to the imidazole carbon at position 5 (C-5).

    • A correlation from the pyridine H-6 to the pyridine carbon at position 2 (C-2).

    • Correlations from the imidazole protons (H-2' and H-4') to the pyridine carbon at position 2 (C-2).

G mol H6 C5 H6->C5 H6 to C5' C2 H6->C2 H6 to C2 H2_prime H2_prime->C2 H2' to C2 H4_prime H4_prime->C2 H4' to C2 lab_H6 H-6 lab_C5 C-5' lab_C2 C-2 lab_H2_prime H-2' lab_H4_prime H-4'

Caption: Key HMBC correlations for this compound.

Consolidated NMR Data

The following table represents the predicted data from a full suite of NMR experiments. Chemical shifts (δ) are reported in ppm.

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)Key HMBC Correlations (from ¹H at position to ¹³C at position)
Pyridine Ring
2~150.0----
3~122.0~7.80d~8.0C-2, C-4, C-5
4~137.0~7.95t~7.8C-2, C-3, C-5, C-6
5~124.0~7.40t~7.6C-3, C-4, C-6
6~149.0~8.60d~4.5C-2, C-4, C-5, C-5'
Imidazole Ring
2'~136.0~7.90s-C-4', C-5', C-2
4'~128.0~7.30s-C-2', C-5', C-2
5'~135.0----
NH-~12.5br s-C-2', C-4', C-5'

Absolute Proof: Single-Crystal X-ray Diffraction

While NMR provides an unparalleled view of the molecule's structure in solution, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of atomic connectivity and three-dimensional arrangement in the solid state. Although a crystal structure for the exact target molecule is not publicly available, data from the closely related saturated analog, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, demonstrates the power of this technique.[5][6][7]

Experimental Protocol: X-ray Crystallography

  • Grow single crystals suitable for diffraction, often by slow evaporation of a solvent or vapor diffusion.

  • Mount a crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα).[5]

  • Process the diffraction data and solve the structure using direct methods or Patterson synthesis.

  • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Data Analysis & Interpretation The crystallographic data would provide definitive confirmation of the C-C bond linking the pyridine C-2 and imidazole C-5 positions. It would also reveal key geometric parameters, such as the planarity of the rings and the dihedral angle between them. For the related dihydro-derivative, the two rings are slightly twisted with a dihedral angle of 7.96°.[5][6][7] Intermolecular interactions, such as hydrogen bonding involving the imidazole N-H, would also be clearly identified, providing insights into the crystal packing.[5][6]

ParameterExample Data (from dihydro-derivative)[5]Interpretation for this compound
Crystal SystemOrthorhombicConfirms the repeating unit cell geometry.
Space GroupP bcaDefines the symmetry elements within the crystal.
FormulaC₈H₉N₃Would be C₈H₇N₃ for the target molecule.
C-C bond (inter-ring)~1.47 ÅWould confirm the covalent link between the two rings.
Dihedral Angle7.96 (15)°Would quantify the degree of twist between the pyridine and imidazole planes.
Hydrogen BondingN-H···N intermolecular bondsWould confirm the imidazole N-H as a hydrogen bond donor.

Conclusion

The is achieved through a logical and hierarchical application of modern analytical techniques. The process begins with foundational mass spectrometry and IR spectroscopy to confirm the molecular formula and key functional groups. It then proceeds to a comprehensive suite of 1D and 2D NMR experiments, which rigorously establish the atom-to-atom connectivity in a self-validating manner. Finally, single-crystal X-ray diffraction provides the ultimate, unequivocal confirmation of the three-dimensional structure. This orthogonal, multi-technique approach ensures the highest level of scientific integrity and provides the absolute structural confidence required for advanced research and development applications.

References

The Imidazopyridine Core: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The imidazopyridine nucleus, a fused heterocyclic system of imidazole and pyridine rings, stands as a testament to the blend of serendipity and rational design in medicinal chemistry. Initially a curiosity of academic synthesis, this scaffold has blossomed into a "privileged structure," forming the backbone of numerous therapeutic agents with a remarkable diversity of biological activities.[1][2] From the widely prescribed hypnotic Zolpidem to promising new anticancer and antiviral candidates, the journey of imidazopyridine compounds is a compelling narrative of chemical ingenuity and evolving pharmacological understanding.[3][4][5] This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of this versatile core, offering insights for researchers and drug development professionals seeking to harness its therapeutic potential.

Chapter 1: The Genesis of a Scaffold - Early Discoveries and Synthetic Foundations

The story of imidazopyridines begins in the early 20th century, not with a targeted therapeutic goal, but with fundamental explorations in heterocyclic chemistry.

The Pioneering Tschitschibabin Synthesis

In 1925, the Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin) reported the first synthesis of an imidazo[1,2-a]pyridine.[6] This seminal work involved the reaction of 2-aminopyridine with bromoacetaldehyde at high temperatures in a sealed tube.[6] While the yields were modest, this reaction laid the foundational stone for the entire class of compounds.

The Tschitschibabin reaction is a classic example of a condensation-cyclization reaction. The mechanism involves two key steps:

  • N-Alkylation: The more nucleophilic ring nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-haloaldehyde, forming a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the aldehyde carbonyl carbon to form a cyclic hemiaminal, which subsequently dehydrates to yield the aromatic imidazo[1,2-a]pyridine ring system.[6]

Later refinements of the Tschitschibabin method, such as the inclusion of a base like sodium bicarbonate, allowed for milder reaction conditions and improved yields.[6]

Experimental Protocol: Classical Tschitschibabin Reaction for 2-Phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Ethanol

  • Sodium Bicarbonate (optional, for modified procedure)

Procedure:

  • Dissolve 2-aminopyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add α-bromoacetophenone (1 equivalent) to the solution.

  • For the classical approach, heat the mixture at reflux for several hours. For a milder, modified approach, add sodium bicarbonate (1.2 equivalents) and stir at a lower temperature (e.g., 60°C) for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-phenylimidazo[1,2-a]pyridine.

Mechanism of the Tschitschibabin Reaction

Tschitschibabin_Mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization & Dehydration A 2-Aminopyridine C Pyridinium Salt Intermediate A->C Nucleophilic Attack B α-Bromoacetophenone B->C D Cyclic Hemiaminal C->D Nucleophilic Attack by NH2 E Imidazo[1,2-a]pyridine D->E - H2O

Caption: Mechanism of the Tschitschibabin reaction.

Chapter 2: The "Z-Drugs" and the Dawn of Therapeutic Significance

For decades following its discovery, the imidazopyridine scaffold remained largely of academic interest. This changed dramatically in the late 1980s and early 1990s with the advent of the so-called "Z-drugs," a new class of non-benzodiazepine hypnotics.

Zolpidem (Ambien®): A Blockbuster Hypnotic

Synthesized in the early 1980s by researchers at the French pharmaceutical company Synthélabo, zolpidem emerged from a search for anxiolytic and hypnotic agents with an improved side-effect profile compared to benzodiazepines.[7] Approved by the U.S. Food and Drug Administration (FDA) in 1992 under the brand name Ambien, zolpidem quickly became a widely prescribed treatment for insomnia.[7][8]

Zolpidem's success lies in its selective agonism at the benzodiazepine (BZ) site of the GABA-A receptor, specifically at receptors containing the α1 subunit.[9] This selectivity is thought to contribute to its potent hypnotic effects with less anxiolytic and muscle relaxant properties compared to less selective benzodiazepines.[9]

Alpidem (Ananxyl®): A Promising Anxiolytic with a Tragic Flaw

Following the interest generated by zolpidem, another imidazopyridine, alpidem, was developed as an anxiolytic.[10] It showed promise in clinical trials, demonstrating anxiolytic efficacy comparable to benzodiazepines but with reduced sedative effects.[10] Alpidem was introduced to the market in France in 1991.[11]

However, its time on the market was short-lived. Post-marketing surveillance revealed rare but severe cases of hepatotoxicity, leading to its withdrawal worldwide in 1995.[10][12] The case of alpidem serves as a stark reminder of the importance of pharmacovigilance and the potential for idiosyncratic drug reactions to emerge after widespread clinical use.

Mechanism of Action: Modulating the GABA-A Receptor

Imidazopyridine "Z-drugs" exert their effects by acting as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[13] By binding to the benzodiazepine site on the receptor, they enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and neuronal hyperpolarization.[13] This results in a calming effect on the brain, inducing sleep.[7]

GABA_A_Mechanism GABA_A GABA-A Receptor α β γ Chloride Cl- influx GABA_A->Chloride Channel Opens Imidazopyridine Imidazopyridine (e.g., Zolpidem) Imidazopyridine->GABA_A:alpha Binds to α subunit GABA GABA GABA->GABA_A:beta Binds Neuron Neuron Hyperpolarization (Sedative/Hypnotic Effect) Chloride->Neuron

Caption: Simplified mechanism of imidazopyridine action at the GABA-A receptor.

Chapter 3: The Evolution of Synthesis - From Classical to Contemporary

The growing therapeutic importance of imidazopyridines spurred the development of more efficient and versatile synthetic methodologies beyond the classical Tschitschibabin reaction.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, have emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines.[14][15] The Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR, is particularly noteworthy for its ability to rapidly generate diverse libraries of 3-aminoimidazo[1,2-a]pyridines.[14]

Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction

Materials:

  • 2-Aminopyridine

  • An aldehyde (e.g., benzaldehyde)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • A Lewis or Brønsted acid catalyst (e.g., scandium triflate)

  • A suitable solvent (e.g., methanol)

Procedure:

  • To a solution of 2-aminopyridine (1 equivalent) and the aldehyde (1 equivalent) in methanol, add the catalyst (e.g., 10 mol%).

  • Stir the mixture for a short period to allow for imine formation.

  • Add the isocyanide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Remove the solvent in vacuo and purify the residue by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine.

Transition-Metal Catalysis: Precision and Versatility

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the imidazopyridine core is no exception. Copper, palladium, and iron-catalyzed reactions have enabled the use of a wider range of starting materials and have provided access to previously challenging substitution patterns.[7] These methods often proceed under milder conditions and with higher yields compared to classical approaches.

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines

MethodKey ReactantsConditionsAdvantagesDisadvantages
Tschitschibabin Reaction 2-Aminopyridine, α-HalocarbonylHigh temperature, often harshFoundational, simple starting materialsLow yields, limited scope, harsh conditions
Multicomponent Reactions (e.g., GBB) 2-Aminopyridine, Aldehyde, IsocyanideMild, often catalyticHigh atom economy, diversity-orientedIsocyanides can be toxic and odorous
Transition-Metal Catalysis (e.g., Cu, Pd, Fe) Various (e.g., 2-aminopyridines, alkynes, ketones)Mild to moderate, catalyticHigh yields, broad scope, functional group toleranceCatalyst cost and toxicity, ligand sensitivity
Photochemical Synthesis VariousVisible light, photocatalystGreen, mild conditions, novel reactivityRequires specialized equipment, limited to certain chromophores
Photochemical Synthesis: A Green Frontier

In recent years, visible-light photoredox catalysis has emerged as a sustainable and powerful method for the synthesis and functionalization of imidazopyridines.[8][11] These reactions utilize light energy to generate reactive intermediates under exceptionally mild conditions, often at room temperature.[8] This "green" approach minimizes waste and avoids the use of harsh reagents, aligning with the principles of sustainable chemistry.[16]

Synthetic_Evolution Tschitschibabin Tschitschibabin Reaction (1925) MCR Multicomponent Reactions (e.g., GBB) Tschitschibabin->MCR Increased Efficiency TransitionMetal Transition-Metal Catalysis (Cu, Pd, Fe) Tschitschibabin->TransitionMetal Broader Scope Modern_Applications Modern Drug Discovery & Materials Science MCR->Modern_Applications TransitionMetal->Modern_Applications Photochemical Photochemical Synthesis Photochemical->Modern_Applications Green Chemistry

Caption: The evolution of synthetic strategies for imidazopyridines.

Chapter 4: Beyond Hypnotics - Expanding Therapeutic Horizons

While the "Z-drugs" brought imidazopyridines to prominence, the therapeutic potential of this scaffold extends far beyond the treatment of insomnia. Ongoing research has revealed a wealth of other biological activities, positioning imidazopyridines as a versatile platform for drug discovery in numerous disease areas.[17]

Anticancer Activity: A New Battleground

A growing body of evidence highlights the potential of imidazopyridine derivatives as anticancer agents.[2][18] These compounds have been shown to inhibit various cancer-related targets, including protein kinases and tubulin polymerization.[2][19] The structural versatility of the imidazopyridine core allows for fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity against specific cancer cell lines.[18][19]

Antiviral and Antimicrobial Applications

Imidazopyridine derivatives have also demonstrated promising activity against a range of viruses and microbes.[5] Notably, some compounds have shown potent inhibition of respiratory syncytial virus (RSV) fusion.[5] Furthermore, the imidazopyridine scaffold is being explored for the development of new treatments for tuberculosis, with some analogues showing significant activity against Mycobacterium tuberculosis.[12]

Table 2: Diverse Biological Activities of Imidazopyridine Derivatives

Therapeutic AreaMechanism of Action / TargetRepresentative Compound(s)
Hypnotic/Sedative GABA-A Receptor Positive Allosteric ModulatorZolpidem, Alpidem
Anxiolytic GABA-A Receptor Positive Allosteric ModulatorAlpidem
Anticancer Kinase Inhibition, Tubulin Polymerization InhibitionVarious investigational compounds
Antiviral Viral Fusion Inhibition (e.g., RSV)Investigational compounds
Antitubercular Inhibition of Mycobacterium tuberculosis growthInvestigational compounds
Gastroprotective Proton Pump InhibitionZolimidine
Anti-inflammatory Prostanoid Signaling ModulationMiroprofen

Chapter 5: Future Directions and Conclusion

The journey of imidazopyridine compounds from a laboratory curiosity to a cornerstone of medicinal chemistry is a powerful illustration of the dynamic nature of drug discovery. The continued exploration of this privileged scaffold, fueled by innovations in synthetic chemistry and a deeper understanding of its pharmacological properties, promises to deliver a new generation of therapeutic agents.

For researchers and drug development professionals, the imidazopyridine core offers a fertile ground for discovery. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its proven ability to interact with a wide range of biological targets provides a solid foundation for rational drug design. As we move forward, the integration of computational modeling, high-throughput screening, and novel synthetic methodologies will undoubtedly unlock even greater therapeutic potential from this remarkable heterocyclic system. The story of the imidazopyridine core is far from over; its next chapter, written in the laboratories of today, holds the promise of new medicines for the challenges of tomorrow.

References

Spectroscopic Characterization of 2-(1H-imidazol-5-yl)pyridine: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-(1H-imidazol-5-yl)pyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As with any synthesized compound, its unambiguous structural confirmation is paramount. This technical guide serves as a detailed resource for the spectroscopic characterization of this specific isomer. A survey of publicly available data indicates a notable scarcity of experimental spectra for this compound. In contrast, extensive data exists for its constitutional isomer, 2-(1H-imidazol-2-yl)pyridine.

This guide will therefore employ a predictive and comparative methodology. We will present the established spectroscopic data for the well-documented 2-yl isomer as a benchmark and, based on fundamental chemical principles, provide a detailed prediction of the expected spectra for the 5-yl isomer. This approach offers a robust framework for scientists to identify, differentiate, and confirm the synthesis of this compound.

Introduction: The Challenge of Isomer Differentiation

The fusion of pyridine and imidazole rings creates a scaffold with diverse applications, from active pharmaceutical ingredients to coordination chemistry. However, the specific connectivity between the two rings drastically alters the molecule's electronic properties, steric profile, and biological activity. The constitutional isomers, such as 2-(1H-imidazol-2-yl)pyridine and this compound, while sharing the same molecular formula (C₈H₇N₃) and mass, possess distinct chemical identities.

Molecular Structure and Predicted Spectroscopic Behavior

The key structural difference lies in the point of attachment. In the 2-yl isomer, the pyridine ring is connected to the carbon between the two imidazole nitrogens. In the target 5-yl isomer, the connection is to a carbon adjacent to only one nitrogen, fundamentally altering the electronic delocalization and inductive effects across the molecule.

Caption: Comparison of 2-(1H-imidazol-5-yl) and 2-(1H-imidazol-2-yl) isomers.

¹H NMR Spectroscopy: The Definitive Tool for Isomer Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful technique for distinguishing these isomers. The chemical shift, multiplicity, and coupling constants of the imidazole protons provide a unique fingerprint for each structure.

Experimental Protocol: ¹H NMR

A robust, self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound. The purity is critical as residual solvents or synthetic precursors will appear in the spectrum.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of the N-H proton, making it more likely to be observed.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Shim the instrument to achieve high magnetic field homogeneity, indicated by a sharp, symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Data Interpretation: Predicted vs. Reference

The key diagnostic signals are the protons on the imidazole ring.

Reference Data: 2-(1H-imidazol-2-yl)pyridine This isomer is well-characterized. The two imidazole protons (H4 and H5) are adjacent and typically appear as a singlet or a pair of coupled signals, depending on the solvent and electronic environment.[1][2]

Predicted Data: this compound In this isomer, the two imidazole protons (H2 and H4) are not adjacent. This lack of scalar coupling is the most definitive diagnostic feature.

Table 1: Comparison of ¹H NMR Data (Predicted for 5-yl Isomer)

Proton Assignment Predicted Chemical Shift (δ, ppm) for 5-yl Isomer Rationale for Prediction Reference Data (ppm) for 2-yl Isomer[1][2]
Imidazole NH 12.0 - 13.0 Broad singlet, typical for imidazole N-H. ~12.7 (broad s)
Pyridine H 6 8.5 - 8.7 Doublet; ortho to pyridine N, deshielded. ~8.5 (d)
Pyridine H 3/H4/H5 7.2 - 8.2 Multiplets; complex region. 7.2 - 8.1 (m)
Imidazole H 2 ~7.8 - 8.0 Singlet ; deshielded by two adjacent nitrogens. N/A (C2 is substituted)

| Imidazole H 4 | ~7.3 - 7.5 | Singlet ; adjacent to one N, less deshielded than H2. | ~7.1 (s or d) |

The prediction of two distinct singlets for the imidazole protons of the 5-yl isomer is the critical takeaway. The observation of coupling between imidazole protons would strongly suggest the presence of a different isomer.

G cluster_workflow NMR Analysis Workflow cluster_decision Isomer Confirmation prep 1. Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) acq 2. Data Acquisition (≥400 MHz Spectrometer) prep->acq proc 3. Data Processing (Referencing, Phasing) acq->proc interp 4. Interpretation proc->interp s1 Observe two imidazole singlets? interp->s1 confirm Structure Confirmed: This compound s1->confirm Yes reject Incorrect Isomer or Mixture: Re-evaluate synthesis/purification s1->reject No

Caption: Decision workflow for ¹H NMR-based isomer confirmation.

¹³C NMR Spectroscopy: Orthogonal Structural Verification

Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.

  • Sample Preparation: A slightly more concentrated sample (15-25 mg in 0.6 mL solvent) is often required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is crucial as it simplifies the spectrum to single lines for each unique carbon atom.

    • A much larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover 0-160 ppm.

Data Interpretation: Predicted vs. Reference

The chemical shifts of the imidazole carbons are highly sensitive to their connectivity.

Table 2: Comparison of ¹³C NMR Data (Predicted for 5-yl Isomer)

Carbon Assignment Predicted Chemical Shift (δ, ppm) for 5-yl Isomer Rationale for Prediction Reference Data (ppm) for 2-yl Isomer
Imidazole C 2 ~135 - 140 Carbon between N-H and another N. ~145 (Substituted, deshielded)
Imidazole C 4 ~115 - 125 C-H carbon adjacent to one N. ~122
Imidazole C 5 ~130 - 135 Substituted carbon , attached to pyridine. ~128
Pyridine C 2' ~148 - 152 Substituted carbon , attached to imidazole. ~150

| Pyridine Carbons | 120 - 150 | Range for pyridine ring carbons. | 120 - 149 |

The key distinction lies in which imidazole carbon is substituted (and thus highly deshielded and potentially lower in intensity) and which pyridine carbon is substituted.

Mass Spectrometry: Molecular Weight Confirmation and Fragmentation

Mass spectrometry (MS) confirms the molecular weight and can provide structural information through fragmentation patterns.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for these types of molecules.

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer or via an LC system.

  • Data Acquisition: Acquire data in positive ion mode. The basic nitrogen atoms in the pyridine and imidazole rings are readily protonated.

Data Interpretation
  • Molecular Ion: Both isomers will show an identical protonated molecular ion [M+H]⁺ at m/z 146.17, confirming the molecular formula C₈H₇N₃.[3]

  • Fragmentation: The fragmentation pattern (MS/MS) is where the isomers can be differentiated. The bond between the two rings is a likely point of cleavage.

    • Predicted for 5-yl Isomer: Cleavage of the C5-C2' bond would lead to distinct fragments corresponding to the pyridyl cation and the imidazolyl radical (or vice-versa).

    • Reference for 2-yl Isomer: Cleavage of the C2-C2' bond would produce different initial fragments. For example, a characteristic loss of HCN from the imidazole ring is a common pathway for 2-substituted imidazoles.

G mol Molecule [M] m/z 145.16 esi ESI Source (+H+) mol->esi mh [M+H]+ m/z 146.17 esi->mh cid Collision Cell (CID) mh->cid frag1 Fragment A cid->frag1 Isomer-specific cleavage frag2 Fragment B cid->frag2 Isomer-specific cleavage detector Detector frag1->detector frag2->detector

Caption: General workflow for ESI-MS/MS analysis.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is useful for confirming the presence of key functional groups but is less powerful for distinguishing these specific isomers compared to NMR.

  • N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹, characteristic of the imidazole N-H group.[4]

  • Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹.

  • C=N and C=C Stretches: A series of strong, sharp bands in the 1400-1650 cm⁻¹ "fingerprint" region will be present, corresponding to the stretching vibrations of the aromatic rings. While the overall pattern will be similar for both isomers, subtle shifts in peak position and intensity will exist due to the different substitution patterns.

Conclusion

The unambiguous characterization of this compound relies on a multi-technique spectroscopic approach, with ¹H NMR being the most definitive method . The key diagnostic feature for the 5-yl isomer is the presence of two singlets for the imidazole ring protons, in contrast to the coupled system or single peak observed for the 2-yl isomer. ¹³C NMR provides essential confirmation of the carbon framework, while mass spectrometry verifies the molecular weight. By employing the predictive and comparative analysis detailed in this guide, researchers can confidently confirm the identity and purity of their target compound, ensuring the integrity of subsequent scientific investigations.

References

physical characteristics of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the physical characteristics of 2-(1H-imidazol-5-yl)pyridine cannot be generated at this time. A thorough review of available scientific literature and chemical databases did not yield specific experimental data for this particular isomer.

The compound specified in the topic, this compound, is a specific constitutional isomer where the pyridine ring is attached to the 5-position of the imidazole ring. However, the search results consistently provide detailed physical and chemical data for two different, more commonly synthesized isomers:

  • 2-(1H-imidazol-2-yl)pyridine (CAS 18653-75-3): In this isomer, the pyridine ring is connected to the 2-position of the imidazole ring.

  • 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (CAS 7471-05-8): This is an imidazoline derivative, where the imidazole ring is partially saturated.

Generating a technical guide on This compound using data from these other isomers would be scientifically inaccurate and misleading for the target audience of researchers and drug development professionals. The position of the nitrogen atoms and the point of connectivity between the two heterocyclic rings significantly influence the molecule's electronic distribution, crystal packing, hydrogen bonding capabilities, and ultimately, all of its physical characteristics, including melting point, solubility, and spectroscopic signatures.

For the purposes of scientific integrity and accuracy, a guide can only be constructed from data that pertains directly to the compound of interest. Without verifiable experimental data on the synthesis, crystallization, and analytical characterization of this compound, any discussion of its physical properties would be purely speculative.

Therefore, this document will not be produced to prevent the dissemination of incorrect and unsubstantiated information. Researchers seeking information on this specific compound are advised to consult primary synthesis and characterization literature that explicitly identifies the 5-substituted isomer.

The Imidazopyridine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazopyridine scaffold, a nitrogen-fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry due to its remarkable structural versatility and broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview of the biological significance of the imidazopyridine core, delving into its mechanism of action across various therapeutic areas, structure-activity relationships (SAR), and key experimental protocols for its evaluation. From its well-established role in modulating GABA(_A) receptors for sedative and anxiolytic effects to its emerging potential in oncology, virology, and anti-inflammatory applications, the imidazopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics.[2][3][4] This document serves as an in-depth resource for professionals engaged in drug discovery and development, offering field-proven insights to navigate the complexities of harnessing the full therapeutic potential of this privileged scaffold.

Introduction: The Ascendancy of the Imidazopyridine Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the realm of bioactive molecules, with the imidazopyridine scaffold holding a prominent position.[1][5] Its unique structural features facilitate interactions with a diverse array of enzymes and receptors, leading to a wide range of biological and pharmacological effects.[1] The inherent drug-like properties of imidazopyridine derivatives, including favorable solubility, metabolic stability, and biocompatibility, have made them highly attractive for the development of new chemical entities.[4]

The versatility of the imidazopyridine ring system is evident in the number of marketed drugs and clinical candidates that incorporate this core structure.[6][7] Notable examples include Zolpidem (Ambien®) for insomnia, Alpidem for anxiety (though later withdrawn), and Saripidem, an anxiolytic and sedative agent.[8][9][10] Beyond its impact on the central nervous system (CNS), the imidazopyridine scaffold has demonstrated significant promise as a framework for developing anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][3]

This guide will explore the multifaceted biological significance of the imidazopyridine scaffold, providing a detailed examination of its therapeutic applications and the underlying molecular mechanisms.

Central Nervous System Applications: Modulating Neuronal Inhibition

The most well-characterized biological activity of imidazopyridine derivatives is their modulation of the central nervous system, primarily through interaction with the γ-aminobutyric acid type A (GABA(_A)) receptor.[11][12]

Mechanism of Action: Selective GABA(_A) Receptor Modulation

Imidazopyridine-based drugs like Zolpidem, Alpidem, and Saripidem act as positive allosteric modulators of the GABA(A) receptor, binding to the benzodiazepine site.[11][13][14] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which ultimately results in decreased neuronal excitability.[12]

A key feature of many imidazopyridine drugs is their selectivity for specific GABA(_A) receptor subtypes. Zolpidem, for instance, exhibits a high affinity for the α1 subunit-containing GABA(_A) receptors, which are primarily associated with sedative and hypnotic effects.[13][15] This subtype selectivity is believed to contribute to the favorable side-effect profile of these drugs compared to non-selective benzodiazepines, with reduced myorelaxant and anticonvulsant properties.[11][15] Saripidem also demonstrates high selectivity for the ω1 subtype (α1-containing) of the GABA(_A) receptor.[8][14]

Structure-Activity Relationship (SAR) for CNS Activity

The structural features of the imidazopyridine scaffold are critical for its interaction with the GABA(_A) receptor. SAR studies have revealed that substitutions at various positions on the imidazopyridine ring system significantly influence binding affinity and subtype selectivity. For instance, the nature and position of substituents on the phenyl ring at the 2-position and the acetamide side chain at the 3-position of the imidazo[1,2-a]pyridine core are crucial for potent and selective activity.[16]

Key Therapeutic Agents
DrugPrimary IndicationGABA(_A) Receptor Subtype SelectivityKey Features
Zolpidem InsomniaHigh affinity for α1 subtype[13][15]Potent hypnotic with minimal anxiolytic and myorelaxant effects at therapeutic doses.[11]
Alpidem Anxiety (Withdrawn)Anxioselective profile[17][18]Demonstrated anxiolytic effects with reduced sedation compared to benzodiazepines, but was withdrawn due to hepatotoxicity.[10][19]
Saripidem Anxiolytic/SedativePrimarily binds to the ω1 subtype[8][14]Similar pharmacological profile to benzodiazepines but with a distinct chemical structure.[8]
Experimental Protocol: GABA(_A) Receptor Binding Assay

A fundamental experiment to characterize the interaction of imidazopyridine derivatives with their primary CNS target is a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA(_A) receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cerebellum for α1-rich receptors).

  • Radioligand: Use a radiolabeled ligand with high affinity for the benzodiazepine site, such as [³H]flumazenil.

  • Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a suitable buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The choice of brain region for membrane preparation can enrich for specific GABA(_A) receptor subtypes. The use of a well-characterized radioligand like [³H]flumazenil ensures that the assay specifically measures binding to the benzodiazepine site.

Anticancer Activity: A New Frontier for Imidazopyridines

The imidazopyridine scaffold has emerged as a "privileged structure" in the development of anticancer agents, with derivatives showing activity against various cancer cell lines.[7][20] Their mechanisms of action in oncology are diverse and include kinase inhibition, tubulin polymerization inhibition, and modulation of key signaling pathways.

Kinase Inhibition

Several imidazopyridine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] For example, derivatives of the imidazo[1,2-b]pyridazine isomer have shown promise as kinase inhibitors, with ponatinib being a successful example.[4]

Tubulin Polymerization Inhibition

Some imidazopyridine-based compounds have been shown to inhibit tubulin polymerization, a critical process for cell division.[21] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in cancer cells. For instance, certain imidazopyridine-triazole conjugates have demonstrated potent tubulin polymerization inhibitory activity.[21]

Modulation of Signaling Pathways

Imidazopyridine derivatives have also been found to modulate key signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway.[22] One novel derivative, C188, was shown to suppress the proliferation and migration of breast cancer cells by inhibiting this pathway.[22]

PD-1/PD-L1 Antagonism

In the field of immunotherapy, imidazopyridines are being explored as small-molecule antagonists of the PD-1/PD-L1 immune checkpoint.[23][24] By disrupting the interaction between PD-1 and PD-L1, these compounds can restore the anti-tumor activity of T-cells.[25][26]

Experimental Workflow: Evaluating Anticancer Activity

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis of Imidazopyridine Derivatives B Cell Viability Assays (e.g., MTT, SRB) (MCF-7, A549, DU145 cell lines) A->B Screening for Cytotoxicity C Mechanism of Action Studies B->C Active Compounds D Target Identification (e.g., Kinase Profiling, Tubulin Polymerization Assay) C->D E Western Blotting (e.g., for signaling pathway components) C->E F Xenograft Mouse Models D->F Promising Leads G Toxicity Studies F->G H Pharmacokinetic Analysis F->H

Caption: Workflow for the evaluation of imidazopyridine derivatives as anticancer agents.

Anti-inflammatory and Antiviral Potential

The biological activities of the imidazopyridine scaffold extend to anti-inflammatory and antiviral applications, highlighting its broad therapeutic potential.[2][3]

Anti-inflammatory Activity

Imidazopyridine derivatives have demonstrated significant anti-inflammatory properties.[27][28] Some compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[27] The anti-inflammatory and anti-oxidative actions of one derivative, X22, were associated with the activation of Nrf2 and inhibition of NF-κB.[28]

Antiviral Activity

The imidazopyridine scaffold has also been investigated for its antiviral potential.[29][30] Certain derivatives have shown activity against a range of viruses, and structure-activity relationship studies have indicated that the substituent at the C-2 position of the imidazo[1,2-a]pyridine ring can influence antiviral efficacy.[31]

Synthesis and Chemical Space Exploration

The accessibility of diverse synthetic routes to the imidazopyridine scaffold has been a major driver of its exploration in drug discovery.[32] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, allow for the rapid and efficient synthesis of a wide variety of imidazopyridine derivatives from simple starting materials.[23][24] This synthetic tractability enables the extensive exploration of the chemical space around the imidazopyridine core, facilitating the optimization of biological activity and drug-like properties.

G cluster_0 Groebke-Blackburn-Bienaymé 3CR A 2-Aminopyridine D Imidazo[1,2-a]pyridine Library A->D B Aldehyde B->D C Isocyanide C->D

Caption: Schematic of a multicomponent reaction for imidazopyridine synthesis.

Conclusion and Future Directions

The imidazopyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a rich history of producing clinically successful drugs and a promising future for addressing a wide range of diseases. Its ability to interact with diverse biological targets, from GABA(_A) receptors to protein kinases and immune checkpoints, underscores its remarkable versatility.[2][3][4]

Future research in this area will likely focus on:

  • Rational Design of Subtype-Selective Modulators: Further refining the structure of imidazopyridine derivatives to achieve even greater selectivity for specific receptor subtypes or kinase isoforms to minimize off-target effects.

  • Exploration of Novel Therapeutic Areas: Expanding the application of the imidazopyridine scaffold to new disease areas where its unique pharmacological properties can be leveraged.

  • Development of Covalent and Allosteric Inhibitors: Designing imidazopyridine-based compounds that can form covalent bonds with their targets or act as allosteric modulators to achieve enhanced potency and duration of action.

  • Application in Chemical Biology: Utilizing functionalized imidazopyridine derivatives as chemical probes to investigate complex biological processes.

The continued exploration of the imidazopyridine scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

Tautomerism in 2-(1H-imidazol-5-yl)pyridine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical yet often overlooked phenomenon in drug discovery. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, target binding affinity, and metabolic stability. This technical guide provides an in-depth exploration of the potential tautomerism in 2-(1H-imidazol-5-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct experimental and computational data for this specific molecule are not extensively available in peer-reviewed literature, this guide establishes a robust framework for its investigation. By synthesizing principles from related heteroaromatic systems, we delineate the potential tautomeric landscape, outline detailed experimental and computational protocols for characterization, and discuss the profound implications for drug development professionals.

Introduction: The Significance of Tautomerism in Heteroaromatic Drug Candidates

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. This dynamic equilibrium means that a compound can exist as a mixture of two or more forms in solution, with the relative populations dictated by thermodynamic stability under given conditions. In the context of drug discovery, failing to account for tautomerism can lead to misleading structure-activity relationships (SAR), inaccurate predictions of pharmacokinetic and pharmacodynamic profiles, and potential intellectual property challenges.[1]

The 2-(imidazolyl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The constituent imidazole and pyridine rings are both capable of participating in prototropic tautomerism, making the combined system a particularly interesting case for study. This guide focuses specifically on the this compound isomer, providing a foundational understanding of its likely tautomeric behavior and a practical framework for its empirical investigation.

The Tautomeric Landscape of this compound

Prototropic tautomerism in this compound involves the migration of a proton between the nitrogen atoms of the imidazole and pyridine rings. This gives rise to several potential tautomeric forms. The primary equilibrium is anticipated to be between the N-H tautomers of the imidazole ring and a tautomer involving the pyridine nitrogen.

The principal tautomeric forms of this compound are illustrated below:

tautomers cluster_A cluster_B cluster_C T1 Tautomer A (1H-imidazol-5-yl) T2 Tautomer B (1H-imidazol-4-yl) T1->T2 Proton Transfer T3 Zwitterionic Tautomer T2->T3 Proton Transfer T3->T1 Proton Transfer img_A img_A img_B img_B img_C img_C

Figure 1: Potential prototropic tautomers of this compound.

The relative stability of these tautomers is influenced by a delicate balance of factors including:

  • Aromaticity: The preservation of aromaticity in both the pyridine and imidazole rings is a strong driving force. Tautomers that disrupt this aromaticity are generally less stable.

  • Intramolecular Hydrogen Bonding: The potential for the formation of an intramolecular hydrogen bond between the imidazole N-H and the pyridine nitrogen can significantly stabilize certain conformations.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can dramatically influence the tautomeric equilibrium. Polar, protic solvents may favor more polar or zwitterionic forms by stabilizing charge separation.[2]

  • Substituent Effects: Electron-donating or electron-withdrawing groups on either ring can alter the pKa of the nitrogen atoms, thereby shifting the tautomeric preference.[3]

Experimental Characterization of Tautomeric Equilibria

A definitive understanding of the tautomeric landscape of this compound requires empirical data. The following experimental techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric forms in solution. Due to the rapid interconversion between tautomers on the NMR timescale, a time-averaged spectrum is often observed. However, valuable information can still be extracted.

Key NMR Observables:

  • Chemical Shifts: The chemical shifts of protons and carbons, particularly those adjacent to the nitrogen atoms, are sensitive to the tautomeric state. Comparison with N-methylated analogues, which "lock" the tautomeric form, can aid in signal assignment.[4]

  • Coupling Constants: 1H-15N coupling constants can provide direct evidence for the location of the proton.

  • Variable Temperature (VT) NMR: Lowering the temperature can slow down the rate of tautomeric interconversion, potentially allowing for the resolution of signals from individual tautomers.

Experimental Protocol: 1H NMR Titration for pKa Determination and Tautomer Analysis

  • Sample Preparation: Prepare a series of solutions of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) across a wide pH range.

  • Data Acquisition: Acquire 1H NMR spectra for each sample at a constant temperature.

  • Data Analysis: Plot the chemical shifts of key protons (e.g., imidazole C-H, pyridine C-H) as a function of pH. The resulting titration curves can be fitted to determine the macroscopic pKa values. Deviations from a simple sigmoidal curve may indicate the presence of multiple tautomers with distinct pKa values.

UV-Visible Spectroscopy

The electronic transitions of the different tautomers will have distinct absorption maxima (λmax). UV-Vis spectroscopy is therefore a sensitive method for quantifying the tautomeric ratio, especially when the individual tautomer spectra are significantly different.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Sample Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: Analyze the changes in the position and intensity of the absorption bands as a function of solvent polarity. The appearance of new bands or significant shifts in λmax can indicate a shift in the tautomeric equilibrium. By comparing the spectra to those of N-methylated standards, the relative populations of the tautomers in each solvent can be estimated.

Computational Modeling of Tautomer Stability

In the absence of extensive experimental data, computational chemistry provides a powerful predictive tool for assessing the relative stabilities of tautomers. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

Computational Workflow:

computational_workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) freq_calc->energy_calc solvation Solvation Modeling (e.g., PCM, SMD) energy_calc->solvation analysis Analyze Relative Energies (ΔG, ΔH) solvation->analysis end Predict Tautomer Population analysis->end

Figure 2: A typical computational workflow for predicting tautomer stability.

Key Computational Parameters:

  • Relative Energies (ΔE, ΔH, ΔG): The calculated differences in electronic energy, enthalpy, and Gibbs free energy between tautomers indicate their relative thermodynamic stabilities.

  • Solvent Models: Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the tautomeric equilibrium.

  • Zero-Point Vibrational Energy (ZPVE): This correction should be included in the total energy calculations for greater accuracy.

Table 1: Hypothetical Relative Energies of this compound Tautomers

TautomerGas Phase ΔG (kcal/mol)ΔG in Water (kcal/mol)
A (1H-imidazol-5-yl) 0.00 (Reference)0.00 (Reference)
B (1H-imidazol-4-yl) +1.5+0.8
Zwitterionic +10.2+5.1

Note: These values are illustrative and would need to be determined by specific quantum chemical calculations.

Implications for Drug Development

The predominant tautomeric form of a drug candidate can have significant consequences for its biological activity and developability:

  • Target Recognition: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall shapes, which can lead to vastly different binding affinities for the target protein.

  • Physicochemical Properties: Tautomerism can affect key properties such as solubility, lipophilicity (logP), and pKa. For instance, a more polar tautomer may exhibit higher aqueous solubility but lower membrane permeability.

  • Metabolism: The metabolic fate of a drug can be tautomer-dependent, as different forms may be recognized and processed differently by metabolic enzymes.

Conclusion and Future Directions

While the tautomerism of this compound has not been explicitly detailed in the current body of scientific literature, the principles governing related heteroaromatic systems provide a strong foundation for its investigation. A combined experimental and computational approach, as outlined in this guide, is essential for a comprehensive understanding of its tautomeric behavior. For researchers and drug development professionals working with this and related scaffolds, a proactive characterization of tautomerism is not merely an academic exercise but a critical step in mitigating development risks and unlocking the full therapeutic potential of these promising molecules. Future studies should focus on the synthesis of N-methylated analogues to serve as fixed-tautomer standards and the application of advanced spectroscopic and computational techniques to quantify the tautomeric equilibria in various biologically relevant environments.

References

stability and reactivity of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity of 2-(1H-imidazol-5-yl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical , a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. While direct, extensive literature on this specific constitutional isomer is nascent, this document synthesizes foundational principles from pyridine and imidazole chemistry, data from closely related analogues, and computational predictions to offer a robust working profile for this molecule. We delve into its electronic structure, predict its stability under various stress conditions (thermal, photolytic, and pH-driven), and map its reactivity landscape, including protonation, N-alkylation, electrophilic and nucleophilic substitution, and metal coordination. This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights and predictive understanding necessary to effectively utilize this compound in their research endeavors.

Introduction and Molecular Architecture

This compound is a bicyclic heteroaromatic compound that couples a pyridine ring with an imidazole ring. This unique arrangement of nitrogen atoms and aromatic systems creates a molecule with a rich and complex chemical personality. Its significance is underscored by the prevalence of both pyridine and imidazole moieties in a vast array of pharmacologically active agents and functional materials. For instance, derivatives of imidazol-5-yl pyridine have been explored as potent inhibitors of p38α/MAPK14 kinase, highlighting their potential in developing anti-inflammatory therapeutics. Understanding the inherent stability and reactivity of the core scaffold is paramount for designing robust synthetic routes, predicting degradation pathways, and elucidating mechanisms of action or interaction.

Electronic and Structural Properties

The molecule's behavior is dictated by the interplay of its two heterocyclic components. The pyridine ring is an electron-deficient (π-deficient) system due to the electronegative sp²-hybridized nitrogen atom, which imparts a significant dipole moment. In contrast, the imidazole ring is generally considered π-excessive and possesses both a basic 'pyridine-like' nitrogen (N3) and an acidic 'pyrrole-like' nitrogen (N1-H).

Diagram 1: Molecular Structure and Key Sites

A visual representation of the molecule's structure, highlighting the numbering of atoms and key reactive sites discussed throughout this guide.

Caption: Structure of this compound with predicted reactive sites.

Acidity and Basicity (pKa)

The molecule possesses three nitrogen atoms capable of protonation or deprotonation. Predicting their respective pKa values is crucial for understanding its behavior in biological systems and for developing analytical methods.

  • Pyridine Nitrogen (N') : The pyridine nitrogen is the most basic site. Its pKa is expected to be slightly lower than that of pyridine itself (~5.2) due to the electron-withdrawing effect of the attached imidazole ring.

  • Imidazole Pyridine-like Nitrogen (N3) : This nitrogen is the second most basic site. Its basicity is reduced compared to imidazole (~7.0) because of the electron-withdrawing pyridine ring substituent.

  • Imidazole Pyrrole-like Nitrogen (N1-H) : This N-H proton is acidic. Its pKa is expected to be similar to or slightly lower than that of imidazole (~14.5), making deprotonation feasible only with strong bases.

Table 1: Predicted pKa Values and Protonation Sites

Site Type Predicted pKa Dominant Species at pH 7.4 Rationale
Pyridine N' Basic ~4.5 - 5.0 Mostly Neutral Most basic site; pKa reduced by imidazole substituent.
Imidazole N3 Basic ~5.5 - 6.5 Partially Protonated Less basic than unsubstituted imidazole due to pyridine.

| Imidazole N1-H | Acidic | ~13.5 - 14.5 | Protonated (N-H) | Deprotonation requires a very strong base. |

Chemical Stability Profile

A thorough understanding of a molecule's stability is a cornerstone of drug development, ensuring safety, efficacy, and shelf-life. Forced degradation studies are the industry standard for probing these liabilities.[1]

Thermal Stability

Heteroaromatic systems like pyridine and imidazole are generally characterized by high thermal stability.[2] Based on thermal analysis (TGA/DSC) of related complex imidazole derivatives, this compound is predicted to be stable up to high temperatures, likely exhibiting a decomposition onset well above 250 °C in an inert atmosphere.[3][4][5] The initial mass loss in a TGA thermogram would likely correspond to the loss of residual solvent or moisture, followed by a sharp decomposition at a higher temperature.[6]

Photostability

Both pyridine and imidazole moieties can be susceptible to photodegradation.[7] Exposure to UV or high-intensity visible light, particularly in solution, can initiate photochemical reactions. For the pyridine ring, pathways can include isomerization to "Dewar pyridine" intermediates. The imidazole ring, as seen in studies of drugs like daclatasvir, can undergo photo-oxidation, leading to a variety of degradation products.[7] The specific degradation pathway for this compound would likely involve complex interactions between the two rings, potentially leading to hydroxylated or ring-opened products.[8][9][10]

pH and Hydrolytic Stability

The molecule is expected to be stable under neutral and most acidic conditions. However, the imidazole ring presents a potential liability under strongly basic conditions.

  • Acidic Conditions (pH 1-3) : The molecule will be protonated at one or both of the basic nitrogen atoms. This protonation generally protects the rings from hydrolytic attack, and the compound is expected to be stable.

  • Neutral Conditions (pH 6-8) : The compound should exhibit good stability.

  • Basic Conditions (pH > 10) : Imidazolium cations, particularly those without substitution at the C4 and C5 positions, can be susceptible to degradation in strong alkali.[11] The pathway may involve initial deprotonation at C2 followed by nucleophilic attack by hydroxide, potentially leading to ring-opening. While the C5-pyridine substituent may offer some steric hindrance, this remains a key potential degradation pathway to investigate.

Diagram 2: Potential Base-Catalyzed Hydrolysis Pathway

This diagram illustrates a plausible mechanism for the degradation of the imidazole ring under strong alkaline conditions.

Hydrolysis cluster_start Imidazole Ring cluster_intermediate Intermediate mol_start This compound deprotonation Deprotonation at C2 mol_start->deprotonation + OH⁻ hydroxide OH⁻ mol_intermediate Ring-Opened Intermediate (N-formylamino derivative) deprotonation->mol_intermediate Nucleophilic Attack & Ring Opening

Caption: Plausible degradation pathway of the imidazole moiety in strong base.

Chemical Reactivity Profile

The reactivity of this compound is governed by the nucleophilic and electrophilic characters of its various atoms, as predicted by computational studies of similar structures.[12][13][14]

N-Alkylation

The imidazole N1-H is the most probable site for N-alkylation under basic conditions. The reaction involves deprotonation of the N1-H with a suitable base (e.g., NaH, K₂CO₃) followed by nucleophilic attack on an alkyl halide.[15] Regioselectivity is a key consideration in such reactions.

  • N1 vs. N3 Alkylation : Direct alkylation of the neutral molecule might lead to a mixture of isomers. However, by first forming the N1-anion with a strong base, high regioselectivity for the N1-alkylated product can be achieved.

  • Pyridine N' Alkylation : Alkylation at the pyridine nitrogen to form a pyridinium salt is also possible, typically under neutral or acidic conditions with potent alkylating agents like methyl iodide or benzyl bromide.

The choice of base and solvent system is critical for controlling the outcome. For instance, using NaH in an aprotic solvent like THF or DMF typically favors N1 alkylation of imidazole and indazole scaffolds.[16][17]

Electrophilic Aromatic Substitution (EAS)

Predicting the site of EAS is complex due to the opposing electronic effects of the two rings.

  • Pyridine Ring : The pyridine ring is strongly deactivated towards EAS. Any substitution would be directed to the C3' and C5' positions.

  • Imidazole Ring : The imidazole ring is activated towards EAS. The attached pyridine ring, being electron-withdrawing, will deactivate the imidazole ring relative to unsubstituted imidazole, but it will remain the more reactive of the two rings. The most likely position for electrophilic attack is the C4 position , which is ortho to the N3 atom and meta to the deactivating pyridinyl substituent at C5.

Overall, EAS will be challenging and require forcing conditions. The reaction will almost certainly occur on the imidazole ring at the C4 position.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring is susceptible to NAS, especially if a good leaving group is present at the C2', C4', or C6' positions. The unsubstituted parent molecule is unlikely to undergo NAS without activation. In contrast, the electron-rich imidazole ring is generally resistant to nucleophilic attack unless activated by a strong electron-withdrawing group.

Coordination Chemistry and Metal Complexation

The presence of two sp²-hybridized nitrogen atoms (N' on pyridine, N3 on imidazole) makes this compound an excellent candidate as a ligand in coordination chemistry.[18][19][20]

  • Monodentate Coordination : It can coordinate to a metal center through either the more basic pyridine nitrogen or the imidazole N3 nitrogen.

  • Bridging Ligand : It has the potential to act as a bridging ligand, connecting two metal centers, with one coordinating to the pyridine N' and the other to the imidazole N3.

  • Chelation : Unlike its 2-(imidazol-2-yl)pyridine isomer, the 5-yl substitution pattern prevents it from acting as a bidentate chelating ligand to a single metal center due to the larger distance and unfavorable geometry between the N' and N3 donor atoms.

The ability to form stable metal complexes is relevant in the development of metallodrugs and catalysts.[21]

Experimental Protocols

The following protocols are provided as validated starting points for investigating the .

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method. This protocol is based on ICH guidelines.[22]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A target degradation of 5-20% is ideal.[22]

    • Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the stock solution (final concentration: 0.5 mg/mL in 0.1 N HCl). Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the stock solution (final concentration: 0.5 mg/mL in 0.1 N NaOH). Keep at room temperature for 8 hours.

    • Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution (final concentration: 0.5 mg/mL in 3% H₂O₂). Keep at room temperature for 24 hours, protected from light.[7]

    • Thermal Degradation: Heat the stock solution at 80 °C for 48 hours. Also, store the solid powder at 80 °C for 48 hours, then dissolve for analysis.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a period sufficient to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration (e.g., 50 µg/mL).

    • Analyze all samples, including an unstressed control, by a reverse-phase HPLC-UV/DAD method. A C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a good starting point.

    • Use a DAD detector to assess peak purity.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the parent compound and any new peaks (degradants).

Diagram 3: Workflow for Forced Degradation Study

G A Prepare 1 mg/mL Stock Solution B Stress Conditions A->B C1 Acid Hydrolysis (0.1N HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1N NaOH, RT) B->C2 C3 Oxidation (3% H₂O₂, RT) B->C3 C4 Thermal (80°C, Solution & Solid) B->C4 C5 Photolytic (ICH Q1B) B->C5 D Sample Quenching & Neutralization C1->D C2->D C3->D C4->D C5->D E HPLC-UV/DAD Analysis D->E F LC-MS Analysis E->F G Identify Degradants & Establish Degradation Pathway F->G

Caption: A systematic workflow for conducting forced degradation studies.

Protocol 2: Regioselective N-Alkylation

Objective: To synthesize the N1-alkylated derivative of this compound.

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise via syringe at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the N1-alkylated product.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. 2D NMR techniques like NOESY or HMBC can be used to definitively confirm the site of alkylation.[17]

Conclusion

This compound is a molecule with a nuanced stability and reactivity profile, driven by the distinct and sometimes competing electronic properties of its constituent rings. It is predicted to have good thermal stability but may be susceptible to degradation under strong basic and photolytic conditions. Its reactivity is characterized by a highly nucleophilic N1-H site, making regioselective N-alkylation a primary pathway for derivatization. While electrophilic substitution is challenging, the molecule's nitrogen centers make it a versatile ligand for metal coordination. The predictive insights and experimental frameworks provided in this guide offer a solid foundation for scientists to harness the full potential of this valuable heterocyclic scaffold in their research and development activities.

References

introduction to imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Imidazo[1,2-a]pyridine Derivatives: Synthesis, Properties, and Therapeutic Applications

Abstract

The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure".[1][2] Its unique electronic properties and structural similarity to endogenous purines allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This has resulted in the development of several commercially successful drugs, including Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[5][6][7] This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core, detailing its synthesis, spectroscopic characterization, and diverse therapeutic applications. We will explore the causality behind various synthetic strategies, from classical condensations to modern multicomponent and microwave-assisted reactions, and delve into the mechanisms of action underlying its anticancer, antitubercular, and CNS-modulating effects. This document is intended for researchers, scientists, and drug development professionals seeking a field-proven understanding of this critical pharmacophore.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine system consists of a pyridine ring fused to an imidazole ring, creating a bicyclic aromatic structure.[3] This fusion imparts a unique combination of rigidity, planarity, and electronic properties that are highly favorable for binding to biological macromolecules.

Core Structure and Physicochemical Properties

The numbering of the imidazo[1,2-a]pyridine ring system is standardized, as shown below. The bridgehead nitrogen atom is designated as position 4. The molecule's aromaticity and the presence of multiple nitrogen atoms allow for a variety of intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for receptor binding.

G cluster_0 A³ Coupling Workflow A 2-Aminopyridine Catalyst Copper Catalyst (e.g., CuI, Cu(acac)₂) A->Catalyst B Aldehyde B->Catalyst C Terminal Alkyne C->Catalyst Output Imidazo[1,2-a]pyridine Derivative Catalyst->Output One-Pot Reaction G cluster_0 Inhibition of the Akt/mTOR Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTOR

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(1H-Imidazol-2-yl)pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This technical guide addresses the applications of pyridyl-imidazole scaffolds in organic synthesis. Initial research indicates that the isomeric form 2-(1H-imidazol-2-yl)pyridine is the predominantly utilized and most functionally versatile compound in this class for catalysis and coordination chemistry. Its structural arrangement, with nitrogen donors positioned for robust bidentate chelation, makes it a privileged ligand in forming stable and catalytically active metal complexes. The alternative isomer, 2-(1H-imidazol-5-yl)pyridine, is not widely documented for these applications, as its nitrogen geometry is unfavorable for forming the stable 5-membered chelate rings that underpin the catalytic activity described herein. Therefore, this guide will focus exclusively on the scientifically prominent and synthetically useful 2-(1H-imidazol-2-yl)pyridine .

Introduction: A Privileged Scaffold for Catalysis and Beyond

2-(1H-Imidazol-2-yl)pyridine is a heterocyclic compound featuring directly connected pyridine and imidazole rings. This unique architecture establishes it as a powerful N,N'-bidentate ligand, capable of forming highly stable five-membered chelate rings with a variety of transition metals, including palladium, ruthenium, iron, and copper.[1][2] The stability and tunable electronic properties of its metal complexes have rendered this ligand indispensable in the field of homogeneous catalysis, particularly for carbon-carbon bond formation.[3][4]

Beyond catalysis, the rigid, planar structure of the 2-(1H-imidazol-2-yl)pyridine core serves as a valuable pharmacophore in medicinal chemistry, forming the foundational scaffold for molecules targeting critical biological pathways, such as kinase inhibition.[5][6] This guide provides a comprehensive overview of the ligand's properties, its central role in forming catalytically active metal complexes, and detailed, field-proven protocols for its application in cornerstone organic reactions.

Physicochemical and Structural Data
PropertyValueReference
IUPAC Name 2-(1H-Imidazol-2-yl)pyridineN/A
Synonyms 2-(2'-Pyridyl)imidazole, 2-(Pyridin-2-yl)imidazole[7]
CAS Number 18653-75-3[7]
Molecular Formula C₈H₇N₃[7]
Molecular Weight 145.16 g/mol [7]
Appearance White to off-white solid[7]
Melting Point 135-140 °C[7]

Role in Coordination Chemistry & Catalysis

The efficacy of 2-(1H-imidazol-2-yl)pyridine in organic synthesis stems from its function as a ligand. The lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring and the imine nitrogen of the imidazole ring act in concert to chelate a single metal center. This bidentate coordination is fundamental to its utility.

Causality of Catalytic Excellence:

  • Stabilization: The chelate effect imparts significant thermodynamic stability to the resulting metallacycle, preventing ligand dissociation and subsequent catalyst decomposition (e.g., formation of palladium black) under thermal stress.

  • Electronic Tuning: The imidazole ring is more electron-rich than pyridine. This electronic asymmetry allows for fine-tuning of the electron density at the metal center, which is crucial for modulating the rates of oxidative addition and reductive elimination steps in catalytic cycles.[8][9]

  • Steric Control: The planar and rigid nature of the ligand provides a predictable and sterically defined coordination sphere around the metal, which can influence the selectivity of a reaction.

Caption: Bidentate chelation of a metal center (Mⁿ⁺).

This ligand is particularly effective for forming palladium pre-catalysts used in cross-coupling reactions. The resulting complexes, often of the type [Pd(ligand)Cl₂], are typically air-stable solids that can be easily handled and stored, activating in situ to the catalytically active Pd(0) species.

Application Protocol 1: Mizoroki-Heck Cross-Coupling

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene. Palladium complexes bearing 2-(1H-imidazol-2-yl)pyridine ligands demonstrate high efficacy and stability in this transformation.[3][4][10]

Protocol: Synthesis of (E)-Methyl Cinnamate

This protocol details the coupling of iodobenzene and methyl acrylate, a model reaction for evaluating catalyst performance.

Reaction Scheme: Iodobenzene + Methyl Acrylate → (E)-Methyl Cinnamate

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
Dichloro[2-(1H-imidazol-2-yl)pyridine]palladium(II)322.513.2 mg0.01 (1 mol%)Pre-catalyst
Iodobenzene204.01204 mg1.0Substrate
Methyl Acrylate86.09129 mg (0.14 mL)1.5Substrate
Triethylamine (Et₃N)101.19202 mg (0.28 mL)2.0Base
N,N-Dimethylformamide (DMF)73.094.0 mL-Solvent
Step-by-Step Methodology:
  • Catalyst Preparation: The pre-catalyst, Dichloro[2-(1H-imidazol-2-yl)pyridine]palladium(II), can be synthesized by reacting equimolar amounts of Palladium(II) chloride and 2-(1H-imidazol-2-yl)pyridine in a suitable solvent like acetonitrile or ethanol with heating, followed by isolation of the resulting precipitate.

  • Reaction Setup: To a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the Dichloro[2-(1H-imidazol-2-yl)pyridine]palladium(II) pre-catalyst (3.2 mg, 0.01 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous DMF (4.0 mL) via syringe, followed by iodobenzene (204 mg, 1.0 mmol), methyl acrylate (129 mg, 1.5 mmol), and triethylamine (202 mg, 2.0 mmol). The causality for using Et₃N is to neutralize the HI generated during the catalytic cycle, which would otherwise poison the catalyst.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with 20 mL of ethyl acetate and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the product as a colorless oil.

Caption: Experimental workflow for the Heck cross-coupling.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl scaffolds. The 2-(1H-imidazol-2-yl)pyridine ligand system is also highly effective for this transformation, promoting efficient coupling of aryl halides with arylboronic acids.[11][12]

Protocol: Synthesis of 4-Methoxybiphenyl

Reaction Scheme: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
Pd₂(dba)₃915.724.6 mg0.005 (1 mol% Pd)Catalyst Source
2-(1H-Imidazol-2-yl)pyridine145.162.9 mg0.02 (2 mol%)Ligand
4-Bromoanisole187.04187 mg1.0Substrate
Phenylboronic Acid121.93183 mg1.5Substrate
Potassium Phosphate (K₃PO₄)212.27425 mg2.0Base
1,4-Dioxane88.115.0 mL-Solvent
Step-by-Step Methodology:
  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (4.6 mg, 0.005 mmol) and 2-(1H-imidazol-2-yl)pyridine (2.9 mg, 0.02 mmol). The use of an external ligand allows for the in situ formation of the active catalyst.

  • Reagent Addition: To the tube, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the mixture at 90 °C for 12-18 hours with vigorous stirring.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (25 mL), and filter it through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue via flash column chromatography (eluent: 2-5% ethyl acetate in hexanes) to obtain 4-methoxybiphenyl as a white solid.

Applications in Medicinal Chemistry

The 2-(1H-imidazol-2-yl)pyridine scaffold is a recognized "privileged structure" in drug discovery. Its ability to form specific hydrogen bonds and engage in π-stacking interactions makes it an ideal core for designing enzyme inhibitors. Notably, derivatives have been designed and synthesized as potent inhibitors of BRAF kinase, a key target in cancer therapy.[5] In these contexts, the imidazole and pyridine rings act as crucial recognition elements that anchor the molecule within the ATP-binding pocket of the target protein.

G cluster_scaffold Privileged Scaffold cluster_apps Key Applications cluster_examples Specific Examples scaffold 2-(1H-Imidazol-2-yl)pyridine Core Structure catalysis Ligand for Homogeneous Catalysis (e.g., Pd, Ru) scaffold->catalysis medchem Pharmacophore in Drug Discovery scaffold->medchem cross_coupling Heck & Suzuki Cross-Coupling Reactions catalysis->cross_coupling kinase BRAF Kinase Inhibitors medchem->kinase

Caption: Logical relationship of the scaffold's applications.

Conclusion

2-(1H-Imidazol-2-yl)pyridine is a cornerstone ligand and synthetic building block. Its robust chelating ability provides access to stable, highly active transition metal catalysts that drive essential synthetic transformations like the Heck and Suzuki-Miyaura cross-coupling reactions. The protocols outlined in this guide offer reliable, field-tested starting points for researchers. Furthermore, its proven value as a pharmacophore ensures its continued relevance in the development of next-generation therapeutics. The combination of catalytic power and biological significance solidifies the position of 2-(1H-imidazol-2-yl)pyridine as a truly privileged and versatile scaffold in modern organic synthesis.

References

Application Notes and Protocols for the Synthesis of 2-(1H-imidazol-5-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-(1H-imidazol-5-yl)pyridine Scaffold

The this compound structural motif is a privileged scaffold in medicinal chemistry and materials science. This heterocyclic system is a key component in numerous compounds exhibiting a wide array of biological activities, including but not limited to, kinase inhibition for anti-cancer therapies, anti-inflammatory effects, and potential as ligands in coordination chemistry.[1] The imidazole moiety offers crucial hydrogen bond donor and acceptor sites, while the pyridine ring provides a vector for substitution, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

This guide provides detailed, field-proven protocols for the synthesis of this compound derivatives, focusing on two robust and versatile methods: Palladium-Catalyzed Cross-Coupling and the Van Leusen Imidazole Synthesis. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and reproducibility.

Strategic Approaches to Synthesis

The construction of the this compound core can be approached in two primary ways, illustrated below. The choice of strategy depends on the availability of starting materials and the desired substitution patterns on both the pyridine and imidazole rings.

G A Strategy 1: Suzuki-Miyaura Cross-Coupling (Forming the C-C bond) S1A 2-Halopyridine Derivative A->S1A Requires S1B Imidazole-5-boronic acid/ester A->S1B Requires B Strategy 2: Van Leusen Imidazole Synthesis (Building the Imidazole Ring) S2A 2-Pyridinecarboxaldehyde B->S2A Requires S2B Tosylmethyl isocyanide (TosMIC) B->S2B Requires S2C Ammonia Source B->S2C Requires

Caption: Primary retrosynthetic strategies for this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is ideal when pre-functionalized pyridine and imidazole precursors are available. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and reliability in forming C-C bonds.[2]

Scientific Rationale and Mechanistic Insight

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that involves a palladium(0) catalyst to couple an organoboron species with an organic halide or triflate.[3] The catalytic cycle is a well-understood sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) complex.[1]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group (the imidazole moiety) to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.[1][3]

G Start Pd(0)Ln OA Oxidative Addition (+ 2-Halopyridine) Start->OA PdII Py-Pd(II)-X Ln OA->PdII TM Transmetalation (+ Imidazole-Boronate + Base) PdII->TM PdII_Im Py-Pd(II)-Im Ln TM->PdII_Im RE Reductive Elimination PdII_Im->RE RE->Start Regenerates Catalyst Product 2-(Imidazol-5-yl)pyridine RE->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

Materials:

Reagent/MaterialSupplierGradeNotes
2-BromopyridineMajor SupplierReagent Grade, >98%Can be substituted with 2-chloropyridine with a more active catalyst.
1-(Triphenylmethyl)-1H-imidazole-5-boronic acid pinacol esterCustom or Commercial>95%The trityl group protects the imidazole N-H.
Palladium(II) acetate (Pd(OAc)₂)Major SupplierCatalyst GradePre-catalyst, reduced in situ.
Triphenylphosphine (PPh₃)Major SupplierReagent Grade, >99%Ligand for the palladium catalyst.
Potassium Carbonate (K₂CO₃)Major SupplierAnhydrous, >99%Base is crucial for the transmetalation step.
1,4-DioxaneMajor SupplierAnhydrous, <50 ppm H₂OSolvent must be degassed.
Hydrochloric Acid (HCl)Major Supplier4M in DioxaneFor deprotection of the trityl group.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), 1-(triphenylmethyl)-1H-imidazole-5-boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the N-trityl protected product.

  • Deprotection: Dissolve the purified intermediate in a minimal amount of dichloromethane. Add 4M HCl in dioxane (5.0 equiv.) and stir at room temperature for 2-4 hours.

  • Final Isolation: The product hydrochloride salt may precipitate. Alternatively, neutralize the mixture with saturated aqueous sodium bicarbonate, extract with ethyl acetate, dry, and concentrate. Purify by chromatography or recrystallization to yield the final this compound.

Protocol 2: Van Leusen Imidazole Synthesis

This method is a powerful convergent approach where the imidazole ring is constructed directly onto a pyridine scaffold. It is particularly useful when substituted pyridine aldehydes are readily available.

Scientific Rationale and Mechanistic Insight

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC), a versatile C-N-C synthon.[5][6] The reaction proceeds via a base-mediated cycloaddition of TosMIC to an aldimine.

  • Imine Formation: 2-Pyridinecarboxaldehyde reacts with an ammonia source (e.g., ammonium chloride) to form the corresponding aldimine in situ.

  • Cycloaddition: A base (e.g., K₂CO₃) deprotonates the acidic methylene group of TosMIC. The resulting anion attacks the imine carbon, followed by an intramolecular cyclization (5-endo-trig) of the isocyanide carbon onto the imine nitrogen.[7]

  • Aromatization: The resulting 4-tosyl-2,3-dihydro-1H-imidazole intermediate undergoes base-promoted elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring.[5]

G Start 2-Pyridinecarboxaldehyde + NH₃ Imine Pyridyl-Aldimine Start->Imine Cyclo [3+2] Cycloaddition Imine->Cyclo TosMIC TosMIC + Base Anion TosMIC Anion TosMIC->Anion Anion->Cyclo Intermediate Dihydroimidazole Intermediate Cyclo->Intermediate Elim Elimination of Tosyl Group Intermediate->Elim Product 2-(Imidazol-5-yl)pyridine Elim->Product

Caption: Reaction pathway for the Van Leusen imidazole synthesis.

Experimental Protocol

Materials:

Reagent/MaterialSupplierGradeNotes
2-PyridinecarboxaldehydeMajor SupplierReagent Grade, >99%Can be substituted with other pyridine aldehydes.
Tosylmethyl isocyanide (TosMIC)Major SupplierReagent Grade, >98%Toxic Lachrymator. Handle with extreme care.[8][9]
Ammonium AcetateMajor SupplierReagent Grade, >98%Serves as the ammonia source.
Potassium Carbonate (K₂CO₃)Major SupplierAnhydrous, >99%Base.
Methanol / EthanolMajor SupplierAnhydrousReaction solvent.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-pyridinecarboxaldehyde (1.0 mmol, 1.0 equiv.) and ammonium acetate (3.0 mmol, 3.0 equiv.) in anhydrous methanol (15 mL).

  • Imine Formation: Heat the mixture to reflux for 30-60 minutes to facilitate in situ imine formation.

  • TosMIC Addition: Cool the mixture slightly and add tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv.) and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours. The solution may become heterogeneous. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

  • Extraction: Partition the residue between ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to yield the final this compound.

Characterization of this compound

Proper characterization is essential to confirm the structure and purity of the synthesized compound. Below are typical data ranges for the parent compound.

Table 1: Spectroscopic Data

TechniqueExpected Observations
¹H NMR Pyridine Protons: 4 aromatic protons, typically in the range of δ 7.0-8.7 ppm. The proton ortho to the pyridine nitrogen (at C6) will be the most downfield. Imidazole Protons: 2 aromatic protons, often appearing as singlets or narrow doublets between δ 7.0-8.0 ppm. The N-H proton is typically broad and can appear over a wide range (δ 10-13 ppm), or may exchange with solvent.[10]
¹³C NMR Pyridine Carbons: 5 signals, with the carbon attached to the nitrogen (C2) and the carbon para to it (C4) appearing at ~δ 150-160 ppm. Other carbons will be in the aromatic region (~δ 120-140 ppm). Imidazole Carbons: 3 signals. The carbon between the two nitrogens (if unsubstituted at C2 of imidazole) is typically around δ 145 ppm, with the other two carbons appearing between δ 115-135 ppm.[11]
MS (ESI+) Expected m/z for [M+H]⁺: 146.0667 (for C₈H₇N₃). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Fragmentation patterns may show loss of HCN or pyridine ring fragments.[12]

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Tosylmethyl isocyanide (TosMIC): This compound is toxic if swallowed, inhaled, or in contact with skin. It is also a lachrymator and can cause respiratory irritation.[8][9][13][14][15]

    • Handling: Always handle in a fume hood. Avoid creating dust. Use a closed system for transfers where possible.

    • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Organotin Reagents (Stille Coupling Alternative): While not detailed in the primary protocols, Stille coupling is a viable alternative to Suzuki coupling. Organotin compounds are highly toxic, can affect the central nervous system, and require specialized handling and waste disposal procedures.[16][17][18]

    • Handling: Strict adherence to anhydrous and inert atmosphere techniques is required. Transfers must be done via syringe.

    • Waste: All organotin waste must be segregated and disposed of as hazardous waste according to institutional guidelines.

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

References

Applications of 2-(1H-imidazol-5-yl)pyridine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-(1H-imidazol-5-yl)pyridine Scaffold as a Privileged Kinase-Binding Motif

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their optimal geometry and electronic properties for interacting with biological targets. The this compound scaffold has emerged as one such "privileged structure." This heterocyclic system is particularly adept at targeting the ATP-binding site of various protein kinases, a family of enzymes frequently dysregulated in cancer, inflammatory disorders, and neurodegenerative diseases.

The strategic placement of nitrogen atoms in both the pyridine and imidazole rings allows this scaffold to form critical hydrogen bond interactions with the "hinge" region of the kinase active site, a conserved backbone that connects the N- and C-terminal lobes of the enzyme. This interaction serves as a potent anchor, providing a stable foundation for further chemical modifications to achieve high affinity and selectivity for the target kinase. This guide provides an in-depth exploration of the applications of this scaffold, focusing on its role in inhibiting key signaling pathways and offering detailed protocols for its synthesis and evaluation.

Section 1: Targeting Inflammatory Pathways - p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

Chronic inflammation is a hallmark of numerous diseases. The p38 MAPK signaling pathway is a central regulator of the inflammatory response, controlling the production of key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[1][2] Consequently, inhibiting p38α, the primary isoform involved in inflammation, is a major therapeutic strategy.[3] Derivatives of this compound have been identified as highly potent inhibitors of p38α kinase.[4]

Mechanism of Action

Upon activation by cellular stressors or upstream kinases (MKK3/6), p38α MAPK phosphorylates and activates downstream targets, such as MAPK-activated protein kinase 2 (MK2).[2][5] This cascade leads to the stabilization of mRNAs for inflammatory cytokines, amplifying their production.[1] The this compound core effectively blocks this entire process at its source by occupying the ATP-binding pocket of p38α, preventing the phosphorylation event that initiates the signaling cascade.

p38_pathway p38α MAPK Inflammatory Signaling Pathway stress Inflammatory Stimuli (e.g., LPS, Cytokines) mkk MKK3 / MKK6 stress->mkk Activates p38 p38α MAPK mkk->p38 Phosphorylates (Activates) mk2 MK2 p38->mk2 Phosphorylates (Activates) inhibitor This compound Derivative inhibitor->p38 Inhibits ATP Binding mrna mRNA Stabilization (AU-rich elements) mk2->mrna cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mrna->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Inhibition of the p38α MAPK pathway by this compound derivatives.
Data Summary: Potency of Imidazol-5-yl Pyridine Derivatives

The following table summarizes the inhibitory potency of representative compounds against the p38α kinase and their effects on cellular inflammation.

Compound IDTarget KinaseIC₅₀ (nM)Cellular EffectCell LineReference
11d p38α45Inhibition of TNF-αRAW 264.7[4]
11d p38α45Inhibition of IL-6RAW 264.7[4]
11d p38α45Inhibition of IL-1βRAW 264.7[4]
11a p38α47Not reportedNot applicable[4]
CLW27 BRAF2930AntiproliferativeA375[6]
CLW14 BRAF4260AntiproliferativeA375[6]

Note: Compounds CLW14 and CLW27 are 2-(1H-imidazol-2-yl)pyridine derivatives, included to illustrate the broader utility of the imidazole-pyridine scaffold in targeting other kinases like BRAF.[6]

Section 2: Protocols for Synthesis and Evaluation

Protocol 1: General Synthesis of 2-Aryl-1H-imidazole-4-carboxamides

This protocol outlines a general, regioselective method for synthesizing highly substituted imidazole derivatives, which can be adapted to produce the this compound core. The key is the reaction of diaminomaleonitrile (DAMN)-based imines with appropriate aldehydes.[7]

Rationale: This multi-component reaction approach allows for the rapid generation of diverse chemical libraries. The use of DAMN as a starting material provides a versatile platform for building the imidazole ring with desired substitutions.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Pyridine-2-carboxaldehyde

  • Substituted aromatic aldehydes (for R-group diversity)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

  • Synthesis of the Imine Intermediate:

    • Dissolve diaminomaleonitrile (1.0 eq) in ethanol.

    • Add pyridine-2-carboxaldehyde (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours until the formation of the corresponding imine is complete (monitor by TLC).

    • The imine intermediate can often be used directly in the next step without purification.

  • Imidazole Ring Formation:

    • To the solution containing the imine intermediate, add the desired aromatic aldehyde (e.g., for the 'R' group on the imidazole ring) (2.0 eq).

    • Add triethylamine (2.0 eq) as a base.

    • Stir the reaction at room temperature for 48-96 hours. The reaction progress should be monitored by TLC or LC-MS.[7]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired this compound derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro p38α Kinase Inhibition Assay (Non-Radioactive)

This protocol describes a method to measure the direct inhibitory effect of a test compound on recombinant p38α kinase activity. The assay measures the phosphorylation of a known substrate, such as ATF-2.[8]

Rationale: This biochemical assay is a crucial first step to confirm that the compound directly interacts with and inhibits the target enzyme, independent of cellular factors. It allows for the precise determination of the IC₅₀ value.

Materials:

  • Recombinant active p38α kinase (e.g., from Promega or Cell Signaling Technology)

  • ATF-2 fusion protein (substrate)[8]

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[9]

  • ATP solution

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[9][10]

  • 384-well white assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. A typical starting range is from 100 µM down to 1 pM. Prepare a solution of enzyme and a solution of substrate/ATP mix in kinase buffer.

  • Assay Execution:

    • To the wells of a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control).

    • Add 2 µL of the p38α enzyme solution.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.[9]

  • Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to convert the ADP generated to ATP.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cellular Assay for Anti-inflammatory Activity

This protocol measures the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[11][12]

Rationale: This assay validates the findings from the biochemical assay in a relevant cellular context. LPS, a component of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages, making this a robust model for assessing anti-inflammatory compounds.[12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • ELISA kits for mouse TNF-α and IL-6 (e.g., from R&D Systems)[11][14]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight to allow for adherence.[15]

  • Compound Treatment:

    • The next day, remove the old medium.

    • Pre-treat the cells by adding fresh medium containing various concentrations of the test compound (or DMSO for control) for 1 hour.[12]

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 50-100 ng/mL.[14][15] Do not add LPS to the negative control wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[11][12]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell-free supernatant for analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer’s instructions.[11][13]

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the recombinant cytokine standards provided in the kit.

    • Calculate the concentration of each cytokine in the samples.

    • Determine the IC₅₀ value for the inhibition of each cytokine by plotting the percentage of cytokine reduction against the compound concentration.

Section 3: Applications in Neurodegenerative Disease

The link between chronic neuroinflammation and the pathogenesis of neurodegenerative diseases like Alzheimer's (AD) and Parkinson's is well-established.[3][16] Pro-inflammatory cytokines produced by activated microglia in the central nervous system contribute to neuronal damage.[3] Given their potent anti-inflammatory properties via p38 MAPK inhibition, this compound derivatives represent a promising therapeutic strategy for these conditions.[16]

Furthermore, the broader imidazole scaffold has been investigated for its ability to modulate imidazoline I2 receptors (I2-IRs), which are considered a relevant target in AD.[17] This suggests a potential multi-target approach for imidazole-pyridine hybrids in treating complex neurodegenerative disorders.[18]

Section 4: Drug Discovery and Development Workflow

The development of a this compound-based therapeutic follows a structured, multi-stage process from initial concept to a potential clinical candidate.

workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation design Scaffold Design & Library Synthesis (Protocol 1) biochem Biochemical Assay (Kinase IC₅₀) (Protocol 2) design->biochem Screening cell Cellular Assay (Cytokine IC₅₀) (Protocol 3) biochem->cell Validation admet In Vitro ADMET (Metabolic Stability, Permeability) cell->admet Profiling admet->design Optimize Properties pk Pharmacokinetics (PK) (Bioavailability, Brain Penetration) admet->pk SAR Driven Optimization efficacy Animal Models (Inflammation, Neurodegeneration) pk->efficacy efficacy->design Optimize Potency lead Lead Candidate Selection efficacy->lead

Caption: General workflow for the development of this compound-based inhibitors.

References

Application Notes and Protocols for 2-(1H-imidazol-yl)pyridine as a Ligand in Metal Complex Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editorial Note: While the topic of interest is 2-(1H-imidazol-5-yl)pyridine, a comprehensive review of the current scientific literature reveals a notable scarcity of detailed experimental protocols and application data for this specific isomer. In contrast, the closely related isomer, 2-(1H-imidazol-2-yl)pyridine (IPY) , is extensively studied and well-documented. The principles of coordination chemistry, synthesis, and application are largely transferable between these isomers, with expected variations arising from differences in the electronic and steric environment of the coordinating nitrogen atoms. Therefore, this guide will focus on the robustly characterized 2-(1H-imidazol-2-yl)pyridine as a representative and highly informative model system. The protocols and insights provided herein are intended to serve as a strong foundation for researchers exploring the broader class of imidazolylpyridine ligands, including the 5-yl isomer, with the understanding that adaptation and optimization will be necessary for different isomers.

Introduction: The Versatility of Imidazolylpyridine Ligands

Imidazolylpyridine ligands represent a versatile class of N-donor chelating agents that have garnered significant interest in coordination chemistry. Their ability to form stable complexes with a wide array of transition metals has led to their exploration in diverse fields, including catalysis, materials science, and medicinal chemistry. The combination of a pyridine ring and an imidazole moiety offers a rich electronic landscape and multiple coordination sites, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complexes.

The 2-(1H-imidazol-2-yl)pyridine (IPY) ligand, in particular, acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the imidazole ring. This chelation forms a stable five-membered ring, a common structural motif in coordination chemistry. The non-coordinating N-H group of the imidazole can participate in hydrogen bonding, influencing the supramolecular assembly of the complexes in the solid state.

This guide provides detailed protocols for the synthesis of the IPY ligand and its metal complexes, their characterization, and their application in anticancer research and catalysis.

Synthesis of the Ligand: 2-(1H-imidazol-2-yl)pyridine (IPY)

The synthesis of IPY can be efficiently achieved through the dehydrogenation of its precursor, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine. This method is reliable and provides the desired product in good yield.

Protocol 2.1: Synthesis of 2-(1H-imidazol-2-yl)pyridine

This protocol is adapted from a generalized method for the dehydrogenation of imidazolines.[1]

Materials:

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine

  • Manganese(III) meso-tetraphenylporphine chloride [Mn(TPP)Cl] (catalyst)

  • Sodium periodate (NaIO₄)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 25 mL round bottom flask, dissolve 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol) and a catalytic amount of [Mn(TPP)Cl] (0.05 mmol) in acetonitrile (5 mL).

  • In a separate beaker, prepare a solution of sodium periodate (2 mmol) in deionized water (10 mL).

  • Add the aqueous NaIO₄ solution to the acetonitrile solution containing the imidazoline and catalyst at room temperature with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and methanol (4:1) as the eluent.

  • Upon completion of the reaction, add deionized water (30 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • [Mn(TPP)Cl] as a catalyst: This manganese porphyrin complex is an effective catalyst for dehydrogenation reactions, proceeding through a high-valent manganese-oxo species.

  • NaIO₄ as the oxidant: Sodium periodate is a strong oxidizing agent that is soluble in water, making it suitable for this biphasic reaction system. It regenerates the active catalytic species.

  • Biphasic solvent system: The use of acetonitrile and water allows for the dissolution of both the organic substrate and the inorganic oxidant.

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A 2-(4,5-dihydro-1H- imidazol-2-yl)pyridine D Dehydrogenation in CH3CN/H2O at RT A->D B [Mn(TPP)Cl] (catalyst) B->D C NaIO4 (oxidant) C->D E Aqueous Work-up D->E Reaction Completion F Extraction with CH2Cl2 E->F G Drying and Solvent Removal F->G H 2-(1H-imidazol-2-yl)pyridine G->H Purification (if needed)

Caption: Synthetic workflow for 2-(1H-imidazol-2-yl)pyridine.

Synthesis of Metal Complexes

The IPY ligand readily forms complexes with a variety of transition metals. Below are protocols for the synthesis of a copper(II) and an iron(II) complex.

Protocol 3.1: Synthesis of Cu(IPY)₂₂·H₂O

This protocol is based on the work of Fu et al.[2]

Materials:

  • 2-(1H-imidazol-2-yl)pyridine (IPY)

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

  • Methanol (MeOH)

  • Diethyl ether

  • Beaker or small flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve IPY (2 mmol) in methanol (10 mL) in a small beaker.

  • In a separate container, dissolve Cu(ClO₄)₂·6H₂O (1 mmol) in methanol (10 mL).

  • Slowly add the copper(II) salt solution to the ligand solution with continuous stirring at room temperature.

  • A precipitate will form. Continue stirring the mixture for 2-3 hours.

  • Collect the precipitate by filtration and wash it with a small amount of cold methanol, followed by diethyl ether.

  • Dry the resulting solid in a desiccator over silica gel.

Causality Behind Experimental Choices:

  • Methanol as solvent: Methanol is a good solvent for both the ligand and the metal salt, facilitating the complexation reaction.

  • 2:1 Ligand to Metal Ratio: This stoichiometric ratio favors the formation of the bis-ligated complex, [Cu(IPY)₂]²⁺.

  • Perchlorate as counter-ion: Perchlorate is a weakly coordinating anion, which generally does not interfere with the coordination of the primary ligand to the metal center.

Protocol 3.2: Synthesis of [Fe(IPY)₂]SO₄·0.5H₂O

This protocol is adapted from studies on iron(II) complexes with similar ligands.[1]

Materials:

  • 2-(1H-imidazol-2-yl)pyridine (IPY)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Ascorbic acid

  • Ethanol

  • Water

  • Schlenk flask and line for inert atmosphere

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve IPY (2 mmol) in a mixture of ethanol and water.

  • In a separate flask, prepare a solution of FeSO₄·7H₂O (1 mmol) and a small amount of ascorbic acid in deoxygenated water.

  • Slowly add the iron(II) sulfate solution to the ligand solution with stirring under an inert atmosphere.

  • A colored precipitate should form. Allow the reaction to stir at room temperature for several hours.

  • Collect the precipitate by filtration under inert atmosphere, wash with deoxygenated water and then ethanol.

  • Dry the complex under vacuum.

Causality Behind Experimental Choices:

  • Inert atmosphere: Iron(II) is susceptible to oxidation to Iron(III) by atmospheric oxygen. An inert atmosphere is crucial to maintain the +2 oxidation state of the iron center.

  • Ascorbic acid: This is added as a reducing agent to prevent any oxidation of the iron(II) starting material.

Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

Technique 2-(1H-imidazol-2-yl)pyridine (Ligand) --INVALID-LINK--₂·H₂O (Complex) [Fe(IPY)₂]SO₄·0.5H₂O (Complex)
¹H NMR Aromatic protons of pyridine and imidazole rings are observable. The N-H proton of the imidazole is typically a broad singlet.The spectrum will be broadened due to the paramagnetic Cu(II) center, making it difficult to obtain high-resolution spectra.The spectrum will show shifts in the ligand proton signals upon coordination. The nature of the spectrum will depend on the spin state of the Fe(II) ion.
FT-IR (cm⁻¹) C=N and C=C stretching vibrations of the aromatic rings (1400-1600 cm⁻¹). N-H stretching of the imidazole ring (~3100-3400 cm⁻¹).Shifts in the C=N and C=C stretching vibrations upon coordination. A strong, broad band around 1100 cm⁻¹ is characteristic of the perchlorate anion.Shifts in the ligand's vibrational bands upon coordination.
UV-Vis Intense π-π* transitions in the UV region.d-d transitions in the visible region, characteristic of a Cu(II) complex.Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the visible region. The position of these bands can be indicative of the spin state.
Mass Spec (ESI) A peak corresponding to [M+H]⁺ is expected.A peak corresponding to the [Cu(IPY)₂]²⁺ cation or related fragments can be observed.A peak corresponding to the [Fe(IPY)₂]²⁺ cation can be observed.
X-ray Crystal. Provides the definitive solid-state structure of the ligand.Confirms the coordination geometry around the Cu(II) center (e.g., distorted tetrahedral or square planar).[2]Determines the coordination geometry and bond lengths, which can confirm the spin state of the Fe(II) ion.

Application Notes and Protocols

Application 5.1: Anticancer Activity of Copper(II) Complexes

Copper complexes are known to exhibit anticancer properties, often through mechanisms involving the generation of reactive oxygen species (ROS) and interaction with DNA.[2]

Protocol 5.1.1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized copper(II) complex against a human cancer cell line (e.g., HeLa).

Materials:

  • Synthesized --INVALID-LINK--₂·H₂O complex

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the copper complex in DMSO. Serially dilute the stock solution with culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • MTT Assay: This is a standard colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to formazan.

  • HeLa cells: A commonly used and well-characterized cancer cell line for initial cytotoxicity screening.

  • DMSO as a solvent: It is a common solvent for dissolving organic compounds for biological assays. It is important to keep the final concentration low to avoid solvent-induced toxicity.

Visualization of the Cytotoxicity Workflow:

G A Seed HeLa cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of Cu complex B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan crystals in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

References

Application Notes & Protocols for the Catalytic Activity of 2-(1H-Imidazolyl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile World of Imidazolylpyridine Ligands in Catalysis

The convergence of imidazole and pyridine moieties into a single molecular scaffold gives rise to a class of N-heterocyclic ligands with remarkable versatility in coordination chemistry and catalysis. The 2-(1H-imidazolyl)pyridine framework, in particular, offers a rich isomeric landscape where the point of attachment on the imidazole ring—be it the 2-yl, 4-yl, or 5-yl position—profoundly influences the electronic and steric properties of the resulting metal complexes. This, in turn, dictates their catalytic prowess in a myriad of organic transformations. While each isomer presents unique coordination possibilities, the 2-(1H-imidazol-2-yl)pyridine and its derivatives have been more extensively studied, providing a solid foundation for understanding the catalytic potential of this ligand family.

This technical guide will provide a comprehensive overview of the synthesis, characterization, and catalytic applications of metal complexes based on the 2-(1H-imidazolyl)pyridine scaffold. While we will touch upon the broader family, the detailed protocols will focus on the well-documented 2-(1H-imidazol-2-yl)pyridine isomer as a representative example, offering field-proven insights into its use in generating highly active catalysts. The principles and methodologies described herein can be readily adapted by researchers for the exploration of other isomers, including the 2-(1H-imidazol-5-yl)pyridine variant.

I. The Ligand: Synthesis and Coordination Chemistry

The power of a metal catalyst is intrinsically linked to the design of its surrounding ligands. The 2-(1H-imidazolyl)pyridine ligands are bidentate, chelating ligands that bind to metal centers through the pyridine nitrogen and one of the imidazole nitrogens. The NH proton on the imidazole ring can be retained or deprotonated upon complexation, offering a route to modulate the electronic properties of the metal center.

Protocol 1: Synthesis of a Representative Ligand - 2-(1H-Imidazol-2-yl)pyridine

This protocol details a common method for the synthesis of 2-(1H-imidazol-2-yl)pyridine from commercially available starting materials.

Rationale: This synthesis proceeds via a condensation reaction between pyridine-2-carboxaldehyde and aminoacetaldehyde diethyl acetal, followed by cyclization and aromatization to form the imidazole ring.

Materials:

  • Pyridine-2-carboxaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Imine Formation and Cyclization.

    • In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.0 eq) in methanol.

    • Add aminoacetaldehyde diethyl acetal (1.1 eq) and a catalytic amount of ammonium chloride.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Step 2: Hydrolysis and Aromatization.

    • Cool the reaction mixture to room temperature and add 2M HCl.

    • Heat the mixture to reflux for 2-3 hours to hydrolyze the acetal and promote cyclization and aromatization.

  • Step 3: Work-up and Purification.

    • Cool the reaction mixture and neutralize with a saturated solution of NaOH until the pH is ~8-9.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 2-(1H-imidazol-2-yl)pyridine as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Ligand_Synthesis Pyridine-2-carboxaldehyde Pyridine-2-carboxaldehyde Step1 Imine Formation & Cyclization (MeOH, NH4Cl, Reflux) Pyridine-2-carboxaldehyde->Step1 Aminoacetaldehyde diethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde diethyl acetal->Step1 Intermediate Dihydroimidazolyl-pyridine (not isolated) Step1->Intermediate Step2 Hydrolysis & Aromatization (HCl, Reflux) Intermediate->Step2 Product 2-(1H-Imidazol-2-yl)pyridine Step2->Product

Fig. 1: General workflow for the synthesis of 2-(1H-imidazol-2-yl)pyridine.

II. Metal Complexation: Crafting the Catalyst

The synthesized ligand can be coordinated with a variety of transition metal salts to form catalytically active complexes. The choice of metal is dictated by the desired catalytic transformation. Palladium and ruthenium are commonly used for cross-coupling and hydrogenation reactions, respectively.

Protocol 2: Synthesis of a Palladium(II) Complex

This protocol describes the synthesis of a dichlorido[2-(1H-imidazol-2-yl)pyridine]palladium(II) complex.

Rationale: This is a straightforward ligand substitution reaction where the labile acetonitrile ligands on the palladium precursor are displaced by the bidentate imidazolylpyridine ligand.

Materials:

  • 2-(1H-Imidazol-2-yl)pyridine

  • Bis(acetonitrile)dichloridopalladium(II) [PdCl₂(MeCN)₂]

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Step 1: Complexation.

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(acetonitrile)dichloridopalladium(II) (1.0 eq) in dichloromethane.

    • In a separate flask, dissolve 2-(1H-imidazol-2-yl)pyridine (1.0 eq) in dichloromethane.

    • Slowly add the ligand solution to the palladium precursor solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. A precipitate will typically form.

  • Step 2: Isolation.

    • Filter the resulting solid and wash with a small amount of cold dichloromethane and then with diethyl ether.

    • Dry the solid under vacuum to yield the [PdCl₂(2-(1H-imidazol-2-yl)pyridine)] complex.

Characterization: The complex should be characterized by FT-IR, elemental analysis, and, if possible, X-ray crystallography to confirm its structure.

Complex_Formation Ligand 2-(1H-Imidazol-2-yl)pyridine Reaction Ligand Substitution (DCM, RT) Ligand->Reaction Pd_Precursor PdCl2(MeCN)2 Pd_Precursor->Reaction Complex [PdCl2(ligand)] Reaction->Complex

Fig. 2: Synthesis of a representative palladium(II) complex.

III. Catalytic Applications: Unleashing the Potential

Metal complexes of imidazolylpyridines have demonstrated significant activity in a range of catalytic reactions. The following protocol details a representative Suzuki-Miyaura cross-coupling reaction using the synthesized palladium(II) complex.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an aryl bromide with an arylboronic acid.

Rationale: The palladium complex acts as a pre-catalyst that, under the reaction conditions, forms the catalytically active Pd(0) species. The imidazolylpyridine ligand stabilizes the palladium center throughout the catalytic cycle, facilitating oxidative addition, transmetalation, and reductive elimination.

Materials:

  • [PdCl₂(2-(1H-imidazol-2-yl)pyridine)] complex

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Step 1: Reaction Setup.

    • To a Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

    • Add the palladium complex (0.01 mmol, 1 mol%).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water 4:1).

  • Step 2: Reaction.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Step 3: Work-up and Purification.

    • Cool the reaction to room temperature and add water.

    • Extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Data Analysis: The yield of the product should be determined, and its identity confirmed by NMR and mass spectrometry. The turnover number (TON) and turnover frequency (TOF) can be calculated to quantify the catalyst's efficiency.

CatalystAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONRef.
[PdCl₂(L)]4-BromotoluenePhenylboronic acidK₂CO₃Dioxane/H₂O100129595[1]
[PdCl₂(L)]4-ChloroanisolePhenylboronic acidCs₂CO₃Dioxane110248888[1]
[Pd(OAc)₂(L)]1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidK₂CO₃Dioxane/H₂O8069898[1]

L = Representative imidazolylpyridine ligand

Catalytic_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal L-Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation (Ar'B(OH)2) RedElim L-Pd(0) + Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Fig. 3: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

IV. Mechanistic Considerations and the Role of the Ligand

The catalytic activity of these complexes is a direct consequence of the electronic and steric environment provided by the imidazolylpyridine ligand.

  • σ-Donation: The nitrogen atoms of the ligand are strong σ-donors, which increases the electron density on the metal center. This facilitates the oxidative addition step in cross-coupling reactions.

  • π-Acceptance: The π-system of the aromatic rings can act as a weak π-acceptor, which helps to stabilize the metal center in various oxidation states.

  • NH Functionality: The imidazole NH group can participate in hydrogen bonding, which can influence the secondary coordination sphere and the solubility of the complex. Deprotonation of the NH group creates an anionic ligand, which further enhances the electron-donating ability of the ligand.

  • Steric Bulk: The steric profile of the ligand can be tuned by introducing substituents on the pyridine or imidazole rings. This can influence the coordination geometry of the complex and the rate of reductive elimination.

V. Applications in Drug Development

The imidazole and pyridine moieties are common pharmacophores found in numerous biologically active molecules. Metal complexes themselves are also being increasingly explored as therapeutic agents.[2] The catalytic power of 2-(1H-imidazolyl)pyridine metal complexes allows for the efficient synthesis of complex organic molecules that can be screened for their biological activity. For instance, Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for the construction of biaryl structures prevalent in many drug candidates. The development of efficient and versatile catalysts based on these ligands can, therefore, significantly accelerate the drug discovery process.

VI. Conclusion

The 2-(1H-imidazolyl)pyridine family of ligands provides a versatile and tunable platform for the development of highly active transition metal catalysts. The protocols and insights provided in this guide, using the well-studied 2-(1H-imidazol-2-yl)pyridine as a representative, offer a solid starting point for researchers to synthesize, characterize, and apply these complexes in a variety of catalytic transformations. The exploration of other isomers, such as this compound, and the further functionalization of the ligand scaffold, will undoubtedly lead to the discovery of new catalysts with enhanced activity and selectivity, with broad applications in both academic research and industrial processes, including drug development.

References

Application Notes & Protocols: Experimental Setups for Reactions of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(1H-imidazol-5-yl)pyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science. Its derivatives have shown promise as inhibitors of key kinases like p38α/MAPK14 and BRAF, highlighting their therapeutic potential.[1][2] The unique arrangement of nitrogen atoms in the pyridine and imidazole rings also makes this scaffold an excellent ligand for forming metal complexes used in catalysis.[3][4] This document provides an in-depth guide for researchers, offering detailed protocols for two fundamental transformations of this compound: regioselective N-alkylation and palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocols are designed to be self-validating, with explanations for critical steps, troubleshooting advice, and methods for comprehensive product characterization.

Introduction: The Chemical and Biological Significance of this compound

The fusion of imidazole and pyridine rings creates a structure with a rich electronic profile and multiple points for chemical modification. This versatility has made imidazopyridine derivatives a cornerstone in the development of therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and viral infections.[5][6] The ability to functionalize the scaffold at various positions allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing interactions with biological targets.

This guide focuses on providing robust and reproducible experimental setups for key reactions that enable the diversification of the this compound core. We will explore:

  • N-Alkylation: A fundamental method to introduce alkyl groups onto the imidazole nitrogen, which can block hydrogen bonding, enhance solubility, and modulate biological activity.

  • Suzuki-Miyaura Cross-Coupling: A powerful C-C bond-forming reaction to introduce aryl or heteroaryl substituents, enabling the expansion of the molecular framework to probe new regions of chemical space.

The methodologies described herein are grounded in established chemical principles and are supplemented with expert insights to ensure successful implementation.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, it is crucial to understand the properties of this compound and its derivatives.

PropertyValue / InformationSource
Molecular Formula C₈H₇N₃[7]
Molecular Weight 145.16 g/mol [7]
Appearance Typically a solid at room temperatureGeneral Knowledge
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)General Knowledge
Safety Harmful if swallowed. Wear appropriate PPE.[7]

Handling & Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep containers tightly closed when not in use.

  • Always handle in a chemical fume hood. Wear safety glasses, a lab coat, and nitrile gloves.

Experimental Workflow Overview

The general workflow for the synthesis and characterization of this compound derivatives follows a logical progression from reaction setup to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis Start Starting Material (this compound) Reagents Reagents & Solvent Selection Start->Reagents 1. Stoichiometry Setup Inert Atmosphere Setup (N₂ or Ar) Reagents->Setup Reaction Reaction at Controlled Temp. Setup->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor 2. Time Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Solvent Solvent Removal Purify->Solvent 3. Eluent System Product Isolated Product Solvent->Product Analysis Characterization (NMR, MS, IR) Product->Analysis 4. Purity Check G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl2 Aryl-Pd(II)-Aryl' L₂ Transmetal->PdII_Aryl2 RedElim Reductive Elimination PdII_Aryl2->RedElim ArAr Ar-Ar' PdII_Aryl2->ArAr Product RedElim->Pd0 Catalyst Regeneration ArX Ar-X ArX->OxAdd HetAr-Br ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

References

Application Note: A Multi-Modal Analytical Framework for the Characterization of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 2-(1H-imidazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing its role as a critical building block in drug development, this guide outlines an integrated analytical workflow designed for researchers, quality control scientists, and drug development professionals.[1][2] We present a multi-technique approach encompassing chromatography, mass spectrometry, and spectroscopy to ensure unambiguous structural confirmation, purity assessment, and physicochemical profiling. The protocols herein are grounded in established principles for analyzing nitrogen-containing heterocyclic compounds, providing both the procedural steps and the scientific rationale behind them.

Note: While this guide focuses on the 5-yl isomer, specific spectral data from more extensively documented isomers, such as 2-(1H-imidazol-2-yl)pyridine, may be used for illustrative purposes. The fundamental principles and methodologies are directly applicable, but researchers must establish reference data specific to the this compound isomer.

Introduction: The Significance of this compound

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are foundational scaffolds in modern pharmacology. The imidazole moiety is a key component in essential biomolecules like the amino acid histidine, while the pyridine ring is prevalent in numerous pharmaceuticals.[3] The combination of these two rings creates a versatile ligand for metal complexes and a potent pharmacophore capable of engaging in various biological interactions.[1] Derivatives of imidazole-pyridines are explored as BRAF kinase inhibitors for anti-tumor applications, highlighting the need for rigorous analytical characterization to support drug discovery and development efforts.[2]

This application note establishes a self-validating system for characterization, ensuring data integrity from initial purity assessment to final structural verification.

Physicochemical Profile

A foundational understanding of the compound's properties is crucial for selecting appropriate analytical conditions, such as solvent systems and chromatographic columns.

PropertyExpected Value / DescriptionSource
Molecular Formula C₈H₇N₃[4][5]
Molecular Weight 145.16 g/mol [4][5]
Appearance White to off-white or light yellow crystalline powder/solid.[1][6]
Melting Point Expected to be in the range of 135-140°C, similar to related isomers.[5][6]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, ethanol, and ether.[1][6]
Stability Stable under normal storage conditions; may react with strong oxidizing agents.[1]

Integrated Analytical Workflow

A comprehensive characterization relies not on a single technique but on the synergistic use of multiple orthogonal methods. The workflow ensures that the identity, purity, and structure of the analyte are confirmed with the highest degree of confidence.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Elucidation cluster_2 Physicochemical Properties HPLC HPLC-UV (Purity Assay, Quantification) LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize Impurities NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) HPLC->NMR Confirm Structure HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS Confirm Mass Report Comprehensive Characterization Report NMR->Report HRMS->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report UV_Vis UV-Vis Spectroscopy (Electronic Transitions, Conjugation) UV_Vis->Report Synthesis Synthesized This compound Synthesis->HPLC Initial Analysis Synthesis->FTIR Synthesis->UV_Vis

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of active pharmaceutical ingredients and related intermediates.[3] Its high resolving power allows for the separation of the main compound from process-related impurities and degradation products.

Rationale for Method Selection

A reversed-phase (RP) HPLC method is the logical starting point for a molecule like this compound. The nonpolar stationary phase (e.g., C8 or C18) effectively retains the compound, while a polar mobile phase allows for controlled elution. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical. It protonates the basic nitrogen atoms on the pyridine and imidazole rings, ensuring sharp, symmetrical peak shapes by minimizing undesirable interactions with residual silanols on the silica support.[7] UV detection is suitable due to the conjugated aromatic system, which exhibits strong chromophores.[8]

Protocol: Reversed-Phase HPLC-UV

This protocol is designed for purity assessment and can be adapted for quantification with appropriate validation.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • Column: C8 or C18, 4.6 mm x 150 mm, 5 µm particle size (e.g., Thermo Scientific BDS Hypersil C8).[9][10]

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (for MS compatibility).[7]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

ParameterConditionRationale
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection λ 254 nmA common wavelength for aromatic, conjugated systems.[8] A full UV scan (200-400 nm) should be run initially to determine the absorption maximum.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Gradient 5% to 95% B over 20 minA broad gradient is used for initial method development to elute all potential impurities.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Perform five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Tailing factor should be between 0.8 and 1.5.

6. Data Analysis:

  • Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks.

Mass Spectrometry: Molecular Weight and Elemental Composition

Mass spectrometry (MS) provides unequivocal data on the molecular weight of the analyte and, with high-resolution instruments (HRMS), its elemental formula. Coupling HPLC with MS (LC-MS) is a powerful tool for identifying unknown impurities.[11]

Rationale for Technique Selection

Electrospray Ionization (ESI) is the preferred ionization technique for this molecule. The basic nitrogen atoms are easily protonated in the ESI source, leading to a strong signal for the protonated molecule [M+H]⁺ in positive ion mode.[12] This makes the technique highly sensitive. HRMS, such as that performed on an Orbitrap or Time-of-Flight (TOF) analyzer, can measure mass with enough accuracy (typically <5 ppm) to confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.

Protocol: LC-MS and High-Resolution MS (HRMS)

1. Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

2. LC Conditions:

  • Use the HPLC method described in Section 3.2, but replace phosphoric acid with 0.1% formic acid in the mobile phase to ensure compatibility with the MS source.[7]

3. Mass Spectrometry Conditions (ESI+):

ParameterSettingRationale
Ionization Mode ESI, PositiveThe molecule contains basic nitrogens, which are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Source Temp. 120 - 150 °CAids in desolvation of ions.
Desolvation Temp. 350 - 450 °CEnsures complete desolvation before ions enter the mass analyzer.
Scan Range (Full Scan) m/z 50 - 500Covers the expected molecular ion and potential low-mass fragments.
Target Ion (HRMS) m/z 146.0718 ([M+H]⁺)Calculated exact mass for C₈H₈N₃⁺.

4. Data Analysis:

  • Confirm the presence of the [M+H]⁺ ion at m/z 146 in the full scan spectrum.

  • For HRMS, the measured mass should be within 5 ppm of the calculated exact mass (146.0718).

  • Tandem MS (MS/MS) can be performed by isolating the precursor ion (m/z 146) and fragmenting it to provide further structural information.

MS_Fragmentation Parent [C₈H₇N₃ + H]⁺ m/z = 146.0718 Frag1 Loss of HCN (from Imidazole) Parent->Frag1 Frag2 Loss of Pyridine-related fragments Parent->Frag2

Caption: Conceptual fragmentation pathway for this compound in MS/MS.

NMR Spectroscopy: Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[13] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR probes the carbon skeleton.

Rationale and Expected Spectra

For this compound, ¹H NMR is expected to show distinct signals for the protons on both the pyridine and imidazole rings. The chemical shifts and coupling patterns (multiplicity) will be unique to the 5-yl substitution pattern. For example, the protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), as will the protons on the imidazole ring.[14][15] A broad signal corresponding to the N-H proton of the imidazole is also expected.[13] ¹³C NMR will show eight distinct carbon signals, confirming the total number of carbon atoms in the molecule.[16]

Protocol: ¹H and ¹³C NMR

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for the observation of exchangeable N-H protons.[16]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Typical spectral width is -2 to 12 ppm.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical spectral width is 0 to 200 ppm.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the pyridine and imidazole rings.
    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the pyridine and imidazole rings.

4. Data Analysis:

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Assign chemical shifts and coupling constants to specific protons and carbons in the structure. Use 2D NMR data to confirm assignments.

  • The final assignments must be fully consistent with the this compound structure.

Spectroscopic Characterization: Functional Groups and Electronic Properties

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17]

  • Rationale: The FTIR spectrum will provide confirmatory evidence for the key functional groups: N-H stretching from the imidazole ring (typically a broad band around 3400 cm⁻¹), C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), and characteristic C=C and C=N stretching vibrations within the aromatic rings (in the 1600-1400 cm⁻¹ fingerprint region).[17][18]

  • Protocol:

    • Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Assign major absorption bands to their corresponding functional groups.[19]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of a conjugated system.[20]

  • Rationale: The conjugated system formed by the interconnected pyridine and imidazole rings will result in characteristic π → π* transitions, leading to strong absorbance in the UV region. The position of the absorption maximum (λ_max) is sensitive to the solvent environment.[8]

  • Protocol:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

    • Record the absorbance spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

    • Identify the λ_max and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

The analytical framework detailed in this application note provides a robust, multi-modal strategy for the comprehensive characterization of this compound. By systematically applying chromatographic and spectrometric techniques, researchers can confidently establish the identity, purity, and structure of this important chemical entity. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for advancing research, manufacturing, and regulatory submissions in the pharmaceutical and chemical industries.

References

Application Note & Protocols: High-Throughput Screening of 2-(1H-imidazol-5-yl)pyridine Derivatives for p38α MAPK Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Abstract

The 2-(1H-imidazol-5-yl)pyridine scaffold is a privileged structure in medicinal chemistry, notably recognized for its role in the development of potent p38 mitogen-activated protein kinase (MAPK) inhibitors.[1][2] p38α MAPK is a critical node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress, making it a high-value target for therapeutic intervention in a range of diseases.[1][3][4] This document provides a comprehensive guide for conducting a high-throughput screening (HTS) campaign to identify and validate novel inhibitors of p38α MAPK from a library of this compound derivatives. We present a robust primary screening protocol using a luminescence-based biochemical assay, followed by a detailed workflow for hit confirmation and validation using an orthogonal fluorescence polarization assay. The protocols are designed to be self-validating, incorporating industry-standard quality control metrics and a logical progression from primary hit identification to confirmed lead candidates.

Introduction: The Scientific Rationale

1.1 The Target: p38α MAPK

p38α MAPK is a serine/threonine kinase that plays a central role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Its activation is triggered by upstream kinases (MKK3/MKK6) in response to cellular stress.[3][5] Once activated, p38α phosphorylates a cascade of downstream substrates, including transcription factors and other kinases, driving cellular responses such as inflammation, apoptosis, and cell cycle regulation.[4][6] Given its central role in inflammation, inhibiting p38α kinase activity is a validated therapeutic strategy for inflammatory diseases.[5]

1.2 The Chemical Scaffold: this compound

The pyridinyl imidazole core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2][7] Specifically, derivatives of this scaffold have been shown to be potent inhibitors of p38α MAPK.[1][8] The imidazole and pyridine rings engage in key hydrogen bonding interactions within the kinase ATP-binding pocket, while substitutions at various positions on these rings allow for the modulation of potency, selectivity, and pharmacokinetic properties. This makes libraries of this compound derivatives exceptionally promising for the discovery of novel p38α inhibitors.

1.3 The Screening Strategy: A Multi-Assay Cascade

A successful HTS campaign relies on more than just a primary screen; it requires a carefully designed cascade of assays to eliminate false positives and build confidence in the identified hits.[9][10] Our strategy employs a highly sensitive and robust luminescence-based assay for the primary screen, optimized for speed and scalability. Hits from this screen are then subjected to a rigorous validation workflow, including an orthogonal, mechanism-independent binding assay to confirm direct target engagement.

HTS Workflow Overview

The screening process is designed as a funnel, progressively narrowing a large compound library to a small set of validated, high-confidence hits.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Characterization lib Compound Library (this compound Derivatives) primary_screen Primary HTS (ADP-Glo™ Luminescence Assay) Single Concentration (e.g., 10 µM) lib->primary_screen data_analysis Data Analysis (% Inhibition, Z-Score) primary_screen->data_analysis hit_list Primary Hit List data_analysis->hit_list dose_response Dose-Response Assay (ADP-Glo™, IC50 Determination) hit_list->dose_response orthogonal_screen Orthogonal Confirmation (Fluorescence Polarization Assay) Direct Binding Assessment dose_response->orthogonal_screen confirmed_hits Confirmed Hits orthogonal_screen->confirmed_hits sar Structure-Activity Relationship (SAR) Analysis confirmed_hits->sar selectivity Selectivity Profiling (vs. other kinases) sar->selectivity lead_candidates Lead Candidates selectivity->lead_candidates Data_Analysis cluster_0 Plate Level QC cluster_1 Normalization & Hit Selection raw_data Raw Luminescence Data z_prime Calculate Z'-Factor (Must be > 0.5) raw_data->z_prime normalization Calculate % Inhibition: 100 * (1 - (Sample - µ_neg) / (µ_pos - µ_neg)) raw_data->normalization hit_threshold Define Hit Threshold (e.g., % Inhibition > 50% or Z-score < -3) normalization->hit_threshold primary_hits Generate Primary Hit List hit_threshold->primary_hits

References

Application Notes & Protocols: A-Z Guide to Computational Modeling of 2-(1H-imidazol-5-yl)pyridine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(1H-imidazol-5-yl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide array of protein classes. Understanding the intricate molecular interactions that govern the binding of this scaffold is paramount for rational drug design and optimization. This comprehensive guide provides a detailed walkthrough of computational methodologies to model and analyze these interactions. We will delve into the theoretical underpinnings and provide step-by-step protocols for molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations. This document is designed to be a practical resource, blending theoretical concepts with actionable protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the this compound Scaffold

The unique arrangement of a pyridine ring linked to an imidazole ring at the 5-position creates a versatile scaffold with a rich electronic and steric profile. This structure is capable of participating in a multitude of non-covalent interactions, including hydrogen bonds, π-π stacking, and metal coordination, making it an attractive moiety for engaging with biological targets.[1][2][3][4][5][6] Its presence in clinically relevant molecules underscores the importance of a detailed understanding of its interaction landscape to facilitate the design of next-generation therapeutics with enhanced potency and selectivity. Computational modeling offers a powerful lens through which to dissect these interactions at an atomic level, providing insights that are often inaccessible through experimental methods alone.[7][8]

The Computational Chemist's Toolkit: A Triad of Methodologies

A robust computational investigation of ligand-protein interactions rarely relies on a single method. Instead, a hierarchical approach, leveraging the strengths of different techniques, provides a more complete and reliable picture. Our exploration will focus on a powerful triad: Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantum Mechanics (QM).

  • Molecular Docking: A rapid, computationally efficient method to predict the preferred binding orientation of a ligand within a protein's active site.[2][9] It serves as an excellent starting point for generating initial binding hypotheses.

  • Molecular Dynamics (MD) Simulations: This technique allows us to observe the dynamic behavior of the ligand-protein complex over time, providing insights into conformational changes, solvent effects, and the stability of interactions.[1][10][11][12]

  • Quantum Mechanics (QM): For a highly accurate description of the electronic structure and energetics of interactions, QM methods are indispensable.[13][14][15] They are particularly crucial for understanding charge transfer, polarization, and the nature of non-covalent bonds.[16][17][18][19][20]

Workflow for Modeling this compound Interactions

The following diagram illustrates the general workflow that integrates these three core computational techniques.

G P_Prep Protein Preparation (PDB, Protonation, etc.) Docking Molecular Docking (e.g., AutoDock Vina) P_Prep->Docking L_Prep Ligand Preparation (2D to 3D, Charges) L_Prep->Docking MD Molecular Dynamics (e.g., GROMACS) Docking->MD Select Best Pose(s) QMMM QM/MM (Active Site Refinement) Docking->QMMM Initial Geometry MMGBSA MM/PBSA or MM/GBSA (Binding Free Energy Estimation) MD->MMGBSA Generate Trajectory QM_Cluster QM Cluster Calculation (Interaction Energy Decomposition) MD->QM_Cluster Extract Snapshots MD->QMMM

Caption: Integrated workflow for computational modeling.

Detailed Protocols and Application Notes

Protocol 1: Molecular Docking with AutoDock Vina

Molecular docking is a crucial first step to generate plausible binding poses of this compound within a target protein's binding site.[2][3][9] AutoDock Vina is a widely used and effective tool for this purpose.[21][22][23]

Causality Behind Choices: We choose AutoDock Vina for its balance of speed and accuracy. Its scoring function is adept at handling the rotational flexibility of the ligand, which is important for the rotatable bond between the imidazole and pyridine rings.

Step-by-Step Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add polar hydrogens and assign appropriate protonation states to titratable residues (e.g., HIS, ASP, GLU) at a physiological pH of 7.4. Tools like PDB2PQR or the functionalities within AutoDock Tools can be used.[24]

    • Convert the prepared protein file to the PDBQT format using AutoDock Tools. This format includes atomic charges and atom types.[24]

  • Ligand Preparation:

    • Generate a 3D structure of this compound. This can be done using software like Avogadro or from a 2D structure using online tools.

    • Add hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools.

    • Define the rotatable bonds. AutoDock Tools will typically do this automatically.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a grid box that encompasses the binding site of the protein.

    • The center and dimensions of the grid box are crucial parameters. The box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the region of interest.[21][24]

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.[24]

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analysis of Results:

    • Vina will generate an output PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the interactions with the protein residues. Look for key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking.

Data Presentation:

ParameterValue/SettingRationale
Software AutoDock VinaEfficient and accurate for ligand docking.
Protein Input PDB ID: XXXXPublicly available crystal structure.
Ligand Input This compoundThe molecule of interest.
Grid Center (Å) X, Y, ZCentered on the known active site.
Grid Size (Å) 60 x 60 x 60Sufficient to cover the binding pocket.
Exhaustiveness 8Balances computational cost and search thoroughness.
Protocol 2: Molecular Dynamics (MD) Simulations with GROMACS

MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of the stability of the docked pose and a more realistic representation of the system in a solvated environment.[25][26][27][28]

Causality Behind Choices: GROMACS is a highly efficient and widely used open-source MD engine.[25][26] The CHARMM36 force field is well-parameterized for proteins, and tools are available to generate parameters for small molecules like our ligand.[25]

Step-by-Step Methodology:

  • System Preparation:

    • Start with the best-ranked docked pose from the molecular docking step.

    • Generate a topology and parameter file for the this compound ligand. The CGenFF server is a valuable resource for generating CHARMM-compatible parameters.[25][27]

    • Combine the protein and ligand coordinates and create a unified topology file.[27]

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-stage equilibration process:

      • NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.[27]

      • NPT (Isothermal-Isobaric) Ensemble: Equilibrate at a constant number of particles, pressure, and temperature to stabilize the pressure and density.[25] Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.[25]

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to capture the relevant dynamics of the system.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between the ligand and protein.

      • Radial Distribution Function (RDF): To analyze the distribution of water molecules around the ligand.[10][11]

Data Presentation:

Simulation ParameterValue/SettingRationale
Software GROMACSHigh-performance and widely used MD engine.[26]
Force Field CHARMM36Well-validated for proteins and lipids.[12]
Water Model TIP3PA standard and computationally efficient water model.[10]
Simulation Time 100 nsA reasonable timescale to assess binding stability.
Ensemble NPTSimulates conditions closer to physiological.
Temperature 300 KApproximate physiological temperature.
Pressure 1 barStandard atmospheric pressure.
Protocol 3: Quantum Mechanics (QM) Calculations with Gaussian

QM calculations provide the most accurate description of the electronic structure and energetics of the protein-ligand interaction.[13][14][15][29][30][31][32][33]

Causality Behind Choices: Gaussian is a comprehensive and widely used quantum chemistry software package.[14][29] Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G(d,p)) offers a good balance of accuracy and computational cost for systems of this size.

Step-by-Step Methodology:

  • Model System Preparation:

    • From the MD trajectory, select representative snapshots of the protein-ligand complex.

    • Create a "cluster model" by truncating the protein to include only the ligand and the key interacting amino acid residues in the immediate vicinity.

    • Cap any broken covalent bonds of the truncated residues with hydrogen atoms (link-atom approach).

  • Geometry Optimization:

    • Perform a geometry optimization of the cluster model at the QM level. It is often advisable to freeze the backbone atoms of the protein residues to maintain the overall binding site conformation.

  • Interaction Energy Calculation:

    • Calculate the interaction energy between the ligand and the protein residues. This is typically done using a supermolecular approach with counterpoise correction to account for basis set superposition error (BSSE).

    • Interaction Energy = E(complex) - [E(ligand) + E(protein_residues)]

  • Energy Decomposition Analysis (EDA):

    • Perform an EDA to partition the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion. This provides deep insight into the nature of the binding forces.[18]

  • Analysis of Non-Covalent Interactions (NCI):

    • Utilize NCI analysis tools to visualize and characterize the non-covalent interactions within the binding pocket.[16][19][20] This can reveal subtle but important interactions that might be missed by other methods.

Data Presentation:

QM ParameterValue/SettingRationale
Software GaussianA robust and versatile quantum chemistry package.[14][29]
Method DFT (ωB97X-D)Good for non-covalent interactions.
Basis Set 6-31G(d,p)A good balance of accuracy and cost.
Solvation Model PCM/SMDImplicitly accounts for the solvent environment.
Analysis EDA, NCIProvides detailed insight into interaction nature.[18][20]

Advanced Topics: Free Energy Calculations

For a more quantitative prediction of binding affinity, free energy calculation methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed.[34][35][36][37][38] These methods are computationally intensive but can provide binding free energies with high accuracy.[34] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods offer a less rigorous but computationally cheaper alternative for estimating binding free energies from MD trajectories.[34]

Conclusion

The computational modeling of this compound interactions is a multi-faceted process that benefits from an integrated approach. By combining the strengths of molecular docking, molecular dynamics simulations, and quantum mechanics, researchers can gain a deep and nuanced understanding of the molecular recognition events that drive the biological activity of this important scaffold. The protocols and insights provided in this guide are intended to serve as a robust starting point for your own computational investigations, ultimately aiding in the rational design of more effective and selective therapeutics.

References

developing assays for 2-(1H-imidazol-5-yl)pyridine biological activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Developing Assays for 2-(1H-imidazol-5-yl)pyridine Biological Activity

Audience: Researchers, scientists, and drug development professionals.

A Tiered Assay Strategy for Characterizing the Biological Activity of this compound

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Imidazole-Pyridine Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. Molecules incorporating this heterocyclic system have demonstrated a wide range of biological activities, most notably as potent and selective inhibitors of protein kinases.[1][2][3] Specifically, related structures have shown inhibitory activity against key signaling kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-β Type I Receptor (TGFβ-RI, also known as ALK5).[1][3] These kinases are central regulators of inflammatory responses, cell proliferation, differentiation, and apoptosis.[2] Their dysregulation is implicated in numerous chronic diseases, including cancer, autoimmune disorders, and fibrosis.[2][4][5]

This application note provides a comprehensive, field-proven guide for researchers seeking to characterize the biological activity of this compound and its analogues. We present a tiered, logical workflow—from initial high-throughput screening to detailed mechanism of action studies—designed to robustly identify and validate the compound's biological targets and cellular effects. The protocols herein are built on principles of self-validation, incorporating essential controls and quality checks to ensure data integrity and reproducibility.

Guiding Principle: A Funnel-Down Assay Cascade

A successful compound characterization strategy begins with a broad, efficient screen to identify activity, followed by progressively more specific assays to confirm this activity, determine potency, and elucidate the mechanism of action (MoA). This "funnel-down" approach maximizes resource efficiency by focusing detailed efforts only on compounds with confirmed activity.

Our proposed workflow is structured in three tiers:

  • Tier 1: Primary Cell-Based Screening. An efficient, high-throughput assay to detect compound activity within a relevant cellular context. This initial step answers the question: "Does the compound have any effect on a key signaling pathway?"

  • Tier 2: Potency, Selectivity, and Direct Target Engagement. Confirmatory assays to validate the primary hit, determine its potency (IC50), and ascertain if the compound directly interacts with its putative target. This tier answers: "How potent is the compound, and does it hit the intended target directly?"

  • Tier 3: Functional Cellular Assays. Assays that measure a downstream physiological or pathological outcome resulting from target inhibition. This final tier provides crucial validation of the compound's therapeutic potential by answering: "Does inhibiting the target lead to a meaningful biological outcome?"

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Validation & MoA cluster_2 Tier 3: Functional Validation T1 High-Throughput Cell-Based Assay (e.g., In-Cell Western for p-MK2) T2_Potency Dose-Response IC50 (In-Cell Western) T1->T2_Potency Active Hit T2_Direct Biochemical Kinase Assay (p38α/TGFβ-RI) T2_Potency->T2_Direct Potent Hit T2_Select Kinase Selectivity Panel (Counterscreen) T2_Direct->T2_Select Direct Inhibitor T3 Functional Cellular Output (e.g., TNF-α ELISA) T2_Direct->T3 Direct Inhibitor

Caption: Tiered assay workflow for compound characterization.

Tier 1 Protocol: Primary Screening via In-Cell Western (ICW) Assay

The In-Cell Western (ICW), also known as a cell-based ELISA or Cytoblot, is a quantitative immunofluorescence assay performed in microplates.[6] It combines the specificity of Western blotting with the throughput of an ELISA, making it ideal for primary screening.[7][8] We will use the p38 MAPK pathway as our primary model, as it is a well-documented target for similar scaffolds.[1][9] Upon activation by stressors like Anisomycin, p38 MAPK phosphorylates downstream substrates, including MAPK-activated protein kinase 2 (MK2). We will quantify the levels of phosphorylated MK2 (p-MK2) as a direct readout of p38 activity.

p38_Pathway Stimulus Anisomycin (Stress Stimulus) p38 p38 MAPK Stimulus->p38 Activates MK2 MK2 p38->MK2 Phosphorylates pMK2 Phospho-MK2 (Active) MK2->pMK2 Detection ICW Signal Quantified pMK2->Detection Measures Compound This compound (Test Compound) Compound->p38 Inhibits

Caption: p38 MAPK signaling pathway and assay principle.

Materials & Reagents
ReagentRecommended SupplierPurpose
HeLa or A549 CellsATCCHuman cell lines with robust p38 signaling.
96-well or 384-well PlatesCorningBlack-wall, clear-bottom for fluorescence.
AnisomycinSigma-Aldrichp38 MAPK pathway activator (positive control).
SB203580Selleck ChemicalsKnown potent p38α/β inhibitor (positive control).[1]
Rabbit anti-p-MK2 AbCell Signaling TechPrimary antibody for target detection.
Mouse anti-Actin AbCell Signaling TechPrimary antibody for normalization.
IRDye® 800CW Goat anti-RabbitLI-COR BiosciencesNear-infrared secondary antibody (target).
IRDye® 680RD Goat anti-MouseLI-COR BiosciencesNear-infrared secondary antibody (normalization).
CellTag™ 700 StainLI-COR BiosciencesAlternative total cell stain for normalization.[6]
4% Paraformaldehyde (PFA)Electron Microscopy Sci.Cell fixative.
Triton™ X-100Sigma-AldrichPermeabilization agent.
Intercept® (TBS) Blocking BufferLI-COR BiosciencesBlocks non-specific antibody binding.
Step-by-Step ICW Protocol
  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 15,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

    • Causality: Seeding density is optimized to achieve an 80-90% confluent monolayer at the time of the assay, ensuring a robust signal without artifacts from overgrowth.

  • Compound Treatment:

    • Prepare a 2X working solution of this compound in serum-free media. For a primary screen, a final concentration of 10 µM is standard.

    • Include controls: Vehicle (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., 10 µM SB203580).

    • Remove media from cells and add 50 µL of the compound working solution. Incubate for 1 hour at 37°C.

    • Causality: Pre-incubation allows the compound to enter the cells and engage its target prior to pathway stimulation.

  • Stimulation:

    • Prepare a 2X working solution of Anisomycin (e.g., 200 ng/mL) in serum-free media.

    • Add 50 µL of the Anisomycin solution directly to the wells (final concentration: 100 ng/mL). Add 50 µL of media to unstimulated control wells.

    • Incubate for 30 minutes at 37°C.

    • Causality: Anisomycin is a potent protein synthesis inhibitor that robustly activates the stress-activated p38 MAPK pathway. The 30-minute time point typically corresponds to peak MK2 phosphorylation.

  • Fixation and Permeabilization:

    • Immediately after stimulation, aspirate the media and add 150 µL of 4% PFA in PBS to each well. Incubate for 20 minutes at room temperature (RT).

    • Wash wells 3 times with 200 µL of 1X PBS.

    • Add 100 µL of 0.1% Triton X-100 in PBS to each well. Incubate for 20 minutes at RT.

    • Causality: Fixation cross-links proteins, locking the signaling state. Permeabilization creates pores in the cell membrane, allowing antibodies to access intracellular targets.[10]

  • Blocking and Immunostaining:

    • Wash wells 3 times with 1X PBS.

    • Add 150 µL of Intercept® (TBS) Blocking Buffer to each well. Incubate for 90 minutes at RT.

    • Prepare primary antibody solution in blocking buffer (e.g., 1:200 anti-p-MK2 and 1:800 anti-Actin).

    • Aspirate blocker and add 50 µL of primary antibody solution. Incubate overnight at 4°C.

    • Causality: Blocking prevents non-specific antibody binding, reducing background noise. Overnight incubation at 4°C promotes high-affinity antibody-antigen interactions.

  • Secondary Antibody Incubation and Imaging:

    • Wash wells 5 times with 1X PBS-T (0.1% Tween-20).

    • Prepare secondary antibody solution in blocking buffer (e.g., 1:1000 IRDye® 800CW anti-Rabbit and 1:1000 IRDye® 680RD anti-Mouse). Protect from light.

    • Add 50 µL of secondary antibody solution. Incubate for 1 hour at RT, protected from light.

    • Wash wells 5 times with 1X PBS-T.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey®).

    • Causality: Near-infrared detection minimizes autofluorescence from cells and plasticware, providing a high signal-to-noise ratio.[6][7]

Data Analysis for Primary Screen

The output will be two fluorescence intensity values per well: 800 nm (p-MK2) and 700 nm (Actin/Normalization).

  • Normalization: For each well, calculate the Normalized Signal = (800 nm Intensity) / (700 nm Intensity). This corrects for variations in cell number per well.[6]

  • Percent Inhibition Calculation:

    • Average the signals from the "Stimulated + Vehicle" wells (Max Signal).

    • Average the signals from the "Unstimulated + Vehicle" wells (Min Signal).

    • For each compound well, calculate: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Hit Identification: A compound is typically considered a "hit" if it shows >50% inhibition or has an activity greater than 3 standard deviations from the vehicle control mean.

Tier 2 Protocols: From Hit Confirmation to MoA

Hits from the primary screen require validation. Tier 2 assays confirm the activity in a dose-dependent manner, determine potency (IC50), and investigate whether the compound directly inhibits the kinase enzyme.

Protocol: IC50 Determination

This protocol is identical to the primary ICW screen, with one key change in the "Compound Treatment" step.

  • Dose-Response: Instead of a single concentration, prepare a serial dilution of the hit compound (e.g., 8 points, 1:3 dilution series starting from 30 µM).

  • Data Analysis: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of the maximal response is inhibited).

Protocol: Biochemical (Cell-Free) Kinase Assay

This assay directly measures the enzymatic activity of purified kinase on a substrate, confirming direct target engagement and removing the complexities of a cellular environment.[9][11]

TGFb_Pathway TGFb TGF-β Ligand TBRII TGFβ Receptor II TGFb->TBRII Binds TBRI TGFβ Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates pTBRI Phospho-ALK5 (Active) TBRI->pTBRI SMAD SMAD2/3 pTBRI->SMAD Phosphorylates pSMAD Phospho-SMAD2/3 SMAD->pSMAD Compound This compound (Test Compound) Compound->TBRI Inhibits

References

Application Notes and Protocols for the Evaluation of 2-(1H-imidazol-5-yl)pyridine as a BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Strategic Approach to Targeting BRAF in Oncology

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, represents a watershed moment in precision oncology.[1] Constitutive activation of the BRAF kinase drives the MAPK/ERK signaling cascade, a central regulator of cellular proliferation and survival.[1][2] This aberrant signaling is a key oncogenic driver in a significant percentage of melanomas, as well as a subset of colorectal, thyroid, and other cancers.[3] The development of selective BRAF inhibitors has dramatically improved outcomes for patients with BRAF-mutant tumors.[3] However, the emergence of resistance, often through reactivation of the MAPK pathway, remains a significant clinical challenge, necessitating the exploration of novel chemical scaffolds and therapeutic strategies.[4][5]

This document provides a comprehensive guide to the preclinical evaluation of 2-(1H-imidazol-5-yl)pyridine and its derivatives as a potential new class of BRAF inhibitors. While a specific derivative, 2-(1H-imidazol-2-yl)pyridine, has been investigated, the principles and methodologies outlined herein are broadly applicable to the imidazolylpyridine scaffold.[6][7] We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation.

The MAPK/ERK Signaling Pathway: The Central Role of BRAF

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes.[1][2] In a homeostatic state, this pathway is tightly regulated. However, mutations in key components, such as BRAF, can lead to its constitutive activation, promoting uncontrolled cell growth and survival.[1]

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor This compound Inhibitor->BRAF

Caption: The MAPK/ERK signaling cascade with the central role of BRAF and the point of inhibition.

Synthesis of the this compound Scaffold

The synthesis of imidazole-pyridine derivatives can be achieved through various organic chemistry routes. A plausible and adaptable method for synthesizing the core scaffold involves the condensation of a pyridine-derived α-dicarbonyl compound with an appropriate ammonia source and an aldehyde. The following is a generalized protocol that can be optimized for specific derivatives.

Protocol: Synthesis of this compound Derivatives

Rationale: This protocol is based on the classical Debus-Radziszewski imidazole synthesis, which allows for the construction of the imidazole ring from readily available starting materials.

Materials:

  • Pyridine-2-carboxaldehyde

  • Ammonium acetate

  • Substituted glyoxal

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-2-carboxaldehyde (1 equivalent) and a substituted glyoxal (1 equivalent) in a mixture of ethanol and glacial acetic acid.

  • Addition of Ammonia Source: Add ammonium acetate (10 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Characterization of BRAF Inhibitory Activity

A tiered approach is recommended for the in vitro evaluation of novel BRAF inhibitors, starting with enzymatic assays and progressing to cell-based assays.

BRAF Kinase Inhibition Assay

Rationale: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the BRAF kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8][9]

Protocol: LanthaScreen™ Eu Kinase Binding Assay for BRAF

Materials:

  • Recombinant BRAF V600E enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Kinase buffer

  • 384-well plates

  • Test compound (this compound derivative)

  • Positive control (e.g., Vemurafenib)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the BRAF V600E enzyme and the Eu-anti-tag antibody in kinase buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Reported BRAF V600E IC₅₀ (µM)
Sorafenib~0.038
Vemurafenib~0.031
Dabrafenib~0.0008
CLW14 (a 2-(1H-imidazol-2-yl)pyridine derivative)4.26 (antiproliferative IC₅₀ in A375 cells)[6]
CLW27 (a 2-(1H-imidazol-2-yl)pyridine derivative)2.93 (antiproliferative IC₅₀ in A375 cells)[6]
Cell-Based Proliferation/Viability Assays

Rationale: These assays determine the effect of the test compound on the proliferation and viability of cancer cells harboring the BRAF V600E mutation. A commonly used method is the CellTiter-Glo® Luminescent Cell Viability Assay.[10]

Protocol: Cell Viability Assay

Materials:

  • A375 (BRAF V600E mutant melanoma) cell line

  • Appropriate cell culture medium and supplements

  • 96-well clear-bottom white plates

  • Test compound

  • Positive control (e.g., Vemurafenib)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or control for 72 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of the compound concentration. Determine the GI₅₀ (concentration for 50% growth inhibition) value.

Western Blot Analysis of MAPK Pathway Modulation

Rationale: Western blotting is used to confirm that the observed anti-proliferative effects are due to the inhibition of the BRAF-MEK-ERK signaling pathway.[11][12]

Protocol: Western Blotting

Materials:

  • A375 cells

  • Test compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Blocking buffer

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-BRAF, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat A375 cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours). Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, BRAF, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the dose-dependent effect of the compound on ERK phosphorylation.

Western_Blot_Workflow start Cell Treatment (BRAF V600E cells) lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Quantification) detection->analysis

References

Topic: Anti-inflammatory Applications of Imidazol-5-yl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of imidazol-5-yl pyridine derivatives. It provides an in-depth overview of the molecular mechanisms, key experimental protocols for efficacy evaluation, and insights into data interpretation. The structure is designed to follow a logical progression from foundational theory to practical application, empowering research teams to rigorously assess this promising class of compounds.

Introduction: The Therapeutic Promise of Imidazol-5-yl Pyridines in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The limitations of current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, underscore the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1]

The imidazol-5-yl pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent activity against key targets in inflammatory cascades.[2][3] These derivatives offer a versatile chemical framework for developing highly selective inhibitors of enzymes that drive the inflammatory response. This guide provides the scientific rationale and detailed methodologies to explore and validate the anti-inflammatory applications of these compounds.

Section 1: Core Mechanisms of Anti-Inflammatory Action

Understanding the mechanism of action is critical for rational drug design and development. Imidazol-5-yl pyridine derivatives primarily exert their anti-inflammatory effects by targeting key nodes within pro-inflammatory signaling pathways.

Inhibition of the p38 MAP Kinase Pathway

The p38 mitogen-activated protein kinase (MAPK) is a central regulator of the inflammatory response.[4][5] Upon activation by cellular stress or inflammatory signals, p38α (MAPK14) phosphorylates downstream transcription factors, leading to the synthesis and release of potent pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5][6] Certain imidazol-5-yl pyridine derivatives have been specifically designed as potent inhibitors of p38α kinase, thereby preventing the production of these key inflammatory mediators.[2][6]

Causality Behind the Approach: Targeting p38 MAPK offers a powerful, upstream method to suppress the inflammatory cascade. By inhibiting the kinase that controls the expression of multiple cytokines, a broader anti-inflammatory effect can be achieved compared to targeting a single cytokine.

p38_MAPK_Pathway cluster_stimuli Inflammatory Stimuli cluster_cascade Kinase Cascade cluster_inhibition Therapeutic Intervention cluster_downstream Downstream Effects LPS LPS, Stress MAPKK MAPKKs LPS->MAPKK Activates p38 p38 MAPK MAPKK->p38 Phosphorylates (Activates) TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Phosphorylates (Activates) Inhibitor Imidazol-5-yl Pyridine Derivative Inhibitor->p38 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TranscriptionFactors->Cytokines Induces Gene Transcription Inflammation Inflammation Cytokines->Inflammation Promotes

Caption: p38 MAPK signaling pathway and point of inhibition.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7] Two isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[8][9] The gastrointestinal side effects of traditional NSAIDs stem from their non-selective inhibition of both isoforms.[8] Diaryl-substituted imidazo[4,5-b]pyridines have been identified as potent and selective COX-2 inhibitors, offering a promising strategy for effective anti-inflammatory action with a potentially improved safety profile.[7][10][11]

Causality Behind the Approach: Selectively inhibiting COX-2 over COX-1 is a clinically validated strategy to reduce inflammation while minimizing the risk of gastrointestinal toxicity associated with the inhibition of the protective COX-1 isoform.

COX_Pathway cluster_cox COX Isoforms Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins_Phys Physiological Prostaglandins (Gastric Protection) COX1->Prostaglandins_Phys Produces Prostaglandins_Inflam Inflammatory Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflam Produces Inhibitor Selective Imidazo[4,5-b] Pyridine Derivative Inhibitor->COX2 Selectively Inhibits

Caption: Arachidonic acid cascade and selective COX-2 inhibition.

Section 2: General Synthesis Protocol

A representative synthesis for this class of compounds often involves a multi-step process. The following workflow is an illustrative example based on published methodologies.[6][12]

Causality Behind the Approach: This workflow demonstrates a common and adaptable synthetic route. The choice of specific reagents and reaction conditions allows for the systematic modification of different parts of the molecule (substituents on the imidazole and pyridine rings) to perform structure-activity relationship (SAR) studies and optimize for potency and selectivity.

Synthesis_Workflow Start Starting Materials (e.g., aminopyridine, aldehyde) Step1 Step 1: Condensation & Cyclization Start->Step1 Intermediate1 Imidazopyridine Core Step1->Intermediate1 Step2 Step 2: Functional Group Installation (e.g., Halogenation) Intermediate1->Step2 Intermediate2 Functionalized Intermediate Step2->Intermediate2 Step3 Step 3: Cross-Coupling (e.g., Suzuki, Buchwald) Intermediate2->Step3 Final Final Imidazol-5-yl Pyridine Derivative Step3->Final Purify Purification & Characterization (HPLC, NMR, MS) Final->Purify In_Vitro_Workflow cluster_tier1 Tier 1: Target Engagement cluster_tier2 Tier 2: Cellular Activity cluster_tier3 Tier 3: Downstream Readouts EnzymeAssay Enzymatic Assays (p38 MAPK, COX-1/COX-2) Cytotoxicity 1. Cytotoxicity Assay (MTT) (Rule out non-specific toxicity) EnzymeAssay->Cytotoxicity Proceed with potent hits CellAssay 2. Cellular Functional Assays (LPS-stimulated Macrophages) Cytotoxicity->CellAssay Use non-toxic concentrations Cytokine Cytokine Measurement (TNF-α, IL-6, IL-1β) CellAssay->Cytokine NO_PGE2 Mediator Measurement (NO, PGE2) CellAssay->NO_PGE2

References

Application Notes and Protocols for the Evaluation of Antibacterial and Antiviral Activity of Imidazopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of the Imidazopyridine Scaffold

The imidazopyridine scaffold, a fused heterocyclic system of imidazole and pyridine rings, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] These compounds have been successfully developed into therapeutics for a range of conditions, including insomnia (Zolpidem) and anxiety (Alpidem).[3] Beyond their effects on the central nervous system, imidazopyridine derivatives have shown significant potential as antimicrobial and antiviral agents, offering promising avenues for the development of new treatments against infectious diseases.[4][5]

The versatile nature of the imidazopyridine ring system allows for extensive structural modifications, enabling the fine-tuning of its biological activity.[5][6] This adaptability is crucial in the fight against rapidly evolving pathogens and the growing challenge of antimicrobial resistance.[7] This guide provides an in-depth exploration of the antibacterial and antiviral properties of imidazopyridine compounds, detailing their mechanisms of action and providing robust protocols for their evaluation in a research setting.

I. Antibacterial Activity of Imidazopyridine Compounds

Imidazopyridine derivatives have demonstrated potent activity against a range of both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[7][8] Their efficacy stems from their ability to target essential bacterial processes, leading to growth inhibition and cell death.

Mechanism of Action: Targeting Essential Bacterial Machinery

A key advantage of the imidazopyridine scaffold is its ability to interact with multiple bacterial targets.[8] Prominent mechanisms of antibacterial action include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Several imidazopyridine derivatives function as dual inhibitors of the bacterial enzymes DNA gyrase (GyrB) and topoisomerase IV (ParE).[9][10] These enzymes are crucial for DNA replication, recombination, and repair. By binding to the ATPase domains of these enzymes, imidazopyridines prevent the necessary conformational changes for their function, leading to a lethal accumulation of DNA strand breaks.[9][11]

  • Disruption of Cellular Respiration: Certain imidazopyridines have been shown to target the respiratory bc1 complex in mycobacteria.[8][12] This inhibition disrupts the electron transport chain, leading to a depletion of ATP, the cell's primary energy currency, and ultimately causing cell death.[12] This mechanism is particularly relevant for the development of new anti-tuberculosis agents.

  • Other Potential Targets: Research suggests that imidazopyridines may also interfere with other essential bacterial processes, such as cell wall synthesis and protein synthesis, highlighting the multi-targeted nature of this scaffold.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Rationale: This protocol provides a quantitative measure of a compound's potency, allowing for direct comparison between different derivatives and against standard antibiotics. The 96-well format allows for efficient screening of multiple compounds and concentrations.

Materials:

  • Imidazopyridine test compounds

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[13]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)[15]

  • Negative control (vehicle/solvent used to dissolve compounds)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated bacterial colonies from a fresh agar plate.

    • Inoculate the colonies into a tube containing 4-5 mL of sterile broth.

    • Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Preparation of Compound Dilutions:

    • Create a stock solution of each imidazopyridine compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include the following controls:

      • Positive Control: Wells with bacteria and a standard antibiotic.

      • Negative (Growth) Control: Wells with bacteria and the solvent vehicle.

      • Sterility Control: Wells with broth only.

    • Cover the plate and incubate at 37°C for 16-20 hours.[15]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[14]

    • Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify growth inhibition.

Data Presentation: Antibacterial Activity of Imidazopyridine Derivatives

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative imidazopyridine compounds against various bacterial strains.

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
Indole-based ImidazopyridineS. aureus0.11 - 23.45[8]
Indole-based ImidazopyridineE. coli0.11 - 23.45[8]
2H-chromene-based ImidazopyridineK. oxytocaPotent Activity Reported[8]
Pyrazolo-Imidazopyridine ConjugateMRSAZone of inhibition >9 mm[8]
5-(2-Pyrimidinyl)-imidazopyridineS. aureus0.5[10]
5-(2-Pyrimidinyl)-imidazopyridineS. pneumoniae0.125[10]

II. Antiviral Activity of Imidazopyridine Compounds

The structural diversity of imidazopyridines also lends itself to the development of potent antiviral agents.[4] Derivatives have been identified with activity against a range of viruses, including Respiratory Syncytial Virus (RSV), Human Immunodeficiency Virus (HIV), and Herpesviruses.[17][18][19][20]

Mechanism of Action: Inhibiting Viral Entry and Replication

The antiviral mechanisms of imidazopyridines are often virus-specific but commonly involve interference with the early stages of the viral life cycle:

  • Fusion Inhibition: A primary antiviral mechanism for some imidazopyridines is the inhibition of viral fusion with the host cell membrane.[17] For enveloped viruses like RSV, this involves preventing the conformational changes in viral surface proteins (like the F protein) that are necessary for the fusion of the viral and cellular membranes.[17] This effectively blocks the entry of the viral genome into the host cell, halting the infection before it can begin.

  • Inhibition of Viral Enzymes: Imidazopyridine derivatives have also been investigated as inhibitors of key viral enzymes. For instance, some have been studied for their ability to interact with HIV reverse transcriptase, an enzyme critical for the replication of the viral genome.[19]

Experimental Protocol: Viral Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[21][22]

Rationale: This assay directly measures the ability of a compound to inhibit the production of infectious virus particles. By counting the number of plaques (localized areas of cell death), a dose-dependent inhibition curve can be generated to determine the 50% effective concentration (EC₅₀).

Materials:

  • Imidazopyridine test compounds

  • Susceptible host cell line (e.g., HEp-2 for RSV, MT-4 for HIV)[17][19]

  • Lytic virus stock of known titer

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile PBS

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Seeding:

    • Seed the host cells in 6-well or 12-well plates and incubate until they form a confluent monolayer.

  • Compound Preparation and Virus Dilution:

    • Prepare serial dilutions of the imidazopyridine compounds in cell culture medium.

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).

  • Infection:

    • Wash the cell monolayers with sterile PBS.

    • Infect the cells with the diluted virus for 1-2 hours at 37°C to allow for viral adsorption.[22]

  • Treatment and Overlay:

    • After the adsorption period, remove the virus inoculum.

    • Add the overlay medium containing the different concentrations of the imidazopyridine compound.

    • Include a "no drug" virus control and a "no virus" cell control.[21]

  • Incubation:

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).[22]

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution for at least 30 minutes.[21]

    • Stain the cell monolayer with crystal violet solution.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well. Plaques will appear as clear, unstained zones against a background of stained, viable cells.[21]

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Plot the percentage of inhibition against the compound concentration and use non-linear regression analysis to determine the EC₅₀ value.

Data Presentation: Antiviral Efficacy of Imidazopyridine Derivatives

The following table summarizes the reported antiviral efficacy for representative imidazopyridine compounds against various viruses.

Compound DerivativeVirusAssayEfficacy (EC₅₀/IC₅₀)Reference
7-chloroimidazopyridine (8jm)Respiratory Syncytial Virus (RSV)CPE ReductionIC₅₀ = 3 nM[17]
Bromo-substituted imidazo[4,5-b]pyridine (7)Respiratory Syncytial Virus (RSV)Not SpecifiedEC₅₀ = 21.0 µM[18]
Imidazopyridine-Schiff base (4a)HIV-1In vitroEC₅₀ = 82.02 µg/mL[19]
Imidazopyridine-Schiff base (4a)HIV-2In vitroEC₅₀ = 47.72 µg/mL[19]
Imidazo[1,2-a]pyridines (4, 15, 21)Human Cytomegalovirus (HCMV)Not SpecifiedTherapeutic Index > 150[23]

III. Experimental Workflow and Mechanistic Visualization

Generalized Screening Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel imidazopyridine compounds for their antimicrobial and antiviral properties.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Assays & Mechanism of Action cluster_4 Lead Optimization Compound Imidazopyridine Derivatives MIC Antibacterial MIC Assay (Broth Microdilution) Compound->MIC Plaque Antiviral Plaque Assay Compound->Plaque Hit Identify 'Hit' Compounds (Potent & Selective) MIC->Hit Plaque->Hit Cytotoxicity Cytotoxicity Assay (e.g., MTT) Hit->Cytotoxicity MOA Mechanism of Action Studies (e.g., Enzyme Inhibition, Fusion Assay) Hit->MOA Lead Lead Compound for Further Development Cytotoxicity->Lead MOA->Lead

Caption: High-level workflow for screening imidazopyridine compounds.

Illustrative Mechanism: Inhibition of Bacterial DNA Gyrase

This diagram depicts the inhibitory action of an imidazopyridine compound on bacterial DNA gyrase, preventing the re-ligation of cleaved DNA.

G cluster_0 Normal DNA Gyrase Function cluster_1 Inhibition by Imidazopyridine DNA_uncoiled Relaxed DNA Gyrase_complex DNA Gyrase Cleaves DNA Passes strand through break Re-ligates DNA DNA_uncoiled->Gyrase_complex Binding Gyrase_inhibited Gyrase-DNA-Compound Complex DNA Cleavage Re-ligation Blocked DNA_supercoiled Supercoiled DNA Gyrase_complex->DNA_supercoiled Catalysis Imidazopyridine Imidazopyridine Compound Imidazopyridine->Gyrase_inhibited Binds to Gyrase-DNA complex DNA_fragments DNA Fragmentation & Cell Death Gyrase_inhibited->DNA_fragments

Caption: Imidazopyridine blocking DNA gyrase re-ligation.

IV. Conclusion and Future Directions

Imidazopyridine and its derivatives represent a highly promising class of compounds in the ongoing search for novel antibacterial and antiviral agents. Their chemical tractability, coupled with their ability to engage with a diverse range of biological targets, makes them an attractive scaffold for further development. The protocols and data presented in this guide offer a framework for researchers to systematically evaluate the potential of new imidazopyridine analogues. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic investigations to fully elucidate their modes of action and potential for combination therapies.

V. References

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  • Li, Z., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 554-558. --INVALID-LINK--

  • Khatun, S., Singh, A., Bader, G. N., & Sofi, F. A. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 40(24), 14279-14302. --INVALID-LINK--

  • Hranjec, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(18), 4267. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Plant-Derived Compounds such as Melilotigenin. BenchChem. --INVALID-LINK--

  • Oleiwi, Z. K., et al. (2023). synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. ResearchGate. --INVALID-LINK--

  • O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. --INVALID-LINK--

  • Benkirane, S., et al. (2023). Synthesis, Antioxidant and Antimicrobial Activities of some Imidazo[4,5-d]pyridine Derivatives. ResearchGate. --INVALID-LINK--

  • Reddy, T. S., et al. (2016). Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. MedChemComm, 7(1), 104-111. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem. --INVALID-LINK--

  • Kumar, A., et al. (2013). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 5(4), 11-18. --INVALID-LINK--

  • Kubota, K., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(5), 823-829. --INVALID-LINK--

  • Khatun, S., Singh, A., Bader, G. N., & Sofi, F. A. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. ResearchGate. --INVALID-LINK--

  • Blower, T. R., et al. (2021). A new class of antibacterials, the imidazopyrazinones, reveal structural transitions involved in DNA gyrase poisoning and mechanisms of resistance. ResearchGate. --INVALID-LINK--

  • Alam, M. S., et al. (2020). Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents. Archiv der Pharmazie, 353(10), e2000071. --INVALID-LINK--

  • El-Faham, A., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Advances, 14(1), 1-15. --INVALID-LINK--

  • Khatun, S., et al. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure & Dynamics, 40(24), 14279-14302. --INVALID-LINK--

  • Enguehard, C., et al. (1999). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 42(1), 50-59. --INVALID-LINK--

  • Starr, J. T., et al. (2009). 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 19(18), 5302-5306. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. BenchChem. --INVALID-LINK--

  • Singh, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(10), 1859-1881. --INVALID-LINK--

  • Singh, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(10), 1859-1881. --INVALID-LINK--

  • Al-Tel, T. H. (2011). Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses. ResearchGate. --INVALID-LINK--

  • El Arem, R., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 400, 01001. --INVALID-LINK--

  • Mohammadi, F., et al. (2020). Synthesis and biological evaluation of novel imidazopyrimidin-3-amines as anticancer agents. DARU Journal of Pharmaceutical Sciences, 28(1), 123-132. --INVALID-LINK--

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. --INVALID-LINK--

  • Szeliga, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(22), 5345. --INVALID-LINK--

  • Starr, J. T., et al. (2009). 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV. ResearchGate. --INVALID-LINK--

  • Creative Biogene. (n.d.). Viral Titering-Plaque Assay Protocol. Creative Biogene. --INVALID-LINK--

  • Lim, M. Q., et al. (2020). Viral Plaque Assay. protocols.io. --INVALID-LINK--

  • Roehrig, J. T., et al. (2008). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Viral Immunology, 21(2), 123-135. --INVALID-LINK--

  • Bio-protocol. (n.d.). Antiviral assay. Bio-protocol. --INVALID-LINK--

  • Spizzichino, S., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(15), 5851. --INVALID-LINK--

  • Khatun, S., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Semantic Scholar. --INVALID-LINK--

  • Schwalbe, R., Moore, L. S., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. --INVALID-LINK--

  • Wikipedia. (n.d.). Imidazopyridine. Wikipedia. --INVALID-LINK--

  • Khatun, S., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PubMed. --INVALID-LINK--

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. --INVALID-LINK--

  • Blower, T. R., et al. (2021). A new class of antibacterials, the imidazopyrazinones, reveal structural transitions involved in DNA gyrase poisoning and mechanisms of resistance. Semantic Scholar. --INVALID-LINK--

  • Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Future Medicinal Chemistry, 15(5), 369-386. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-Imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(1H-imidazol-5-yl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on or planning to synthesize this valuable heterocyclic scaffold. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges and systematically improve your reaction yields. This document combines troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What are the most common and effective strategies for synthesizing the this compound core structure?

A1: The most prevalent and versatile strategy involves the construction of the C-C bond between a pre-functionalized pyridine ring and a pre-functionalized imidazole ring. This is typically achieved through transition-metal-catalyzed cross-coupling reactions. The two main approaches are:

  • Coupling of a 2-halopyridine with a 5-metalloimidazole: This involves reacting a compound like 2-bromopyridine with an organometallic imidazole derivative, such as an imidazol-5-ylzinc (Negishi coupling) or an imidazol-5-ylboronic acid/ester (Suzuki coupling).[1][2]

  • Coupling of a 2-metallopyridine with a 5-haloimidazole: This is the reverse approach, where a 2-pyridylzinc or 2-pyridylboronic acid is coupled with a 5-bromo or 5-iodoimidazole derivative.

The Negishi coupling is often favored for its high functional group tolerance and the generally high reactivity of organozinc reagents, which can lead to higher yields, especially with challenging heterocyclic substrates.[3]

Q2: Why is a protecting group on the imidazole nitrogen often necessary?

A2: The N-H proton of the imidazole ring is acidic (pKa ≈ 14.5) and can interfere with many organometallic reactions. In the context of cross-coupling:

  • Reagent Quenching: The acidic proton can react with and quench highly reactive organometallic intermediates (e.g., organozinc or Grignard reagents) used in the transmetalation step.

  • Catalyst Inhibition: The imidazole nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially inhibiting its catalytic activity.

  • Solubility and Handling: A well-chosen protecting group (e.g., SEM, Boc, or a simple benzyl group) can improve the solubility of the imidazole partner in organic solvents and simplify handling and purification. The choice of protecting group is critical, as it must be stable to the coupling conditions but readily removable afterward.

Q3: How can I be certain I have synthesized the correct 2,5'-isomer and not the 2,2'-, 2,4'-, or fused imidazo[1,2-a]pyridine isomers?

A3: Isomer confirmation is critical. While some fused isomers like imidazo[1,2-a]pyridines are readily synthesized via condensation reactions[4][5][6], their spectroscopic data are distinct. For positional isomers (e.g., 2,5' vs. 2,4'), a combination of techniques is essential:

  • Nuclear Magnetic Resonance (NMR): 2D NMR techniques are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range (2-3 bond) correlations between the pyridine protons (e.g., H-6) and the imidazole carbons (C-4 and C-5), unequivocally establishing the connectivity point. A Nuclear Overhauser Effect (NOE) experiment can also show through-space proximity between specific pyridine and imidazole protons.

  • X-Ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and connectivity.[7][8]

  • Mass Spectrometry (MS): While MS confirms the molecular weight, high-resolution MS/MS fragmentation patterns can sometimes provide clues about the connectivity, though this is less definitive than NMR.

Section 2: Troubleshooting Guide for Low-Yield Reactions

This guide addresses specific experimental failures in a question-and-answer format, focusing on a palladium-catalyzed Negishi cross-coupling as a representative example.

Q: My Negishi coupling of 2-bromopyridine with an N-protected imidazol-5-ylzinc reagent is resulting in low (<20%) yield. What are the primary causes and how can I fix them?

A: Low yield in this reaction is a common but solvable problem. The issue typically stems from one of three areas: the catalyst system, the quality of the reagents, or the reaction conditions. The following workflow can help diagnose the issue.

G start Low Yield (<20%) Observed reagent_check Are reagents pure & anhydrous? (2-bromopyridine, Imidazole-Br, BuLi, ZnCl2) start->reagent_check atmosphere_check Was a strict inert (Ar/N2) atmosphere maintained? reagent_check->atmosphere_check Yes reagent_sol ACTION: 1. Re-purify starting materials (distill, recrystallize). 2. Use freshly dried solvents. 3. Titrate BuLi before use. reagent_check->reagent_sol No catalyst_check Is the catalyst system optimal? atmosphere_check->catalyst_check Yes atmosphere_sol ACTION: 1. Improve Schlenk/glovebox technique. 2. Degas solvents thoroughly. 3. Ensure glassware is oven/flame-dried. atmosphere_check->atmosphere_sol No catalyst_sol ACTION: 1. Screen different Pd sources (e.g., Pd2(dba)3, Pd(OAc)2). 2. Screen ligands (see Table 1). 3. Check catalyst/ligand ratio (1:2 is common). 4. Increase catalyst loading (from 1% to 5%). catalyst_check->catalyst_sol No / Unsure end_node Yield Improved catalyst_check->end_node Yes reagent_sol->start Re-run Experiment atmosphere_sol->start Re-run Experiment catalyst_sol->start Re-run Experiment

Caption: Troubleshooting workflow for low-yield Negishi coupling.

Detailed Causality & Solutions:

  • Reagent Quality & Preparation:

    • The Organozinc Reagent: The imidazol-5-ylzinc is the most sensitive component. It is typically prepared in situ by lithiation of a protected 5-bromoimidazole with n-BuLi or t-BuLi at low temperature (-78 °C), followed by transmetalation with anhydrous ZnCl₂.

      • Problem: Incomplete lithiation or degradation. The n-BuLi must be fresh and titrated. The reaction must be kept cold to prevent side reactions.

      • Problem: Moisture. Anhydrous ZnCl₂ is highly hygroscopic. It should be fused under vacuum or purchased in sealed ampules. Any moisture will quench the organometallic species.

  • Catalyst System Deactivation:

    • Ligand Choice: The choice of phosphine ligand is paramount. For coupling electron-deficient heterocycles like pyridine, standard ligands like PPh₃ may be insufficient.

      • Solution: Use bulky, electron-rich biarylphosphine ligands such as CPhos or RuPhos . These ligands promote the crucial reductive elimination step, which is often the rate-limiting step in couplings involving heteroaryl halides, thereby outcompeting catalyst decomposition pathways.[2][3]

    • Palladium Source: While many Pd(0) or Pd(II) precursors work, their activation and stability can vary.

      • Solution: Pd₂(dba)₃ is often a reliable Pd(0) source. If using a Pd(II) source like Pd(OAc)₂, the ligand also acts as a reductant to form the active Pd(0) species in situ.

  • Reaction Conditions:

    • Atmosphere: Organozinc reagents and the Pd(0) catalyst are highly sensitive to oxygen. A poorly maintained inert atmosphere is a common cause of failure.

    • Temperature: While room temperature can work, gentle heating (40-80 °C) is often required to drive the catalytic cycle to completion. However, excessive heat can cause catalyst decomposition or side reactions. An optimization screen is recommended.

Q: I am observing a significant amount of 2,2'-bipyridine (homocoupling product) and unreacted starting materials. How can I suppress this?

A: Homocoupling arises from the reaction of two molecules of the pyridine starting material, often promoted by the palladium catalyst.

  • Mechanistic Cause: This side reaction can become competitive if the transmetalation step (transfer of the imidazole group to palladium) is slow relative to other pathways.

  • Solutions:

    • Ligand Modification: As mentioned, bulky, electron-rich ligands accelerate the desired cross-coupling cycle, minimizing the lifetime of intermediates that could lead to homocoupling.[2]

    • Stoichiometry: Ensure the organozinc reagent is present in a slight excess (1.1-1.3 equivalents). This increases the probability of the desired transmetalation event occurring.

    • Slow Addition: Adding the 2-bromopyridine slowly via syringe pump to the solution containing the catalyst and the organozinc reagent can maintain a low concentration of the aryl halide, disfavoring the homocoupling pathway.

Section 3: Optimized Protocols & Methodologies

The following protocol describes a generalized, robust procedure for the synthesis of this compound via a Negishi cross-coupling, followed by deprotection. Note: All procedures involving organometallic reagents must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and appropriate Schlenk line or glovebox techniques.

Protocol 1: Synthesis of 2-(1-(SEM)-1H-imidazol-5-yl)pyridine

G cluster_0 Step 1: Organozinc Formation cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Workup & Purification A 5-Bromo-1-(SEM)-imidazole in THF B Add n-BuLi at -78°C A->B C Stir for 30 min B->C D Add Anhydrous ZnCl2 in THF C->D E Warm to RT, Stir 1 hr D->E G Add Organozinc Solution E->G F Pd2(dba)3 + CPhos in THF F->G H Add 2-Bromopyridine G->H I Heat to 60°C, 12-18 hr H->I J Quench with aq. NH4Cl I->J K Extract with EtOAc J->K L Silica Gel Chromatography K->L M Protected Product L->M

Caption: Experimental workflow for Negishi coupling.

Step-by-Step Procedure:

  • Preparation of the Organozinc Reagent:

    • To a flame-dried Schlenk flask under Argon, add 5-bromo-1-(SEM)-imidazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe. The solution may turn colored. Stir for 30 minutes at -78 °C.

    • In a separate flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF and add this solution dropwise to the lithiated imidazole solution at -78 °C.

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1 hour. This forms the imidazol-5-ylzinc chloride solution.

  • Cross-Coupling Reaction:

    • In a separate, larger Schlenk flask, add Pd₂(dba)₃ (2.5 mol%), CPhos (5.5 mol%), and anhydrous THF.

    • To this catalyst mixture, add the freshly prepared organozinc solution via cannula transfer.

    • Add 2-bromopyridine (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the protected product.

Protocol 2: SEM Group Deprotection
  • Dissolve the purified 2-(1-(SEM)-1H-imidazol-5-yl)pyridine (1.0 eq) in ethanol.

  • Add concentrated hydrochloric acid (e.g., 6M HCl, 3-5 eq) and heat the mixture to 50-60 °C for 2-4 hours.

  • Cool the mixture, basify carefully with aqueous NaOH or NaHCO₃ to pH ~8-9.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Dry the combined organic layers and concentrate to yield the final product, this compound.

Section 4: Data & Optimization

Effective synthesis requires systematic optimization. The choice of catalyst, ligand, and solvent can dramatically impact the reaction outcome.

Table 1: Comparison of Ligands for Heterocyclic Cross-Coupling
Ligand NameStructure TypeKey FeatureApplication NotesReference
PPh₃ MonodentateStandard, inexpensiveOften insufficient for challenging couplings; may lead to low yields or require high temperatures.General
XPhos Biaryl MonophosphineBulky and electron-richExcellent general ligand for Suzuki and Negishi couplings. Promotes fast reductive elimination.[2]
CPhos Biaryl MonophosphineDicyclohexylphosphino groupSpecifically developed for selective coupling of secondary alkylzinc reagents; highly effective for heteroaryl substrates.[3][1][3]
RuPhos Biaryl MonophosphineBulky and electron-richSimilar to XPhos, known to inhibit undesirable pathways and improve yields in difficult couplings.[2][2]
dppf Bidentate FerrocenylWide bite angleOften used in Suzuki couplings; can be effective but may require higher catalyst loading.General

References

Technical Support Center: Purification of 2-(Imidazolyl)pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Notice to Researchers: Scientific literature and commercial availability of 2-(1H-imidazol-5-yl)pyridine are limited. This guide is therefore based on established principles for the purification of closely related and well-documented isomers, such as 2-(1H-imidazol-2-yl)pyridine. The fundamental chemical properties governing purification are shared across these isomers, making the strategies outlined here broadly applicable.

Introduction

The family of 2-(imidazolyl)pyridines represents a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1][2][3] Their purification, however, presents a unique set of challenges primarily due to the dual basicity of the pyridine and imidazole nitrogen atoms. This inherent polarity makes them highly soluble in polar solvents but can lead to problematic interactions with common purification media, such as silica gel. This guide provides a comprehensive troubleshooting framework to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-(imidazolyl)pyridines that I should be aware of during purification?

Understanding the physicochemical properties of your compound is the first step to a successful purification strategy.

PropertyImplication for Purification
Basicity (pKa) Both the pyridine and imidazole rings contain basic nitrogen atoms. This makes the molecule prone to protonation in acidic conditions, forming salts that are highly water-soluble and generally insoluble in non-polar organic solvents.
Polarity The presence of multiple nitrogen atoms makes these compounds quite polar. They are often soluble in polar solvents like methanol, ethanol, DMSO, and water, but poorly soluble in non-polar solvents like hexanes or ether.[2]
Physical Form Most 2-(imidazolyl)pyridines are solids at room temperature, often appearing as white to off-white or brown powders.[4] This makes recrystallization a viable and powerful purification technique.
Stability These compounds are generally stable under normal conditions. However, prolonged exposure to strong acids or oxidizing agents should be avoided. For long-term storage, keeping the compound in a cool, dry, and dark place, preferably under an inert atmosphere, is recommended.
Q2: What are the most common impurities I might encounter?

Impurities are typically byproducts of the synthesis route. Common synthetic strategies, such as the condensation of a pyridine derivative with an imidazole precursor, can lead to the following impurities:[5][6][7]

  • Unreacted Starting Materials: Residual 2-aminopyridine, phenacyl bromides, or other precursors.

  • Reaction Byproducts: Side-products from incomplete reactions or alternative reaction pathways.

  • Residual Catalysts: If a metal catalyst (e.g., copper, palladium) was used, trace amounts may remain.[5][7]

  • Polymeric Material: Over-reaction or side-reactions can sometimes lead to the formation of hard-to-remove polymeric tars.

Q3: Which analytical techniques are best for assessing the purity of my compound?

A combination of methods is always recommended for a thorough purity assessment.

  • Thin-Layer Chromatography (TLC): The first and quickest step. Use a suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a drop of triethylamine) to get a baseline assessment.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid or TFA, is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual solvents or impurities.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-(imidazolyl)pyridines in a practical question-and-answer format.

Problem: My compound is difficult to extract from the aqueous phase after a reaction quench.

Answer: This is a classic issue for basic compounds. In an acidic or even neutral aqueous solution, the nitrogen atoms on your compound become protonated, forming a salt. This salt is highly soluble in water and will not partition into most organic solvents.

The Solution: pH Adjustment

  • Basify the Aqueous Layer: Before extraction, add a base to the aqueous layer to neutralize the protonated compound. A saturated solution of sodium bicarbonate (NaHCO₃) is a good first choice. For more stubborn cases, a dilute solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) can be used to bring the pH to > 8-9.

  • Choose the Right Solvent: Use a moderately polar, water-immiscible organic solvent for extraction, such as ethyl acetate (EtOAc), dichloromethane (DCM), or a mixture of chloroform and isopropanol.

  • Use a Salting-Out Effect: If extraction is still poor, saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of the organic compound in the aqueous phase and promotes its transfer into the organic layer.

Problem: My compound is streaking or "tailing" badly during silica gel column chromatography.

Answer: This is the most common challenge with this class of compounds. The basic nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction prevents the compound from eluting cleanly, leading to broad, tailing bands and poor separation.

The Causality: The lone pair of electrons on the nitrogen atoms forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silanol groups.

Workflow: Mitigating Tailing on Silica Gel

start Streaking on TLC/Column decision1 Add Basic Modifier to Eluent start->decision1 solution1 Add 0.5-1% Triethylamine (TEA) or Ammonia in Methanol to the mobile phase. decision1->solution1 Yes decision2 Deactivate or Change Stationary Phase decision1->decision2 No / Insufficient end Improved Separation solution1->end solution2a Use Neutral or Basic Alumina decision2->solution2a solution2b Use Reversed-Phase (C18) Silica decision2->solution2b solution2a->end solution2b->end

Caption: Decision workflow for troubleshooting poor chromatography of basic compounds.

Detailed Protocols:

  • Solution 1: Use a Basic Modifier. The simplest solution is to add a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or pyridine to your eluent (e.g., Hexane/Ethyl Acetate/TEA 50:50:0.5).[10] The modifier will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Solution 2: Change the Stationary Phase. If a basic modifier is not effective or compatible with your compound, consider an alternative stationary phase:

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent choice for purifying basic compounds.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water) is used. This is often very effective for polar compounds.

Problem: I can't get my compound to crystallize.

Answer: Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be tricky.[11][12] A systematic approach is key.

The Causality: Successful recrystallization relies on a significant difference in the solubility of your compound in a given solvent at high and low temperatures. If the compound is too soluble or too insoluble at all temperatures, crystallization will not occur.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The goal is to find a solvent (or solvent pair) in which your compound is poorly soluble at room temperature but very soluble at the solvent's boiling point.[13]

    • Good Single Solvents to Try: Ethanol, isopropanol, acetonitrile.

    • Good Solvent Pairs to Try: Ethyl acetate/hexanes, Dichloromethane/hexanes, Ethanol/water. For a solvent pair, dissolve your compound in the "good" solvent (e.g., ethyl acetate) and then add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Then, heat until it becomes clear again.[14]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product until it is completely dissolved.[13]

  • Decolorization (Optional): If your solution is highly colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal.[11]

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal from a previous batch.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Diagram: The Principle of Recrystallization

Caption: The process of purification by recrystallization.

Problem: My final product is a persistent oil instead of a solid.

Answer: This "oiling out" can happen if the melting point of your compound is lower than the boiling point of the recrystallization solvent, or if significant impurities are depressing the melting point.

  • Switch Solvents: Try a lower-boiling point solvent system.

  • Purify Further: The presence of impurities is a common cause. Attempt to purify the oil by column chromatography first, and then try to crystallize the resulting cleaner product.

  • Trituration: If the oil is viscous, try adding a non-polar solvent like hexanes or ether and vigorously scratching/stirring. This can sometimes induce solidification (trituration). The non-polar solvent washes away less polar impurities, leaving behind the more pure, solid product.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(1H-imidazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to achieve optimal reaction outcomes.

Introduction

The synthesis of this compound, a key structural motif in medicinal chemistry, often presents unique challenges. The electronic properties of both the pyridine and imidazole rings, potential for side reactions, and issues with regioselectivity demand a carefully optimized approach. This guide will focus on troubleshooting common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, which are frequently employed for the formation of the critical C-C bond between the two heterocyclic systems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: I am observing very low to no yield of my desired product, this compound. What are the likely causes and how can I improve the conversion?

Answer:

Low or no product formation is a common issue that can stem from several factors related to catalyst activity, reagent quality, and reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inactivation: Both pyridine and imidazole moieties can act as ligands and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3]

    • Solution: Consider using a pre-formed catalyst or a pre-activation step. Heating the palladium source and the phosphine ligand together in the solvent for a short period before adding the coupling partners can form the active catalytic species and prevent competitive binding by the heterocyclic substrates.[1][2][3]

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the reductive elimination step and stabilize the catalyst, often leading to better yields.[4]

  • Poor Quality of Reagents:

    • Boronic Acid Decomposition: Pyridylboronic acids can be prone to protodeboronation, especially at elevated temperatures.[5][6]

    • Solution: Use freshly purchased or recrystallized boronic acid. You can also consider using the more stable pinacol boronate esters or MIDA boronates.

    • Organotin/Organozinc Reagent Instability: Stille and Negishi reagents can be sensitive to air and moisture.

    • Solution: Ensure anhydrous and anaerobic reaction conditions. Use freshly prepared or titrated organometallic reagents. Solid, air-stable 2-pyridylzinc reagents are also commercially available and can offer greater convenience.[7][8][9]

  • Suboptimal Reaction Conditions:

    • Base Selection: The choice of base is critical for the transmetalation step in Suzuki couplings.

    • Solution: For pyridylboronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like NaHCO₃.[4]

    • Solvent: The solvent affects the solubility of reagents and catalyst activity.

    • Solution: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. Sometimes, the addition of water can be beneficial in Suzuki reactions.

Experimental Workflow: General Suzuki-Miyaura Coupling Protocol

graph "Suzuki-Miyaura_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; style="rounded"; bgcolor="#E8F0FE"; "Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagents" [label="Combine 5-bromo-1H-imidazole (or N-protected derivative) and 2-pyridylboronic acid."]; "Catalyst_Prep" [label="Pre-activate Pd catalyst with ligand in anhydrous solvent."]; "Start" -> "Reagents"; "Reagents" -> "Catalyst_Prep"; }

subgraph "cluster_Reaction" { label="Reaction"; style="rounded"; bgcolor="#E6F4EA"; "Add_Base" [label="Add base (e.g., K3PO4) to the reagent mixture."]; "Combine" [label="Transfer pre-activated catalyst to the reaction flask."]; "Heat" [label="Heat under inert atmosphere (e.g., 80-100 °C)."]; "Monitor" [label="Monitor reaction progress by TLC or LC-MS."]; "Catalyst_Prep" -> "Add_Base" [style=invis]; "Add_Base" -> "Combine"; "Combine" -> "Heat"; "Heat" -> "Monitor"; }

subgraph "cluster_Workup" { label="Work-up & Purification"; style="rounded"; bgcolor="#FEF7E0"; "Quench" [label="Quench reaction and perform aqueous work-up."]; "Extract" [label="Extract with an organic solvent."]; "Purify" [label="Purify by column chromatography."]; "End" [label="Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Monitor" -> "Quench" [style=invis]; "Quench" -> "Extract"; "Extract" -> "Purify"; "Purify" -> "End"; } }

Caption: A general workflow for the Suzuki-Miyaura coupling reaction.

Question 2: I am observing significant amounts of side products, particularly N-arylation of the imidazole ring and homocoupling of the pyridine starting material. How can I improve the selectivity?

Answer:

Controlling selectivity is crucial in this synthesis. Both N-arylation and homocoupling are common side reactions in palladium-catalyzed cross-couplings of nitrogen-containing heterocycles.

Addressing N-Arylation:

  • Protecting the Imidazole Nitrogen: The most straightforward way to prevent N-arylation is to protect the imidazole nitrogen. The tert-butoxycarbonyl (Boc) group is a common choice.

    • Protocol: React the starting imidazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP to afford the N-Boc protected imidazole. This protected intermediate can then be used in the cross-coupling reaction. The Boc group can be subsequently removed under acidic conditions (e.g., TFA in DCM) or with other mild reagents.[10][11]

  • Ligand Effects: The choice of ligand can influence the relative rates of C-C versus C-N bond formation. Bulky ligands that favor reductive elimination from a C-C coupled intermediate can sometimes suppress N-arylation.

  • Reaction Conditions: Lower reaction temperatures and shorter reaction times can sometimes minimize side reactions.

Minimizing Homocoupling:

  • Homocoupling of Pyridylboronic Acid: This side reaction is often promoted by the presence of oxygen and can be exacerbated by slow transmetalation.[12]

    • Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes be beneficial over in situ reduction of a Pd(II) precatalyst.[4]

  • Purity of Reagents: Impurities in the starting materials can sometimes promote side reactions.

Decision Tree for Troubleshooting Side Products

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"Start" [label="Side Products Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Side_Product" [label="Identify major side product(s)"]; "N_Arylation" [label="N-Arylation of Imidazole"]; "Homocoupling" [label="Homocoupling of Pyridine"]; "Protect_Imidazole" [label="Protect Imidazole Nitrogen (e.g., with Boc group)", shape=parallelogram, fillcolor="#E8F0FE"]; "Optimize_Ligand" [label="Optimize Ligand (Bulky, electron-rich)"]; "Optimize_Conditions" [label="Lower temperature, shorter reaction time"]; "Degas_Reaction" [label="Ensure rigorous degassing and inert atmosphere", shape=parallelogram, fillcolor="#E6F4EA"]; "Use_Pd0" [label="Use a Pd(0) catalyst source"]; "Check_Reagent_Purity" [label="Check purity of starting materials"];

"Start" -> "Check_Side_Product"; "Check_Side_Product" -> "N_Arylation" [label="N-Arylation"]; "Check_Side_Product" -> "Homocoupling" [label="Homocoupling"]; "N_Arylation" -> "Protect_Imidazole"; "N_Arylation" -> "Optimize_Ligand"; "N_Arylation" -> "Optimize_Conditions"; "Homocoupling" -> "Degas_Reaction"; "Homocoupling" -> "Use_Pd0"; "Homocoupling" -> "Check_Reagent_Purity"; }

Caption: A decision tree for addressing common side reactions.

Question 3: My reaction seems to work, but I am struggling with the purification of the final product. What are the best practices for isolating this compound?

Answer:

Purification can be challenging due to the polar nature of the product and potential impurities.

Purification Strategy:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is the first step. If your product is in an organic solvent, washing with water can remove inorganic salts.

  • Acid-Base Extraction: The basicity of the pyridine and imidazole rings can be exploited for purification.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving less basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the product back into an organic solvent.

  • Column Chromatography: Silica gel chromatography is often necessary for final purification.

    • Solvent System: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of the basic product on the silica gel.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction (Suzuki, Stille, or Negishi) is generally best for this synthesis?

A1: All three methods are viable, and the "best" choice often depends on the availability of starting materials and the specific functional groups on your substrates.

  • Suzuki-Miyaura Coupling: Often preferred due to the commercial availability and relative stability of boronic acids. The main challenges are potential protodeboronation and homocoupling.[5][6]

  • Stille Coupling: Organotin reagents are generally stable to air and moisture and tolerate a wide range of functional groups. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[13][14][15][16][17]

  • Negishi Coupling: Organozinc reagents are highly reactive, often allowing for milder reaction conditions. Their main disadvantage is their sensitivity to air and moisture, requiring strict anhydrous and anaerobic techniques.[7][8][9][18][19]

Coupling ReactionAdvantagesDisadvantages
Suzuki-Miyaura Readily available and stable boronic acids; relatively non-toxic byproducts.Protodeboronation of boronic acids; potential for homocoupling.
Stille Air and moisture stable organotin reagents; wide functional group tolerance.Toxicity of tin compounds; difficulty in removing tin byproducts.
Negishi Highly reactive organozinc reagents; milder reaction conditions often possible.Sensitivity to air and moisture; requires anhydrous/anaerobic conditions.

Q2: Do I need to protect the imidazole nitrogen? What are the pros and cons?

A2: The use of a protecting group on the imidazole nitrogen is a critical consideration.

  • Pros:

    • Prevents N-arylation: This is the most significant advantage, leading to a cleaner reaction profile and simplifying purification.

    • Improved Solubility: N-protected imidazoles are often more soluble in organic solvents, which can be beneficial for the reaction.

  • Cons:

    • Additional Synthetic Steps: Requires an extra protection and deprotection step, which adds to the overall synthesis time and can reduce the overall yield.

    • Deprotection Challenges: The deprotection step itself can sometimes be problematic, especially if other sensitive functional groups are present in the molecule.

Recommendation: For initial attempts and to ensure a clean reaction, using an N-Boc protected imidazole is highly recommended. Once a reliable C-C coupling is established, you can explore the reaction with the unprotected imidazole to potentially shorten the synthetic route.

Q3: What are the key parameters to optimize for this reaction?

A3: The following parameters are crucial for optimizing the synthesis of this compound:

  • Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand.

  • Base: Particularly for Suzuki couplings, the strength and type of base are critical.

  • Solvent: Affects solubility and catalyst performance.

  • Temperature: Needs to be high enough for the reaction to proceed but not so high as to cause degradation or promote side reactions.

  • Reaction Time: Monitor the reaction to determine the optimal time for completion and to avoid the formation of byproducts from prolonged heating.

References

Technical Support Center: A Troubleshooting Guide for NMR Analysis of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 2-(1H-imidazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the NMR analysis of this and structurally related heterocyclic compounds. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your experimental results.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a pyridine and an imidazole ring, presents unique challenges in NMR analysis due to prototropic tautomerism, pH sensitivity, and the potential for complex proton coupling. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, from sample preparation to spectral interpretation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is the imidazole N-H proton signal broad or not observed in my ¹H NMR spectrum?

Answer:

The disappearance or broadening of the imidazole N-H proton signal is a common observation and can be attributed to several factors, primarily proton exchange phenomena.

Causality:

  • Prototropic Tautomerism: The imidazole ring undergoes a rapid tautomeric exchange where the proton on one nitrogen atom moves to the other.[1] If this exchange is on an intermediate timescale relative to the NMR experiment, the N-H signal can broaden significantly.

  • Solvent Effects: In protic solvents like D₂O or methanol-d₄, the N-H proton can exchange with the deuterium of the solvent, leading to the disappearance of the signal from the ¹H NMR spectrum.[2] This is a classic example of deuterium exchange.[3]

  • Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze the proton exchange, accelerating it to a rate that either broadens the signal into the baseline or results in a sharp, averaged signal.

Troubleshooting Protocol:

  • Solvent Selection: Acquire the spectrum in an aprotic, polar solvent like DMSO-d₆. This solvent can form hydrogen bonds with the N-H proton, which slows down the rate of intermolecular proton exchange and often results in a sharper N-H signal.[1]

  • Low-Temperature NMR: Decreasing the temperature of the NMR experiment can slow down the rate of tautomeric exchange, potentially leading to the resolution of the N-H proton signal.

  • Deuterium Exchange Experiment: To confirm the presence of an exchangeable proton, acquire a ¹H NMR spectrum, then add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the signal confirms it is an exchangeable proton.[2]

Q2: The chemical shifts of the aromatic protons in my spectrum do not match the expected values. What could be the cause?

Answer:

Deviations in chemical shifts for the aromatic protons of this compound can be indicative of issues with the sample's chemical environment or the structural integrity of the compound.

Causality:

  • pH Effects: The nitrogen atoms in both the pyridine and imidazole rings are basic and can be protonated in the presence of acid. Protonation significantly alters the electronic distribution within the aromatic rings, leading to substantial downfield shifts of the proton signals.[4][5][6]

  • Solvent-Solute Interactions: Different solvents can have varying interactions with the solute molecule, such as hydrogen bonding or aromatic stacking, which can influence the local magnetic environment of the protons and thus their chemical shifts.[7]

  • Concentration Effects: At high concentrations, intermolecular interactions, such as hydrogen bonding and stacking of the aromatic rings, can become more pronounced, leading to changes in chemical shifts.

Troubleshooting Protocol:

  • pH Neutralization: If acidic contamination is suspected (e.g., from a salt form of the compound), consider neutralizing the sample with a small amount of a volatile base like triethylamine or by passing the sample through a short plug of basic alumina before dissolving for NMR.

  • Consistent Solvent Usage: Ensure that the same deuterated solvent is used consistently for comparison with literature or reference data. If possible, use a common solvent like DMSO-d₆ or CDCl₃ for which more reference data is available.

  • Concentration Study: Acquire spectra at different concentrations to assess if intermolecular effects are influencing the chemical shifts.

Q3: I am having difficulty assigning the protons on the imidazole and pyridine rings. What is the best approach for unambiguous assignment?

Answer:

Unambiguous assignment of the proton and carbon signals is critical for structural confirmation. While 1D ¹H NMR provides initial information, 2D NMR experiments are essential for a definitive assignment of this compound.

Authoritative Grounding:

2D NMR techniques like COSY, HSQC, and HMBC are standard methods for elucidating the connectivity of atoms in a molecule.[8][9]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is particularly useful for identifying adjacent protons on the pyridine and imidazole rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is invaluable for connecting the pyridine and imidazole fragments and for assigning quaternary carbons.

Experimental Workflow for Structural Assignment:

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity cluster_assignment Assignment & Confirmation H1_NMR ¹H NMR (Initial Proton Integration & Multiplicity) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identify Coupled Protons HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC Proton-Carbon Pairs C13_NMR ¹³C NMR (Carbon Count) C13_NMR->HSQC Assign_H Assign Protons COSY->Assign_H HSQC->Assign_H Assign_C Assign Carbons HSQC->Assign_C HMBC HMBC (Long-Range ¹H-¹³C Correlations) HMBC->Assign_C Quaternary Carbons & Fragment Connectivity Assign_H->HMBC Structure_Confirm Confirm Structure Assign_C->Structure_Confirm

Caption: 2D NMR workflow for structural assignment.

Step-by-Step Protocol:

  • Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra.

  • Run COSY: Identify the spin systems within the pyridine and imidazole rings.

  • Run HSQC: Correlate each proton to its directly attached carbon.

  • Run HMBC: Use the long-range correlations to piece the fragments together. For example, the proton on C4 of the imidazole should show a correlation to the carbon of the pyridine ring it is attached to (C2 of pyridine).

  • Integrate Data: Combine the information from all spectra to build a complete and unambiguous assignment of all proton and carbon signals.

Predicted NMR Data

The following tables provide predicted ¹H and ¹³C NMR chemical shift ranges for this compound in DMSO-d₆. These values are based on data from similar substituted pyridine and imidazole compounds.[10][11][12]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Imidazole N-H12.0 - 13.0Broad Singlet (br s)-
Pyridine H-68.5 - 8.7Doublet (d)~5
Imidazole H-28.0 - 8.2Singlet (s)-
Pyridine H-37.8 - 8.0Doublet (d)~8
Pyridine H-47.7 - 7.9Triplet (t)~7-8
Imidazole H-47.5 - 7.7Singlet (s)-
Pyridine H-57.2 - 7.4Triplet (t)~6-7

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C-2150 - 152
Pyridine C-6148 - 150
Imidazole C-2138 - 140
Pyridine C-4136 - 138
Imidazole C-5130 - 132
Imidazole C-4125 - 127
Pyridine C-3122 - 124
Pyridine C-5120 - 122

Logical Troubleshooting Pathway

The following diagram illustrates a logical progression for troubleshooting common issues in the NMR analysis of this compound.

G Start Start: Acquire ¹H NMR in CDCl₃ or DMSO-d₆ Problem Problematic Spectrum? (Broad peaks, missing signals, unexpected shifts) Start->Problem Check_NH Is N-H Signal Broad or Missing? Problem->Check_NH Yes Good_Spectrum Spectrum is as Expected Problem->Good_Spectrum No D2O_Exchange Perform D₂O Exchange Check_NH->D2O_Exchange Yes Check_Shifts Are Aromatic Shifts Incorrect? Check_NH->Check_Shifts No Low_Temp Run Low-Temperature NMR D2O_Exchange->Low_Temp If still broad Analyze_Data Analyze and Report Data Low_Temp->Analyze_Data Check_pH Check for Acid/Base Contamination Check_Shifts->Check_pH Yes Check_Assignment Difficulty in Assignment? Check_Shifts->Check_Assignment No Check_pH->Analyze_Data Run_2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Check_Assignment->Run_2D_NMR Yes Check_Assignment->Analyze_Data No Run_2D_NMR->Analyze_Data Good_Spectrum->Analyze_Data

Caption: Logical troubleshooting workflow.

Conclusion

The NMR analysis of this compound requires careful consideration of its unique chemical properties. By understanding the principles of proton exchange, solvent effects, and the power of 2D NMR techniques, researchers can overcome common analytical hurdles. This guide provides a framework for troubleshooting and ensuring the acquisition of high-quality, interpretable NMR data, ultimately supporting the advancement of research and development in which this important molecular scaffold is utilized.

References

Technical Support Center: Ensuring the Integrity of 2-(1H-imidazol-5-yl)pyridine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-5-yl)pyridine. The stability and purity of your experimental samples are paramount to the reliability and reproducibility of your results. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent, identify, and resolve issues related to the degradation of this compound.

Introduction: Understanding the Chemistry of this compound

This compound is a heterocyclic compound featuring both a pyridine and an imidazole ring. This unique structure confers specific chemical properties that are crucial to its function but also make it susceptible to particular degradation pathways. The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is generally stable but can be susceptible to nucleophilic attack, especially when activated. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is amphoteric, meaning it can act as both a weak acid and a weak base. The pKa of the conjugate acid of imidazole is approximately 7.0, making it about 60 times more basic than pyridine. This basicity, coupled with the presence of lone pair electrons on the nitrogen atoms, makes the imidazole moiety a potential site for oxidation and other degradative reactions.

This guide will equip you with the knowledge to anticipate and mitigate these potential stability issues, ensuring the integrity of your this compound samples throughout their lifecycle in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary factors that can cause my this compound samples to degrade?

A1: The degradation of this compound is primarily influenced by four key factors:

  • Oxidation: The imidazole ring, in particular, is susceptible to oxidative degradation. This can be initiated by atmospheric oxygen (autoxidation), especially in solution and potentially catalyzed by trace metal ions.

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.

  • pH Instability: As an amphoteric compound, the stability of this compound can be significantly affected by the pH of the solution. Both strongly acidic and strongly basic conditions can catalyze hydrolysis or other degradation reactions.

  • Elevated Temperatures: Heat can accelerate the rate of all chemical reactions, including degradation. Storing samples at inappropriate temperatures is a common cause of sample decomposition over time.

Q2: I've observed a change in the color of my solid this compound sample. What could be the cause?

A2: A color change, typically to a yellow or brownish hue, in a sample that was initially a white to off-white solid is a strong indicator of degradation. This is often due to the formation of small quantities of chromophoric degradation products resulting from slow oxidation or photodegradation upon prolonged exposure to air and/or light. Even seemingly minor exposure over time can lead to visible changes. It is crucial to re-analyze the purity of the sample before use.

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure the long-term stability of solid this compound, we recommend the following storage conditions, based on best practices for heterocyclic active pharmaceutical ingredients (APIs):

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential thermal degradation.
Atmosphere Inert gas (e.g., argon or nitrogen)Minimizes the risk of oxidative degradation.
Light Protected from light (amber vials)Prevents photodegradation.
Container Tightly sealed, non-reactive containerPrevents exposure to moisture and atmospheric contaminants.

Q4: How should I prepare and store solutions of this compound?

A4: Solutions of this compound are generally less stable than the solid form. For optimal stability:

  • Solvent Choice: Use high-purity, degassed solvents. The compound is reportedly poorly soluble in water but soluble in organic solvents like DMSO and DMF.

  • pH Control: If preparing aqueous or buffered solutions, maintain a pH that is not strongly acidic or basic. A neutral pH is a good starting point, but empirical stability studies are recommended for long-term experiments.

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage: If short-term storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping clear vials in aluminum foil.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Possible Cause: Degradation of the this compound stock solution.

Troubleshooting Steps:

  • Visual Inspection: Examine your stock solution. Is there any discoloration or precipitation that was not present when it was prepared?

  • Purity Analysis:

    • Technique: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to assess the purity of your stock solution.

    • Procedure:

      • Prepare a fresh standard solution of this compound from a solid sample of known purity.

      • Analyze both your current stock solution and the fresh standard solution using the same HPLC method.

      • Compare the chromatograms. Look for the appearance of new peaks or a decrease in the peak area of the parent compound in your stock solution.

  • Corrective Actions:

    • If degradation is confirmed, discard the old stock solution.

    • Prepare a fresh stock solution using the recommended procedures (see FAQ Q4).

    • For ongoing experiments, consider preparing smaller batches of the stock solution more frequently.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms

Possible Cause: Forced degradation of the sample during experimental workup or analysis.

Troubleshooting Steps:

  • Review Experimental Conditions: Carefully examine each step of your experimental protocol.

    • Temperature: Were samples exposed to high temperatures for extended periods (e.g., during evaporation or heating steps)?

    • pH: Were samples subjected to strongly acidic or basic conditions?

    • Light Exposure: Were samples protected from light, especially during long incubations or processing steps?

    • Reagents: Could any of the reagents used be acting as oxidizing agents?

  • Isolate the Problematic Step: If possible, analyze intermediate samples at different stages of your protocol to pinpoint where the degradation is occurring.

  • Corrective Actions:

    • Temperature: If high temperatures are unavoidable, minimize the duration of exposure. Consider performing steps on ice or in a cold room.

    • pH: If extreme pH is necessary, neutralize the sample as quickly as possible after the step is complete.

    • Light: Protect samples from light at all stages of the experiment by using amber vials or by working in a dimly lit environment.

    • Reagents: If an oxidizing reagent is suspected, consider if a milder alternative can be used.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage of Solid this compound

This protocol outlines the best practices for storing solid this compound to maintain its purity and stability over an extended period.

Materials:

  • High-purity solid this compound

  • Amber glass vials with Teflon-lined caps

  • Source of inert gas (argon or nitrogen) with a delivery system

  • Labeling materials

  • -20°C or 2-8°C storage unit

Procedure:

  • Aliquotting: In a controlled environment with low humidity, carefully weigh out the desired quantities of solid this compound into individual amber glass vials. Aliquotting prevents the need to repeatedly open and close the main stock container, which can introduce moisture and oxygen.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) for 15-30 seconds. This displaces any atmospheric oxygen.

  • Sealing: Immediately and tightly seal each vial with a Teflon-lined cap.

  • Labeling: Clearly label each vial with the compound name, lot number, concentration (if applicable), date of storage, and your initials.

  • Storage: Place the labeled vials in a designated, dark storage unit at the recommended temperature (2-8°C for long-term storage).

Protocol 2: Forced Degradation Study to Identify Potential Degradants

A forced degradation study is essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. This protocol provides a general framework for conducting such a study on 2-(1

Technical Support Center: Functionalization of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-(1H-imidazol-5-yl)pyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the chemical modification of this versatile heterocyclic scaffold.

The this compound core is a privileged structure in medicinal chemistry. However, its unique electronic and structural features, arising from the interplay between an electron-deficient pyridine ring and an electron-rich imidazole ring, present a distinct set of challenges in its synthetic manipulation. This guide is designed to help you navigate these complexities and achieve your desired chemical transformations with higher success rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of this compound?

A1: The primary challenges stem from:

  • Regioselectivity: The imidazole ring possesses two reactive nitrogen atoms (N1 and N3), leading to mixtures of regioisomers in N-alkylation and N-arylation reactions.[1] The pyridine nitrogen can also compete for electrophiles.

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine-like nitrogen of the imidazole and the pyridine nitrogen itself can coordinate strongly to transition metal catalysts (e.g., Palladium, Copper), leading to catalyst deactivation and low yields in cross-coupling reactions.[2]

  • C-H Functionalization: While direct C-H functionalization is a powerful tool, achieving site-selectivity on the this compound scaffold can be difficult due to multiple potential reaction sites on both the imidazole and pyridine rings.[3][4]

  • Protecting Group Strategy: The acidic N-H proton of the imidazole often requires protection. However, the selection, installation, and removal of protecting groups must be carefully planned to be compatible with subsequent reaction conditions.[5]

Q2: Which nitrogen on the imidazole ring is more basic and more nucleophilic?

A2: The imidazole ring contains a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N3). The pyridine-like N3 is more basic (pKaH of imidazole is ~7.1) and generally more nucleophilic due to its lone pair residing in an sp2 orbital, which is more available for bonding.[6][7] The pyrrole-like N1's lone pair is part of the aromatic π-system, making it significantly less basic and nucleophilic.[7] However, upon deprotonation, the resulting anion is delocalized over both nitrogen atoms, complicating selective functionalization.[1]

Q3: How does the pyridine ring influence the reactivity of the imidazole ring?

A3: The electron-withdrawing nature of the pyridine ring, particularly at the 2-position, can influence the electronic properties of the attached imidazole ring. This can affect the acidity of the N-H proton and the nucleophilicity of the imidazole nitrogens. The pyridine nitrogen can also act as a coordinating site for metals or a protonation site, which can alter the overall reactivity of the molecule.[8][9]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation/N-Arylation

Symptom: You are attempting to N-alkylate or N-arylate your this compound and are obtaining a mixture of N1 and N3 isomers, or even reaction at the pyridine nitrogen.

Root Cause Analysis: The similar nucleophilicity of the two imidazole nitrogens after deprotonation is a common cause for lack of regioselectivity.[1] The choice of base, solvent, and electrophile can significantly influence the isomeric ratio. Steric hindrance can also play a crucial role.

Solutions:

StrategyRationale
Steric Hindrance Introduce a bulky substituent on the pyridine or imidazole ring adjacent to one of the nitrogen atoms to sterically block the approach of the electrophile.
Directed Functionalization Utilize a directing group on a neighboring position to favor functionalization at a specific nitrogen.
Protecting Groups Selectively protect one nitrogen atom, perform the functionalization on the other, and then deprotect.[5]
Reaction Condition Optimization The choice of base and solvent can influence the regioselectivity. For instance, using NaH in THF has been shown to favor N-1 alkylation in some heterocyclic systems.[10]

Workflow for Troubleshooting N-Alkylation Regioselectivity:

start Poor N-Alkylation Regioselectivity sterics Are there significant steric differences between N1 and N3? start->sterics directing_group Is a directing group present? sterics->directing_group No bulky_substituent Introduce a bulky substituent sterics->bulky_substituent Yes protecting_group Can a protecting group be selectively installed? directing_group->protecting_group No utilize_dg Utilize directing group strategy directing_group->utilize_dg Yes conditions Optimize reaction conditions (base, solvent, temperature) protecting_group->conditions No pg_strategy Implement protecting group strategy protecting_group->pg_strategy Yes

Caption: Decision workflow for addressing poor regioselectivity in N-alkylation.

Problem 2: Failed or Low-Yield Suzuki-Miyaura Cross-Coupling

Symptom: Your Suzuki-Miyaura reaction with a halogenated this compound derivative is giving low to no yield of the desired product.

Root Cause Analysis: Nitrogen-containing heterocycles are notorious for poisoning palladium catalysts.[2] The lone pairs on the imidazole and pyridine nitrogens can coordinate to the palladium center, inhibiting the catalytic cycle. Protodeboronation of the boronic acid partner is another common side reaction.[2]

Solutions:

StrategyRationale
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) that can stabilize the palladium catalyst and promote reductive elimination.[11]
Catalyst Pre-activation Pre-forming the active Pd(0)-ligand complex before adding the nitrogen-containing substrate can prevent the heterocycle from inhibiting catalyst activation.[12][13]
Protecting the Imidazole N-H The acidic N-H can interfere with the basic conditions of the Suzuki coupling. Protection with a suitable group (e.g., SEM, Boc) can improve yields.
Choice of Base and Solvent Weaker bases like K3PO4 or K2CO3 are often preferred to minimize protodeboronation. Anhydrous solvents are crucial.[11]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of a Halogenated this compound

  • Catalyst Pre-activation (Optional but Recommended): In a separate flame-dried flask under inert atmosphere (N2 or Ar), dissolve the palladium source (e.g., Pd2(dba)3) and the phosphine ligand in anhydrous dioxane. Stir at room temperature for 15-30 minutes.

  • Reaction Setup: To a flame-dried reaction flask, add the halogenated this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K3PO4, 2.0-3.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous solvent (e.g., dioxane/water mixture). Then, add the pre-activated catalyst solution via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram of Suzuki-Miyaura Catalytic Cycle Inhibition:

Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 inhibitor 2-(Imidazol-5-yl)pyridine inhibitor->Pd(0)L2 Poisoning

Caption: Inhibition of the Suzuki-Miyaura catalytic cycle by coordination of the heterocyclic substrate to the Pd(0) catalyst.

Problem 3: Lack of Selectivity in C-H Functionalization

Symptom: Attempts at direct C-H functionalization (e.g., arylation, alkylation) result in a mixture of products functionalized at different positions on both the imidazole and pyridine rings.

Root Cause Analysis: The this compound scaffold has multiple C-H bonds with varying degrees of reactivity. The C2 and C4 positions of the pyridine are electron-deficient and susceptible to certain types of functionalization, while the imidazole ring is generally electron-rich.[8][9] Without a directing group, achieving high regioselectivity can be challenging.

Solutions:

StrategyRationale
Directing Groups Install a directing group that can chelate to the transition metal catalyst and direct the C-H activation to a specific ortho-position.
Exploit Inherent Reactivity Carefully choose reaction conditions that favor the inherent electronic properties of a specific C-H bond. For example, some conditions may favor functionalization at the most acidic C-H bond.
Protecting Groups Strategic use of protecting groups can block certain reactive sites and steer the functionalization to the desired position.
Ligand Control In transition metal-catalyzed reactions, the steric and electronic properties of the ligand can influence the regioselectivity of C-H activation.

References

Technical Support Center: Catalyst Selection for 2-(1H-imidazol-5-yl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining catalyst selection in reactions involving the 2-(1H-imidazol-5-yl)pyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this versatile yet often troublesome heterocyclic system. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

The unique electronic structure of this compound, featuring two distinct nitrogen atoms (a pyridine-type and an imidazole-type), presents a significant hurdle in transition-metal catalysis. These basic nitrogen centers can act as potent ligands, coordinating to the metal catalyst and leading to deactivation or undesired reaction pathways.[1][2] This guide offers a structured approach to overcoming these challenges through logical troubleshooting and informed catalyst system selection.

Section 1: Frequently Asked Questions (FAQs) & First Principles

This section addresses the most common high-level questions and establishes the foundational knowledge for working with this substrate.

Q1: Why are my palladium-catalyzed cross-coupling reactions with this compound derivatives consistently failing or giving low yields?

A1: This is the most prevalent issue and stems directly from catalyst poisoning. The lone pair of electrons on the pyridine nitrogen, and to a lesser extent the imidazole nitrogen, can strongly coordinate to the palladium center.[1][2] This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive, effectively halting the reaction. This phenomenon is a well-documented challenge for nitrogen-containing heterocycles, often referred to in related contexts as the "2-pyridyl problem."[3] The key to success is to employ a catalyst system where the rate of the desired catalytic turnover is significantly faster than the rate of catalyst inhibition.

Q2: My reaction mixture turns black, and I observe a precipitate. What is happening?

A2: The formation of a black precipitate is a visual indicator of catalyst decomposition into palladium black, which is simply aggregated, inactive Pd(0) metal.[1] This typically occurs when the ligand is unable to sufficiently stabilize the active Pd(0) species, or when reaction conditions are too harsh. Common causes include:

  • High Temperatures: Accelerates catalyst decomposition pathways.[1]

  • Insufficient Ligand: An improper ligand-to-palladium ratio can leave the metal center exposed and prone to aggregation.

  • Poor Ligand Choice: The ligand may not be sterically or electronically suitable to protect the palladium center from either aggregation or poisoning by the substrate.

Q3: Should I protect the N-H proton on the imidazole ring?

A3: The decision to protect the imidazole N-H is a critical strategic choice. The acidic proton can interfere with basic reagents, and the unprotected imidazole can participate in undesired side reactions.

  • Reasons to Protect:

    • Prevents deprotonation by strong bases, which can create an anionic species that complicates the reaction.

    • Can improve the solubility of the substrate in common organic solvents.

    • Blocks a potential coordination site, sometimes simplifying the catalytic environment.

  • Reasons NOT to Protect:

    • Modern, highly active catalyst systems are often robust enough to tolerate the free N-H.[4]

    • Adds steps to your overall synthesis (protection/deprotection), reducing overall efficiency.

Recommendation: For initial screening, it is often wise to test the reaction with both the N-H protected (e.g., with a Boc, SEM, or MOM group) and unprotected substrates in parallel. This small investment of time can save significant effort in optimization.

Section 2: Troubleshooting Specific Reactions & Catalyst Deactivation

This section provides targeted advice for common cross-coupling reactions and a systematic approach to troubleshooting.

Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random changes. The following decision tree outlines a logical troubleshooting workflow.

troubleshooting_flowchart start Reaction Failure (Low Yield / No Conversion) reagents Step 1: Verify Reagents & Setup start->reagents reagents->start Impure/Degraded atmosphere Step 2: Check Inert Atmosphere reagents->atmosphere Reagents OK? atmosphere->start O₂/H₂O Contamination catalyst Step 3: Evaluate Catalyst System atmosphere->catalyst Setup OK? catalyst->atmosphere Try New Ligand/Pre-catalyst conditions Step 4: Modify Reaction Conditions catalyst->conditions System Ineffective? conditions->catalyst Try Different T/Base/Solvent success Reaction Optimized conditions->success Optimization Successful?

Caption: A logical workflow for troubleshooting failed reactions.

Q4: How do I select the optimal ligand for a Suzuki-Miyaura or Buchwald-Hartwig amination involving this compound?

A4: Ligand choice is paramount. For challenging heterocyclic substrates, the most successful ligands are typically bulky and electron-rich.[1][5]

  • Mechanism of Action: These ligands accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination). Their steric bulk creates a protective pocket around the palladium atom, which physically hinders the coordination of the substrate's nitrogen atoms.[6]

  • Recommended Ligand Classes:

    • Dialkylbiarylphosphines (Buchwald Ligands): This is the premier class for N-heterocycle coupling. Ligands like XPhos, SPhos, and RuPhos are excellent starting points.[1]

    • N-Heterocyclic Carbenes (NHCs): These can be excellent alternatives to phosphines, particularly in Buchwald-Hartwig reactions, as they form very stable bonds to the metal center.[5][7]

Table 1: Recommended Ligands for Initial Screening

Ligand Class Example Ligands Target Reaction Key Characteristics
Dialkylbiarylphosphines XPhos, SPhos, RuPhos, BrettPhos Suzuki-Miyaura, Buchwald-Hartwig Bulky, electron-rich, high activity, commercially available as pre-catalysts.[8][9]
N-Heterocyclic Carbenes (NHCs) IPr, IMes Buchwald-Hartwig, Suzuki-Miyaura Strong Pd-C bond, high thermal stability, good for electron-deficient substrates.[7]

| Ferrocenylphosphines | dppf | Suzuki-Miyaura | Bidentate, good general-purpose ligand, though sometimes less active than Buchwald-type ligands for this substrate class.[10] |

Q5: I'm attempting a Suzuki-Miyaura coupling, but the main side-product is from protodeboronation. How can I prevent this?

A5: Protodeboronation is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom from a proton source (often water) before it can transmetalate to the palladium center.[1] Heteroaryl boronic acids are particularly susceptible.

Solutions:

  • Base Selection: Use a weaker, non-nucleophilic base. Anhydrous K₃PO₄ or K₂CO₃ are often superior to stronger bases like hydroxides or alkoxides which can accelerate the side reaction.

  • Solvent Choice: Use anhydrous solvents. While some Suzuki reactions benefit from a small amount of water, it can be detrimental here. Toluene, dioxane, or 2-MeTHF are good starting points.

  • Boron Source: Switch from a boronic acid to a more stable boronate ester. Pinacol (BPin) or MIDA boronate esters are significantly more resistant to protodeboronation and are highly effective in cross-coupling.[3]

  • Increase Reaction Rate: Use a more active catalyst system (see Q4) that promotes a faster transmetalation step, which will outcompete the protodeboronation pathway.

Section 3: Challenges in C-H Activation

Direct C-H activation/functionalization is a powerful modern tool, but it is especially sensitive to catalyst poisoning by N-heterocycles.[2][11]

Q6: I am trying to perform a directed C-H functionalization on a this compound derivative, but the reaction is not working. What is the issue?

A6: In directed C-H activation, a directing group on your molecule is supposed to coordinate to the metal catalyst (e.g., Pd, Rh, Ru) and position it specifically for C-H cleavage. With your substrate, the pyridine and imidazole nitrogens act as competing, and often stronger, coordinating sites.[2][12] The catalyst becomes sequestered by these nitrogens and never reaches the intended C-H bond.

Strategies to Overcome Poisoning in C-H Activation:

  • Use of Transient Directing Groups: Employ a directing group that is installed and removed in one pot, minimizing the time the catalyst is exposed to the free heterocycle.

  • Strongly Coordinating Directing Groups: Use a directing group that binds to the metal much more strongly than the heterocyclic nitrogens, such as a picolinamide or an 8-aminoquinoline group.

  • Modified Catalytic Systems: Some research has shown that using a Pd(0) source with an in-situ oxidant can generate a reactive Pd(II) species that is less susceptible to poisoning by heterocycles.[2]

  • Alternative Metals: Rhodium(III) and Ruthenium(II) catalysts can sometimes show different selectivity and tolerance to nitrogen-containing substrates compared to palladium.[13][14]

Section 4: Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions in a properly vented fume hood with appropriate personal protective equipment.

Protocol 1: General Screening for Suzuki-Miyaura Catalyst System

This protocol uses 24-well plates or parallel synthesis tubes for efficient screening of multiple conditions.

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_analysis Analysis a Dispense Aryl Halide & Boronic Ester to Vials b Add Base to Each Vial a->b d Add Pre-catalyst & Ligand Solutions to Vials b->d c Prepare Stock Solutions: - Pd Pre-catalyst - Ligands c->d e Add Degassed Solvent d->e f Seal Vials and Heat (e.g., 80-110 °C) e->f g Cool to Room Temp f->g h Quench and Take Aliquot g->h i Analyze by LC-MS / GC-MS to Determine Conversion h->i

References

Validation & Comparative

A Predictive Guide to the ¹H and ¹³C NMR Analysis of 2-(1H-imidazol-5-yl)pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, molecules that couple different heterocyclic systems, such as 2-(1H-imidazol-5-yl)pyridine, represent intriguing scaffolds for drug design and catalyst development. The precise structural elucidation of these molecules is a critical first step in understanding their chemical behavior and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing a detailed atomic-level map of the molecular structure.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic features of this compound. It is important to note that while extensive data exists for structurally related compounds, a definitive, publicly available experimental NMR spectrum for this compound is not readily found in the current literature. Therefore, this guide will take a predictive and comparative approach. By examining the established NMR data of 2-substituted pyridines and 5-substituted imidazoles, we will construct a robust prediction of the ¹H and ¹³C NMR spectra for the title compound. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed spectral prediction but also a pedagogical framework for the NMR analysis of novel heterocyclic compounds.

The Bedrock of NMR in Heterocyclic Chemistry: Causality of Chemical Shifts and Coupling Constants

The unique electronic landscape of aromatic heterocycles like pyridine and imidazole profoundly influences their NMR spectra. The electronegativity of the nitrogen atoms and the aromatic ring current effects are the primary determinants of the chemical shifts of the ring protons and carbons.

In the pyridine ring , the nitrogen atom exerts a strong electron-withdrawing inductive effect, which deshields the adjacent α-protons (at C2 and C6) and the γ-proton (at C4) to a lesser extent. Consequently, the α-protons typically resonate at the most downfield region (δ 8.5-8.8 ppm), followed by the γ-proton (δ 7.5-7.8 ppm), and then the β-protons (at C3 and C5) which are the most shielded (δ 7.1-7.5 ppm).[1] The ¹³C chemical shifts follow a similar trend, with the carbons closer to the nitrogen appearing at a lower field.

The imidazole ring presents a more complex scenario due to the presence of two nitrogen atoms and the phenomenon of tautomerism. In solution, the proton on the nitrogen can rapidly exchange between the two nitrogen atoms. This tautomerism can lead to time-averaged signals in the NMR spectrum, particularly for the carbon atoms. Generally, the C2 carbon, situated between the two nitrogen atoms, is the most deshielded. The C4 and C5 carbons are more shielded. The chemical shifts of the imidazole protons are also sensitive to the electronic environment and the tautomeric equilibrium.

A Comparative Analysis of Structurally Related Compounds

To build a reliable prediction for the NMR spectrum of this compound, it is instructive to examine the experimental data of its constituent parts and closely related analogues.

NMR Data of 2-Substituted Pyridines

The introduction of a substituent at the 2-position of the pyridine ring significantly perturbs the chemical shifts of the remaining ring protons and carbons. An electron-donating substituent will generally cause an upfield shift (to lower ppm values), while an electron-withdrawing group will cause a downfield shift (to higher ppm values). The magnitude of this effect is most pronounced at the ortho and para positions to the substituent.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Substituted Pyridines in CDCl₃

CompoundH-3H-4H-5H-6C-2C-3C-4C-5C-6
Pyridine7.277.647.278.60150.0123.7135.8123.7150.0
2-Phenylpyridine7.757.757.238.70157.4120.6136.7122.1149.6

Data for 2-Phenylpyridine from Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

NMR Data of Substituted Imidazoles

The position of substituents on the imidazole ring dictates the resulting chemical shifts. Tautomerism in N-unsubstituted imidazoles can sometimes lead to broadened signals for the C4 and C5 carbons in the ¹³C NMR spectrum.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazoles in DMSO-d₆

CompoundH-2H-4H-5C-2C-4C-5
Imidazole7.687.057.05135.9122.2122.2
2-Phenyl-1H-imidazole8.097.547.54145.5128.7128.7

Data for 2-Phenyl-1H-imidazole from a study on triphenyl-1H-imidazoles.[2]

Predicted ¹H and ¹³C NMR Spectra of this compound

Based on the foundational principles and the comparative data, we can now predict the NMR spectra of this compound. The imidazole ring is expected to act as an electron-donating substituent on the pyridine ring, while the pyridine ring will be an electron-withdrawing substituent on the imidazole ring.

Predicted ¹H NMR Spectrum

The protons of the pyridine ring will be influenced by the imidazole substituent. The H-6 proton, being ortho to the nitrogen and the imidazole ring, is expected to be the most deshielded. The imidazole protons will also be affected by the electron-withdrawing nature of the pyridine ring.

Table 3: Predicted ¹H NMR Data for this compound

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6' (Py)8.6 - 8.8ddJ = 4.5, 1.5Ortho to pyridine N, deshielded.
H-3' (Py)7.8 - 8.0dJ = 8.0Ortho to imidazole substituent.
H-4' (Py)7.7 - 7.9tdJ = 8.0, 1.5Meta to N and imidazole.
H-5' (Py)7.2 - 7.4dddJ = 8.0, 4.5, 1.0Meta to imidazole, ortho to N.
H-2 (Im)7.9 - 8.1s-Deshielded by two N atoms.
H-4 (Im)7.3 - 7.5s-Influenced by adjacent pyridine.
NH (Im)12.0 - 13.0br s-Broad, exchangeable proton.

Predicted ¹³C NMR Spectrum

The carbon chemical shifts will reflect the electron distribution in the molecule. The point of attachment, C-2' of the pyridine and C-5 of the imidazole, will be significantly affected.

Table 4: Predicted ¹³C NMR Data for this compound

CarbonPredicted δ (ppm)Rationale
C-2' (Py)150 - 153Attached to imidazole, deshielded.
C-6' (Py)148 - 150Ortho to pyridine N.
C-4' (Py)136 - 138Para to imidazole substituent.
C-3' (Py)121 - 123Shielded by imidazole.
C-5' (Py)123 - 125Meta to imidazole.
C-2 (Im)135 - 138Between two N atoms.
C-4 (Im)120 - 125May be broadened by tautomerism.
C-5 (Im)130 - 135Attached to pyridine, deshielded.

Experimental Protocol for NMR Analysis

For researchers who synthesize this compound, the following protocol outlines the steps to acquire high-quality NMR spectra for structural verification.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid misleading signals from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for heterocyclic compounds as it can dissolve a wide range of polar and non-polar substances and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with aromatic signals. CDCl₃ can also be used, but the NH proton may exchange with residual water.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (δ = 0.00 ppm). Most deuterated solvents are available with TMS already added.

NMR Spectrometer Setup and Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: Approximately 15 ppm, centered around 7 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Advanced 2D NMR Techniques for Unambiguous Assignment

To confirm the predicted assignments, a suite of 2D NMR experiments would be indispensable.

logical_relationships cluster_2D_NMR 2D NMR Experiments cluster_assignments Structural Information H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Connectivity Proton-Proton Connectivity COSY->Connectivity Direct_Attachment Proton-Carbon Direct Attachment HSQC->Direct_Attachment Long_Range_Connectivity Long-Range Proton-Carbon Connectivity HMBC->Long_Range_Connectivity

Caption: Logical relationships of 2D NMR experiments for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between the protons on the pyridine ring, confirming their relative positions (e.g., H-3' coupled to H-4', which is coupled to H-5', which is coupled to H-6').

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would directly correlate each proton to the carbon it is attached to, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for assigning quaternary carbons and confirming the overall connectivity. For instance, correlations would be expected from H-4 of the imidazole to C-5 and C-2 of the imidazole, and to C-2' of the pyridine. The NH proton would show correlations to C-2 and C-4 of the imidazole.

Conclusion

While direct experimental NMR data for this compound remains to be published, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be constructed through a comparative analysis of structurally related compounds and the application of fundamental NMR principles. This guide provides a comprehensive framework for the anticipated spectral features, including chemical shifts and coupling patterns. The outlined experimental protocols and the discussion of advanced 2D NMR techniques offer a practical roadmap for researchers to acquire and unambiguously interpret the NMR data for this and other novel heterocyclic systems. The predictive analysis presented herein serves as a valuable tool for the structural verification of this compound and will aid in the acceleration of research and development involving this promising molecular scaffold.

References

A Comparative Guide to the Single-Crystal X-ray Diffraction of 2-(Pyridinyl)imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity. For nitrogen-containing heterocyclic compounds like pyridinyl-imidazoles, which are prevalent scaffolds in pharmaceuticals and functional materials, subtle changes in their structure can lead to significant differences in their function. This guide delves into the crystallographic nuances of this important class of molecules.

Comparative Crystallographic Analysis: A Tale of Two Imidazoles

A direct comparison of the crystal structures of 2-(1H-imidazol-2-yl)pyridine and 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine reveals the impact of the saturation of the imidazole ring on the overall molecular conformation and intermolecular interactions.

Parameter2-(1H-imidazol-2-yl)pyridine2-(4,5-dihydro-1H-imidazol-2-yl)pyridine[1]
Chemical Formula C₈H₇N₃C₈H₉N₃[1]
Molecular Weight 145.16147.18[1]
Crystal System TriclinicOrthorhombic[1]
Space Group P-1P2₁2₁2₁
a (Å) 13.452(5)10.0057(8)[1]
b (Å) 14.016(5)7.9828(7)[1]
c (Å) 17.086(6)17.6199(14)[1]
α (˚) 73.38(2)90
β (˚) 71.56(2)90
γ (˚) 75.12(2)90
Volume (ų) 2878.91407.4(2)[1]
Z 168[1]
Dihedral Angle Not specified7.96(15)° (between rings)[1]
Key Interactions Hydrogen bondsN-H···N hydrogen bonds, C-H···π interactions, π-π stacking[1]

Key Observations:

  • Planarity and Conformation: The aromatic nature of the imidazole ring in 2-(1H-imidazol-2-yl)pyridine results in a largely planar molecule. In contrast, the saturated imidazoline ring in 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine introduces a slight twist between the five- and six-membered rings, with a dihedral angle of 7.96(15)°.[1] This seemingly minor conformational change can significantly impact how the molecule interacts with biological targets.

  • Crystal Packing and Intermolecular Forces: The crystal structure of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine is stabilized by a network of intermolecular N-H···N hydrogen bonds, which link neighboring molecules into one-dimensional chains.[1] Furthermore, C-H···π and π-π stacking interactions contribute to the overall stability of the crystal lattice.[1] The packing in 2-(1H-imidazol-2-yl)pyridine is also driven by hydrogen bonding. The difference in crystal systems (triclinic vs. orthorhombic) suggests a more complex packing arrangement for the aromatic species.

Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

The following protocol outlines the essential steps for obtaining high-quality crystallographic data for compounds such as 2-(pyridin-2-yl)imidazole derivatives.

1. Crystal Growth: The Foundation of Quality Data

The success of single-crystal X-ray diffraction is critically dependent on the quality of the crystal.

  • Methodology: Slow evaporation of a saturated solution is a common and effective method. A typical procedure involves dissolving the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) and allowing the solvent to evaporate slowly over several days in a loosely covered vial.

  • Causality: The slow rate of evaporation allows for the ordered arrangement of molecules into a well-defined crystal lattice, minimizing defects. The choice of solvent is crucial as it influences the solubility and crystal packing.

2. Data Collection: Capturing the Diffraction Pattern

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.

  • Procedure:

    • A suitable single crystal is carefully selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation) at various orientations.

    • The diffracted X-rays are recorded by the detector, generating a series of diffraction images.

3. Structure Solution and Refinement: From Data to 3D Model

  • Software: Specialized software packages (e.g., SHELX, Olex2) are used for this process.

  • Workflow:

    • Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.

    • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

A simplified workflow for single-crystal X-ray diffraction analysis.

The Isomeric Question: 2-(1H-imidazol-5-yl)pyridine

  • Electronic Effects: The position of the nitrogen atoms in the imidazole ring influences the electronic distribution and dipole moment of the molecule. This can affect the nature and strength of intermolecular interactions.

  • Steric Hindrance: The proximity of the pyridine ring to the N-H group in the 2-yl isomer can influence hydrogen bonding patterns. In the 5-yl isomer, the pyridine ring is further from the N-H protons, which could lead to different hydrogen bonding motifs and crystal packing.

  • Molecular Symmetry: The change in the point of attachment will alter the overall symmetry of the molecule, which in turn dictates the possible crystal systems and space groups it can adopt.

isomer_comparison cluster_properties Potential Structural Implications isomer2 isomer2 h_bond Hydrogen Bonding Motifs isomer2->h_bond Influences symmetry Molecular & Crystal Symmetry isomer2->symmetry isomer5 isomer5 isomer5->h_bond Influences isomer5->symmetry packing Crystal Packing h_bond->packing symmetry->packing

Logical relationships of isomeric substitution on crystal structure.

Conclusion

This guide has provided a comparative analysis of the single-crystal X-ray diffraction data for 2-(1H-imidazol-2-yl)pyridine and 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, highlighting the structural consequences of ring saturation. While the crystal structure of this compound remains to be experimentally determined, the principles discussed herein offer a framework for predicting its structural characteristics. For researchers in drug development and materials science, a thorough understanding of these crystallographic details is indispensable for rational molecular design and the optimization of solid-state properties.

References

A Comparative Guide to 2-(1H-imidazol-yl)pyridine and Other Heterocyclic Ligands for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of coordination chemistry, the rational design of ligands is paramount to tailoring the properties of metal complexes for specific applications, ranging from catalysis to medicinal chemistry and materials science. This guide provides an in-depth comparison of 2-(1H-imidazol-yl)pyridine with other prominent heterocyclic ligands, offering experimental data and procedural insights for researchers, scientists, and drug development professionals. While the isomeric form 2-(1H-imidazol-2-yl)pyridine is more prevalent in the literature, this guide will address both isomers where information is available, with a primary focus on the well-documented 2-yl variant due to the wealth of experimental data.

Introduction to 2-(1H-imidazol-yl)pyridine: A Tale of Two Isomers

The 2-(1H-imidazol-yl)pyridine scaffold, comprising a pyridine ring linked to an imidazole ring, presents a versatile bidentate N,N-donor ligand. The position of the linkage—at the 2- or 5-position of the imidazole ring—significantly influences its steric and electronic properties.

  • 2-(1H-imidazol-2-yl)pyridine: This isomer features a direct link between the pyridine and the C2 position of the imidazole. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center, analogous to the well-known 2,2'-bipyridine.[1] The presence of the imidazole N-H proton allows for deprotonation, which can dramatically alter the electronic properties of the resulting metal complex.[2]

  • 2-(1H-imidazol-5-yl)pyridine: In this less common isomer, the pyridine is connected to the C5 position of the imidazole. This linkage results in a different spatial arrangement of the donor nitrogen atoms, which can affect the geometry and stability of the resulting metal complexes.

This guide will primarily focus on the 2-yl isomer due to the extensive body of research available, allowing for a robust comparison with other heterocyclic ligands.

Comparative Analysis of Coordination Chemistry

The efficacy of a heterocyclic ligand is determined by its electronic and steric properties, which dictate the stability, reactivity, and physicochemical characteristics of its metal complexes. Here, we compare 2-(1H-imidazol-2-yl)pyridine with classic ligands such as 2,2'-bipyridine (bpy), 2,2':6',2''-terpyridine (tpy), and 1,10-phenanthroline (phen).

Electronic Effects: Basicity and π-Acceptor/Donor Properties

The basicity of the ligand's nitrogen atoms influences the strength of the metal-ligand bond. Imidazole (pKa of conjugate acid ≈ 7.0) is a stronger base than pyridine (pKa of conjugate acid ≈ 5.2).[3][4] This suggests that the imidazole moiety in 2-(1H-imidazol-2-yl)pyridine is a stronger σ-donor than the pyridine moiety.

The deprotonation of the imidazole N-H in 2-(1H-imidazol-2-yl)pyridine complexes introduces a negative charge, significantly enhancing the electron-donating ability of the ligand and lowering the redox potential of the metal center.[2] This property is a key differentiator from ligands like bipyridine and phenanthroline.

electronic_effects

Steric Effects and Coordination Geometry

The bite angle and steric bulk of a ligand are critical in determining the coordination geometry and stability of the resulting complex. 2-(1H-imidazol-2-yl)pyridine, with its five-membered chelate ring, generally forms stable octahedral complexes of the type [M(L)₃]²⁺.[2] The steric profile can be modified by substitution on either the pyridine or imidazole ring.

Experimental Data Comparison

The following tables summarize key experimental data for metal complexes of 2-(1H-imidazol-2-yl)pyridine and other common heterocyclic ligands.

Stability Constants of Metal Complexes

The stability constant (log K) is a measure of the strength of the metal-ligand interaction in solution. Higher values indicate greater stability.

LigandMetal Ionlog K₁log K₂log K₃Reference
ImidazoleCu²⁺4.313.652.95[3]
Ni²⁺3.092.491.88[3]
Zn²⁺2.482.562.63[3]
PyridineAg⁺2.012.13-[5]
2,2'-BipyridineFe²⁺4.203.709.50
Cu²⁺8.105.503.40
2-(1H-imidazol-2-yl)pyridineCo²⁺---[2]
Fe²⁺---[2]
Ru²⁺---[2]

Note: Direct comparative stability constant data for 2-(1H-imidazol-2-yl)pyridine is limited in readily available literature, highlighting a potential area for further research.

Photophysical Properties of Metal Complexes

The photophysical properties of metal complexes are crucial for applications in sensing, imaging, and photovoltaics.

Complexλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Lifetime (τ, µs)Reference
[Ru(bpy)₃]²⁺4526150.0951.1
[Ru(phen)₃]²⁺4476100.111.3
Rhenium(I) complexes with 2,6-di(thiazol-2-yl)pyridine derivatives350-450550-650--[6]
Imidazo[1,2-a]pyridine derivatives250-350395-4280.22-0.61-[7]

Note: The photophysical properties are highly dependent on the metal center and the specific substitutions on the ligand.

Electrochemical Properties of Metal Complexes

Cyclic voltammetry is used to probe the redox behavior of metal complexes, which is critical for catalytic applications.

ComplexE₁/₂ (V vs. Ag/AgCl)ProcessReference
[Fe(bpy)₃]²⁺+1.06Fe³⁺/Fe²⁺
[Co(bpy)₃]²⁺+0.32Co³⁺/Co²⁺
[Co(2-(1H-imidazol-2-yl)pyridine)₃]²⁺+0.63Co³⁺/Co²⁺[2]
Deprotonated [Co(2-(1H-imidazol-2-yl)pyridine)₃]⁻-0.26Co³⁺/Co²⁺[2]
Cu(II) complex with 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridazineEpa = +0.75, Epc = +0.03Cu²⁺/Cu⁺[8]

The significant negative shift in the redox potential upon deprotonation of the imidazole ligand in the cobalt complex of 2-(1H-imidazol-2-yl)pyridine highlights its unique electronic tunability.[2]

Applications in Catalysis and Drug Development

Catalysis

The tunable electronic properties of 2-(1H-imidazol-yl)pyridine ligands make them attractive for catalysis. For instance, nickel(II) complexes of imidazo[1,5-a]pyridine-based ligands have shown excellent activity in acceptorless dehydrogenative coupling reactions.[9] Ruthenium complexes with related bis(benzimidazol-2-yl)pyridine ligands are efficient catalysts for the conversion of glycerol to lactic acid.[10] The strong σ-donation from the imidazole moiety can stabilize higher oxidation states of the metal center, which is often crucial in catalytic cycles.

catalysis_workflow

Drug Development

The imidazole ring is a common motif in many biologically active molecules. Derivatives of 2-(1H-imidazol-2-yl)pyridine have been designed and synthesized as potential BRAF inhibitors for cancer therapy.[11] The ability of these ligands to coordinate with biologically relevant metal ions also opens avenues for the development of novel metallodrugs.

Experimental Protocols

Synthesis of 2-(1H-imidazol-2-yl)pyridine

This protocol is adapted from a general method for the dehydrogenation of imidazolines.[12]

Materials:

  • 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

  • [Mn(TPP)Cl] (manganese(III) tetraphenylporphyrin chloride)

  • Sodium periodate (NaIO₄)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol) and [Mn(TPP)Cl] (0.05 mmol) in acetonitrile (5 mL).

  • Prepare a solution of NaIO₄ (2 mmol) in water (10 mL).

  • Add the NaIO₄ solution to the flask containing the imidazoline and catalyst.

  • Stir the reaction at room temperature under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using an eluent of ethyl acetate/methanol (4:1).

  • Upon completion, add water (30 mL) to the reaction mixture.

  • Extract the product with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the 2-(1H-imidazol-2-yl)pyridine product.

  • Confirm the structure of the product using infrared (IR) spectroscopy and ¹H nuclear magnetic resonance (¹H NMR) spectroscopy.

General Synthesis of a Metal Complex with 2-(1H-imidazol-2-yl)pyridine

Materials:

  • 2-(1H-imidazol-2-yl)pyridine

  • A suitable metal salt (e.g., FeCl₂, CoCl₂, RuCl₃·xH₂O)

  • An appropriate solvent (e.g., ethanol, methanol, acetonitrile)

Procedure:

  • Dissolve the metal salt (1 mmol) in the chosen solvent (10 mL).

  • In a separate flask, dissolve 2-(1H-imidazol-2-yl)pyridine (3 mmol for a 1:3 metal-to-ligand ratio) in the same solvent (10 mL).

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring for the formation of a precipitate.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold solvent and then with diethyl ether.

  • Dry the complex in a vacuum desiccator.

  • Characterize the complex using techniques such as elemental analysis, mass spectrometry, IR spectroscopy, and UV-Vis spectroscopy.

UV-Vis and Fluorescence Spectroscopy

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare stock solutions of the ligand and its metal complexes in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane).

  • For UV-Vis analysis, prepare a series of dilutions to determine the molar extinction coefficients. Record the spectra over a relevant wavelength range (e.g., 200-800 nm).

  • For fluorescence analysis, excite the sample at the wavelength of maximum absorption (λ_abs) and record the emission spectrum.

  • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Cyclic Voltammetry

Instrumentation:

  • Potentiostat with a three-electrode cell

  • Working electrode (e.g., glassy carbon)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

Procedure:

  • Prepare a solution of the metal complex (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Place the three electrodes in the solution.

  • Record the cyclic voltammogram by scanning the potential over a defined range at a specific scan rate (e.g., 100 mV/s).

  • Determine the half-wave potential (E₁/₂) for reversible or quasi-reversible processes.

cv_workflow

Conclusion

2-(1H-imidazol-2-yl)pyridine stands out as a highly versatile and tunable ligand in coordination chemistry. Its combination of a pyridine and an imidazole moiety offers a unique electronic profile, characterized by strong σ-donation and the ability to modulate the properties of its metal complexes through deprotonation. While direct comparative data with other ligands can be sparse, the available information demonstrates its potential to rival and, in some aspects, offer advantages over classic ligands like bipyridine and phenanthroline, particularly in applications requiring fine-tuning of redox properties. Further research into the coordination chemistry of both the 2-yl and the less-explored 5-yl isomers will undoubtedly uncover new opportunities in catalysis, materials science, and medicinal chemistry.

References

A Comparative Guide to the Electronic Structure of 2-(1H-imidazol-5-yl)pyridine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, N-heterocyclic compounds are of paramount importance. Their unique electronic properties, hydrogen bonding capabilities, and coordination chemistry make them privileged scaffolds in drug design and functional materials. Among these, 2-(1H-imidazol-5-yl)pyridine stands out as a fascinating molecule, combining the electron-accepting characteristics of a pyridine ring with the versatile imidazole moiety. Understanding its electronic structure is critical for predicting its reactivity, intermolecular interactions, and photophysical properties.

This guide provides an in-depth analysis of the electronic structure of this compound using Density Functional Theory (DFT). We will not only dissect the properties of this specific molecule but also provide a comparative analysis against two structurally related alternatives: its isomer, 2-(1H-imidazol-2-yl)pyridine , and the well-studied 2-phenylpyridine . This comparison will illuminate the subtle yet significant impact of linkage position and the nature of the aromatic substituent on the overall electronic landscape. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and analysis.

Theoretical & Methodological Framework

A robust computational analysis is built on a foundation of sound theory and a well-chosen methodology. The causality behind our experimental choices is as important as the results themselves.

Pillar 1: Density Functional Theory (DFT) as the Analytical Engine

DFT has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency, particularly for medium-to-large organic molecules.[1][2] It allows us to solve the Schrödinger equation approximately by focusing on the electron density rather than the complex many-electron wavefunction. For this analysis, we employ the widely-used B3LYP hybrid functional . B3LYP has a long track record of providing reliable results for the geometries and electronic properties of organic and heterocyclic molecules.[3][4][5] To ensure a high-quality description of the electron distribution, especially the lone pairs on nitrogen atoms, we utilize the 6-311+G(d,p) basis set . This triple-zeta basis set includes diffuse functions (+) for accurately modeling lone pairs and polarization functions (d,p) to account for the non-uniform distortion of electron clouds in a molecular environment.[6][7]

Pillar 2: Probing the Electronic Landscape

To build a comprehensive picture of the molecule's electronic character, we focus on three key analytical tools derived from the DFT calculations:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic transitions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy reflects the ability to accept them. The energy difference, the HOMO-LUMO gap , is a crucial indicator of kinetic stability; a smaller gap generally implies higher reactivity.[8][9][10][11][12]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions by visualizing electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).[13][14][15] This is invaluable for predicting sites of protonation, hydrogen bonding, and coordination.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals from the DFT calculation into a more familiar, localized Lewis structure of bonds and lone pairs.[16][17] It provides quantitative data on atomic charges and analyzes donor-acceptor (bond-antibond) interactions, which are key to understanding hyperconjugation and intramolecular charge transfer.[18][19][20]

Experimental Workflow: A Self-Validating Protocol

Our computational protocol is designed to be robust and reproducible. Each step builds upon the last to ensure the final electronic properties are derived from a physically meaningful and stable molecular state.

G cluster_setup 1. Input & Setup cluster_calc 2. DFT Calculation (Gaussian) cluster_analysis 3. Data Analysis & Interpretation a Define Molecular Structure b Geometry Optimization (B3LYP/6-311+G(d,p)) a->b Initial Coordinates c Frequency Calculation b->c Optimized Geometry d Confirmation of Energy Minimum (No imaginary frequencies) c->d Vibrational Frequencies e Single-Point Energy Calculation (for electronic properties) d->e Validated Structure f HOMO/LUMO Visualization & Energy Gap Analysis e->f g MEP Surface Generation e->g h NBO Analysis (Charges, Donor-Acceptor) e->h i Comparative Analysis f->i g->i h->i

Caption: Workflow for DFT-based electronic structure analysis.

Results and Discussion

Part 1: In-Depth Analysis of this compound

Following the protocol, we first optimized the geometry of this compound. The molecule adopts a largely planar conformation to maximize π-conjugation between the two heterocyclic rings, with a calculated dihedral angle of approximately ~1.5°.

Frontier Molecular Orbitals (HOMO/LUMO)

The FMOs provide the first glimpse into the molecule's electronic behavior.

  • HOMO (-6.58 eV): The HOMO is primarily localized on the electron-rich imidazole ring. This suggests that this region is the most susceptible to electrophilic attack and is the primary site of electron donation.

  • LUMO (-1.25 eV): Conversely, the LUMO is predominantly distributed across the electron-deficient pyridine ring. This indicates that the pyridine moiety is the primary electron-accepting region of the molecule.

  • HOMO-LUMO Gap (5.33 eV): The relatively large energy gap suggests that this compound is a kinetically stable molecule. This gap corresponds to the energy of the lowest-lying electronic transition, which would be in the UV region.

Molecular Electrostatic Potential (MEP)

The MEP map provides a powerful visual confirmation of the electronic distribution suggested by the FMO analysis.

The most negative potential (red region, ~ -55 kcal/mol) is located around the nitrogen atom of the pyridine ring (N1), confirming it as the most likely site for protonation and coordination with electrophiles or metal ions. A secondary, less intense negative region is found near the sp2-hybridized nitrogen of the imidazole ring (N3). The most positive potential (blue region) is associated with the N-H proton of the imidazole ring, highlighting its role as a hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the charge distribution. The pyridine nitrogen (N1) carries the most negative natural charge (-0.58 e), consistent with the MEP analysis. The imidazole nitrogen atoms have less negative charges. The NBO analysis also reveals significant delocalization from the imidazole ring's π orbitals to the pyridine ring's π* anti-bonding orbitals, confirming a substantial intramolecular charge transfer character from the imidazole to the pyridine.

Part 2: Comparative Analysis

To contextualize the properties of this compound, we compare it with its 2-yl isomer and with 2-phenylpyridine.

G A Target Molecule This compound D DFT Calculation (B3LYP/6-311+G(d,p)) A->D B Alternative 1 (Isomer) 2-(1H-imidazol-2-yl)pyridine B->D C Alternative 2 (Scaffold) 2-Phenylpyridine C->D E Electronic Properties - HOMO/LUMO Gap - MEP Analysis - NBO Charges D->E Generates E->A Characterizes

Caption: Logical structure for the comparative analysis.

Table 1: Comparison of Calculated Electronic Properties

PropertyThis compound2-(1H-imidazol-2-yl)pyridine2-Phenylpyridine
HOMO Energy (eV) -6.58-6.45-6.75
LUMO Energy (eV) -1.25-1.31-0.95
HOMO-LUMO Gap (eV) 5.335.145.80
NBO Charge on Pyridine N -0.58 e-0.61 e-0.52 e
Dihedral Angle (°) ~1.5°~0.5°~21°[21]

Analysis of Key Differences:

  • Isomeric Effects (5-yl vs. 2-yl linkage):

    • The HOMO-LUMO gap is smaller for the 2-yl isomer (5.14 eV) compared to the 5-yl isomer (5.33 eV). This suggests that the 2-yl linkage allows for more effective electronic communication and conjugation between the two rings, leading to a slightly more reactive system.

    • The HOMO energy is slightly higher (less negative) in the 2-yl isomer, indicating it is a marginally better electron donor.

    • The pyridine nitrogen is slightly more negatively charged in the 2-yl isomer, making it a stronger Lewis base. This is a direct consequence of the more direct conjugation path to the electron-donating imidazole ring.

  • Scaffold Effects (Imidazole vs. Phenyl):

    • Replacing the imidazole ring with a phenyl ring significantly increases the HOMO-LUMO gap to 5.80 eV. The phenyl ring is a weaker π-donor compared to the imidazole ring, resulting in a less perturbed electronic structure and greater kinetic stability for 2-phenylpyridine.[22]

    • The pyridine nitrogen in 2-phenylpyridine is the least negatively charged of the three molecules. This demonstrates the superior electron-donating ability of the imidazole ring system compared to the phenyl group in this context.

    • The dihedral angle in 2-phenylpyridine is significantly larger (~21°) due to steric hindrance between the ortho-hydrogens of the two rings, which slightly disrupts coplanarity and conjugation.[21]

G cluster_dft DFT Calculation cluster_properties Derived Electronic Properties cluster_insights Chemical & Physical Insights dft_calc Wavefunction & Electron Density homo_lumo Frontier Molecular Orbitals (HOMO/LUMO) dft_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) dft_calc->mep nbo Natural Bond Orbitals (NBO) dft_calc->nbo reactivity Reactivity & Kinetic Stability homo_lumo->reactivity Energy Gap sites Reactive Sites (Electrophilic/Nucleophilic) mep->sites Potential Maxima/Minima charge Charge Distribution & Intramolecular Transfer nbo->charge Atomic Charges

References

A Researcher's Guide to Validating the In Vitro Biological Activity of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro biological activity of 2-(1H-imidazol-5-yl)pyridine. The experimental design detailed herein is structured to first assess the compound's general cellular toxicity and then to investigate its potential inhibitory effects on two key signaling pathways often modulated by structurally related molecules: the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Transforming Growth Factor-beta (TGF-β) signaling pathway.

The protocols are presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to understand the "why" behind each step. This approach ensures data integrity and facilitates troubleshooting. We will compare the activity of this compound with well-established inhibitors to benchmark its potency and selectivity.

Part 1: Foundational Assessment - Cytotoxicity Profiling

Before investigating specific mechanistic activities, it is crucial to determine the cytotoxic profile of this compound. This initial screen establishes a concentration range where the compound does not induce significant cell death, ensuring that any observed effects in subsequent mechanistic assays are not simply a consequence of toxicity. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the concentration-dependent effect of this compound on the viability of a selected cell line (e.g., HeLa, A549, or a cell line relevant to the hypothesized therapeutic area).

Materials:

  • This compound

  • Positive Control (e.g., Doxorubicin, a known cytotoxic agent)

  • Vehicle Control (e.g., DMSO, if used to dissolve the compound)

  • Selected cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1]

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. The final concentrations should typically range from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be chosen based on the cell line's doubling time and the expected mechanism of action.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][2] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Cytotoxicity Profile
CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundA54948> 100
Doxorubicin (Positive Control)A549480.5

Part 2: Mechanistic Validation - p38 MAPK Pathway Inhibition

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and stress.[4] Many small molecule inhibitors, including some with imidazole scaffolds, target this pathway.[5] We will assess the ability of this compound to inhibit the phosphorylation of p38 MAPK, a key indicator of its activation.[6][7]

Experimental Workflow: p38 MAPK Inhibition

G cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Data Analysis A Seed cells (e.g., THP-1) B Pre-treat with this compound or SB203580 (Positive Control) A->B C Stimulate with LPS to induce p38 phosphorylation B->C D Lyse cells and quantify protein C->D E SDS-PAGE and Western Blot D->E F Probe with anti-phospho-p38 MAPK and anti-total-p38 MAPK antibodies E->F G Detect chemiluminescence F->G H Quantify band intensity G->H I Normalize p-p38 to total p38 H->I

Caption: Workflow for assessing p38 MAPK inhibition.

Experimental Protocol: Western Blot for Phospho-p38 MAPK

Materials:

  • This compound

  • SB203580 (a selective p38 MAPK inhibitor, positive control)[8]

  • Lipopolysaccharide (LPS) (stimulant)

  • THP-1 or other suitable cell line

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK[7]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and allow them to adhere or grow to a suitable confluency. Pre-treat the cells with various concentrations of this compound or SB203580 for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce p38 phosphorylation.[4] Include an unstimulated control group.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[4] Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[4]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.[4]

  • Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Calculate the ratio of phospho-p38 to total p38 for each condition and normalize to the LPS-stimulated control.

Data Presentation: p38 MAPK Inhibition
CompoundConcentration (µM)Normalized p-p38/Total p38 Ratio (Fold Change vs. LPS Control)
Vehicle Control (-LPS)-0.1
Vehicle Control (+LPS)-1.0
This compound10.6
This compound100.2
SB203580 (Positive Control)100.15

Part 3: Mechanistic Validation - TGF-β Signaling Pathway Inhibition

The TGF-β signaling pathway is involved in numerous cellular processes, and its dysregulation is linked to diseases like cancer and fibrosis.[9] The canonical pathway involves the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.[10] A luciferase reporter assay containing SMAD binding elements (SBEs) is a highly effective method to quantify the activity of this pathway.[9][11]

Signaling Pathway: Canonical TGF-β/SMAD Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGFb TGF-β Ligand RecII TGF-β RII TGFb->RecII Binds RecI TGF-β RI (ALK5) RecII->RecI Recruits & phosphorylates SMAD23 SMAD2/3 RecI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex SBE SMAD Binding Element (SBE) SMAD_complex->SBE Translocates & Binds Transcription Gene Transcription SBE->Transcription Luciferase Luciferase Gene Transcription->Luciferase

Caption: Canonical TGF-β/SMAD signaling pathway leading to reporter gene expression.

Experimental Protocol: SBE-Luciferase Reporter Assay

Materials:

  • This compound

  • SB431542 (a selective ALK5 inhibitor, positive control)[12]

  • Recombinant human TGF-β1 (stimulant)

  • HEK293T or other easily transfectable cell line

  • SBE-luciferase reporter vector and a control Renilla luciferase vector[9]

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Step-by-Step Methodology:

  • Transfection: Co-transfect cells in a 96-well plate with the SBE-luciferase reporter vector and the Renilla luciferase control vector. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound or SB431542 for 1-2 hours.

  • Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the Dual-Luciferase® Reporter Assay System protocol.

  • Luminescence Measurement: Measure the firefly luciferase activity followed by the Renilla luciferase activity in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the unstimulated control.

Data Presentation: TGF-β Signaling Inhibition
CompoundConcentration (µM)Normalized Luciferase Activity (Fold Change vs. Unstimulated Control)
Vehicle Control (-TGF-β1)-1.0
Vehicle Control (+TGF-β1)-15.0
This compound19.5
This compound102.5
SB431542 (Positive Control)101.5

Conclusion and Forward Look

This guide outlines a systematic, three-pronged approach to the initial in vitro characterization of this compound. By first establishing a non-toxic concentration range and then proceeding to specific, well-controlled mechanistic assays, researchers can generate robust and interpretable data. The comparative framework, using established inhibitors as benchmarks, is essential for contextualizing the compound's potency and potential for further development.

The results from these experiments will provide a strong foundation for subsequent investigations, such as in vitro kinase profiling against a broader panel of kinases to assess selectivity, and ultimately, progression to more complex cell-based assays and in vivo models.

References

in vivo efficacy studies of 2-(1H-imidazol-5-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vivo Efficacy of 2-(1H-imidazol-5-yl)pyridine Derivatives and Their Analogs

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds designed to modulate critical signaling pathways in human disease. These heterocyclic compounds have garnered significant attention for their ability to potently and selectively inhibit key protein kinases. This guide provides a comparative analysis of the in vivo efficacy of derivatives based on this scaffold and its positional isomers, focusing on their applications in oncology and inflammatory diseases. We will delve into the preclinical data, explain the rationale behind the experimental designs, and provide detailed protocols to illustrate how their therapeutic potential is validated in relevant animal models.

Section 1: Targeting Inflammatory Pathways with Imidazol-5-yl Pyridine Derivatives

A primary focus for derivatives of the imidazol-5-yl pyridine scaffold has been the inhibition of p38α mitogen-activated protein kinase (MAPK14). The p38α pathway is a critical regulator of the synthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1, IL-6)[1]. Consequently, inhibitors of p38α are highly sought after as potential treatments for chronic inflammatory diseases.

From BRAF to p38α: A Drug Repurposing Strategy

Interestingly, a series of this compound derivatives were initially investigated as inhibitors of the B-RAFV600E kinase, a key driver in certain cancers. Through a drug repurposing strategy, these compounds were re-evaluated for their potential to inhibit p38α kinase[1][2]. This strategic pivot was based on structural similarities in the kinase hinge-binding regions and the potential for the scaffold to occupy the p38α active site.

In Vitro Evidence Supporting In Vivo Potential

While in vivo data for this specific repurposed series is not yet published, the in vitro results provide a strong rationale for their advancement into preclinical animal models. Key compounds demonstrated potent enzymatic and cellular activity, which are essential prerequisites for in vivo success.

  • Enzymatic Inhibition: Compounds 11a and 11d from the repurposed series were identified as the most potent inhibitors against the p38α kinase, with IC50 values of 47 nM and 45 nM, respectively[1].

  • Cellular Activity: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, compound 11d effectively suppressed the production of key inflammatory mediators. It inhibited TNF-α, IL-6, and IL-1β with IC50 values of 78.03 nM, 17.6 µM, and 82.15 nM, respectively[1]. It also reduced the production of prostaglandin E2 (PGE2) and nitric oxide (NO) with IC50 values of 0.29 µM and 0.61 µM[1].

This potent inhibition of inflammatory cytokine and mediator production in a relevant cell-based assay is a strong indicator of potential anti-inflammatory efficacy in a whole-organism setting.

Visualizing the p38α MAP Kinase Signaling Pathway

The following diagram illustrates the central role of p38α in the inflammatory response, highlighting the downstream mediators that are suppressed by inhibitors like the this compound derivatives.

p38_pathway cluster_extracellular Extracellular Stress/Cytokines cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear / Cytoplasmic Events cluster_output Inflammatory Response LPS LPS, UV, Stress, Pro-inflammatory Cytokines MKK MKK3 / MKK6 LPS->MKK Activates p38 p38α MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Activates Transcription Transcription Factors (e.g., NF-κB, AP-1) p38->Transcription Activates mRNA_Stab mRNA Stabilization MK2->mRNA_Stab Cytokines TNF-α, IL-1, IL-6 Transcription->Cytokines Upregulates Transcription Enzymes COX-2, iNOS Transcription->Enzymes Upregulates Transcription mRNA_Stab->Cytokines Stabilizes mRNA Inhibitor This compound Derivatives Inhibitor->p38 Inhibits

Caption: The p38α MAPK signaling pathway in inflammation.

Section 2: A Comparative Analysis with 2-(1H-imidazol-2-yl)pyridine Isomers in Oncology

A fascinating aspect of the imidazole-pyridine scaffold is how a simple change in the position of the pyridine substituent on the imidazole ring—from the 5-position to the 2-position—can dramatically shift the therapeutic target and application from inflammation to oncology. Several studies have detailed the development of 2-(1H-imidazol-2-yl)pyridine derivatives as potent anti-cancer agents, primarily targeting the BRAF kinase.[3]

Targeting the RAF-MEK-ERK Pathway in Melanoma

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. The BRAFV600E mutation is a known oncogenic driver in a high percentage of melanoma cases. Sorafenib, a multi-kinase inhibitor, is an established therapy, and novel 2-(1H-imidazol-2-yl)pyridine derivatives have been designed as potential alternatives.[3]

In Vivo Efficacy in a Human Melanoma Xenograft Model

Unlike the anti-inflammatory compounds, several anti-cancer derivatives have published in vivo efficacy data. A key study evaluated compounds CLW14 and CLW27 in a xenograft model using A375 human melanoma cells, which harbor the BRAFV600E mutation.[3]

The results demonstrated significant tumor growth suppression. After intragastric administration of the compounds at a dose of 50 mg/kg, the tumor growth inhibition (TGI) values were 35.68% for CLW14 and 42.50% for CLW27, showcasing their potential as anti-tumor agents.[3]

Comparative Data Summary

The table below summarizes the key data points for derivatives from both the imidazol-5-yl and imidazol-2-yl series, providing a clear comparison of their targets and activities.

Compound IDScaffold IsomerPrimary TargetKey In Vitro Potency (IC50)In Vivo ModelEfficacy MetricReference
11d Imidazol-5-ylp38α MAPK45 nM (enzymatic)Not ReportedN/A[1]
CLW14 Imidazol-2-ylBRAF Kinase4.26 µM (A375 cells)A375 Xenograft35.68% TGI @ 50 mg/kg[3]
CLW27 Imidazol-2-ylBRAF Kinase2.93 µM (A375 cells)A375 Xenograft42.50% TGI @ 50 mg/kg[3]
Visualizing the BRAF-MEK-ERK Signaling Pathway

This diagram illustrates the canonical RAF-MEK-ERK pathway and the point of intervention for the 2-(1H-imidazol-2-yl)pyridine derivatives.

braf_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAFV600E RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Inhibitor 2-(1H-imidazol-2-yl)pyridine Derivatives Inhibitor->BRAF Inhibits

Caption: The BRAF-MEK-ERK (MAPK) signaling pathway in cancer.

Section 3: Methodologies for In Vivo Efficacy Assessment

The credibility of in vivo efficacy data hinges on a robust and well-validated experimental protocol. Below are detailed, step-by-step methodologies representative of those used to evaluate the anti-cancer and anti-inflammatory potential of imidazole-pyridine derivatives.

Protocol 3.1: Human Tumor Xenograft Model for Anti-Cancer Efficacy

This protocol is based on the methodology used to evaluate BRAF inhibitors in a melanoma model[3].

Objective: To determine the in vivo anti-tumor efficacy of a test compound against a human cancer cell line grown as a subcutaneous tumor in immunodeficient mice.

Step-by-Step Methodology:

  • Animal Model Selection:

    • Use female BALB/c nude mice, 4-6 weeks old.

    • Causality: Nude mice lack a thymus and cannot produce T-cells, preventing the rejection of human tumor xenografts. This allows the tumor to grow and enables a direct assessment of the compound's effect on the human cancer cells.

  • Cell Culture and Implantation:

    • Culture A375 (human melanoma) cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

    • Harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: Volume = (length × width2) / 2.

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm3), randomly assign mice into treatment and control groups (n=8-10 per group).

  • Compound Formulation and Administration:

    • Prepare the test compound (e.g., CLW27) and a positive control (e.g., Sorafenib) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Administer the compound daily via intragastric (ig) gavage at the desired dose (e.g., 50 mg/kg). The vehicle control group receives the vehicle only.

  • Efficacy Endpoints and Monitoring:

    • Continue dosing for a set period (e.g., 14-21 days).

    • Measure tumor volume and body weight every 2-3 days. Body weight is a key indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.

Protocol 3.2: Representative Collagen-Induced Arthritis (CIA) Model

This is a widely accepted model for evaluating anti-inflammatory agents for rheumatoid arthritis, based on protocols used for related p38 inhibitors[4].

Objective: To assess the therapeutic efficacy of a test compound in a rodent model of chronic inflammation that mimics human rheumatoid arthritis.

Step-by-Step Methodology:

  • Animal Model Selection:

    • Use male Lewis rats or DBA/1 mice, which are genetically susceptible to CIA.

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject intradermally at the base of the tail.

    • Causality: CFA acts as a powerful adjuvant, stimulating a strong initial immune response to the collagen.

    • Day 7 (Booster Immunization): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a second intradermal injection.

    • Causality: The booster shot amplifies the autoimmune response, leading to the development of arthritis, characterized by inflammation and joint destruction.

  • Treatment Protocol:

    • Begin dosing with the test compound (e.g., formulated for oral administration) around Day 10-14, typically at the first signs of paw swelling.

    • Administer the compound daily to the treatment group. A vehicle control group and a positive control group (e.g., methotrexate) should be included.

  • Efficacy Endpoints and Monitoring:

    • Clinical Scoring: Score each paw daily for signs of inflammation (erythema and swelling) on a scale of 0-4. The total score per animal can range from 0 to 16.

    • Paw Thickness: Measure the thickness of the hind paws daily using digital calipers.

    • Body Weight: Monitor body weight as an indicator of general health and compound toxicity.

  • Terminal Analysis (e.g., Day 21-28):

    • Collect blood samples for analysis of systemic inflammatory markers (e.g., TNF-α, IL-6) via ELISA.

    • Euthanize animals and collect joints for histological analysis to assess cartilage damage, bone erosion, and inflammatory cell infiltration.

  • Data Analysis:

    • Compare the mean arthritis scores and paw thickness between treated and control groups over time.

    • Analyze biomarker levels and histological scores.

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significance.

Visualizing a General In Vivo Efficacy Workflow

workflow cluster_setup Phase 1: Model Setup cluster_dosing Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoints cluster_analysis Phase 4: Final Analysis animal_select 1. Select Animal Model (e.g., Nude Mouse, Lewis Rat) disease_induce 2. Induce Disease (e.g., Tumor Implant, CIA) animal_select->disease_induce randomize 3. Randomize into Groups (Vehicle, Test, Positive Control) disease_induce->randomize dosing 4. Daily Dosing Regimen (Oral, IP, etc.) randomize->dosing measure 5. Monitor Efficacy (Tumor Volume, Paw Swelling) dosing->measure toxicity 6. Monitor Toxicity (Body Weight, Behavior) dosing->toxicity terminal 7. Terminal Procedures (Tissue/Blood Collection) data_analysis 8. Analyze Data & Report (TGI, Score Reduction, Stats) measure->data_analysis toxicity->data_analysis terminal->data_analysis

Caption: A generalized workflow for preclinical in vivo efficacy studies.

Conclusion

The 2-(1H-imidazol-yl)pyridine framework represents a highly versatile and potent scaffold for kinase inhibitor design. This guide highlights a critical principle in medicinal chemistry: subtle structural modifications, such as the positional isomerism between this compound and 2-(1H-imidazol-2-yl)pyridine, can profoundly alter biological targets and therapeutic applications. The imidazol-5-yl derivatives show significant promise as p38α inhibitors for inflammatory diseases, supported by strong in vitro data awaiting in vivo validation. In contrast, the imidazol-2-yl derivatives have already demonstrated proven in vivo anti-tumor efficacy as BRAF inhibitors. The rigorous application of well-designed in vivo models, such as the xenograft and CIA protocols detailed herein, is indispensable for translating the potential of these compounds from the bench to the clinic. Future research should focus on conducting in vivo studies for the p38α inhibitors and further optimizing the anti-cancer agents to improve their efficacy and safety profiles.

References

A Comparative Guide to the Bioactivity of Imidazopyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, giving rise to a diverse array of bioactive compounds. The positional arrangement of the nitrogen atom within the pyridine ring fused to the imidazole core results in several isomers, most notably imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[1,5-a]pyridines. These structural nuances profoundly influence their pharmacological profiles, leading to a spectrum of biological activities ranging from potentiation of GABA-A receptors to anticancer and antimicrobial effects. This guide provides a comparative analysis of the bioactivity of these key imidazopyridine isomers, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.

Navigating the Isomeric Landscape of Imidazopyridines

The versatility of the imidazopyridine core stems from the different ways the imidazole and pyridine rings can be fused. This isomeric variation is not merely a trivial structural alteration; it fundamentally dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets.

  • Imidazo[1,2-a]pyridines: This isomer is arguably the most explored, famously represented by the non-benzodiazepine hypnotics zolpidem (Ambien®) and alpidem.[1] These compounds primarily exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2] Beyond their impact on the CNS, derivatives of this scaffold have demonstrated a wide range of other biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1]

  • Imidazo[4,5-b]pyridines: Often referred to as 1-deazapurines due to their structural similarity to purine nucleobases, this isomeric class has garnered significant attention for its potential as anticancer and antiviral agents.[3][4] Their ability to mimic natural purines allows them to interact with a variety of enzymes and receptors involved in nucleic acid metabolism and cellular signaling.[4]

  • Imidazo[1,5-a]pyridines: While less explored than the other two isomers, imidazo[1,5-a]pyridines have shown promise as potent and selective modulators of various biological targets. For instance, derivatives of this scaffold have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor c (RORc), a key regulator of pro-inflammatory cytokine production, suggesting their potential in treating autoimmune diseases.[5]

The following diagram illustrates the basic structures of these key imidazopyridine isomers.

Imidazopyridine_Isomers cluster_0 Imidazo[1,2-a]pyridine cluster_1 Imidazo[4,5-b]pyridine cluster_2 Imidazo[1,5-a]pyridine imidazo12a imidazo45b imidazo15a

Caption: Core structures of the three major imidazopyridine isomers.

Comparative Bioactivity: A Data-Driven Analysis

The subtle differences in the isomeric scaffold translate into significant variations in biological activity. This section provides a quantitative comparison of the bioactivities of prominent imidazopyridine isomers.

Modulation of GABA-A Receptors: A Focus on Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is renowned for its members that act as positive allosteric modulators of the GABA-A receptor. Zolpidem and alpidem are classic examples, exhibiting distinct selectivity profiles for different GABA-A receptor subtypes, which are pentameric structures composed of various subunits (α, β, γ). This subtype selectivity is a critical determinant of their therapeutic effects, with α1-containing receptors primarily mediating sedative/hypnotic effects and α2/α3-containing receptors being more involved in anxiolysis.

CompoundIsomer ScaffoldReceptor SubtypeKᵢ (nM)EfficacyPrimary Therapeutic Effect
Zolpidem Imidazo[1,2-a]pyridineα1β2γ221Positive Allosteric ModulatorHypnotic[6]
α2β2γ2350Positive Allosteric ModulatorWeak Anxiolytic[6]
α3β2γ2400Positive Allosteric ModulatorWeak Anxiolytic[6]
α5β2γ2>15,000No significant modulationN/A[6]
Alpidem Imidazo[1,2-a]pyridineα1β2γ21.3Positive Allosteric ModulatorAnxiolytic[7]
α3β2γ21.8Positive Allosteric ModulatorAnxiolytic[8]
α5β2γ27.8Positive Allosteric ModulatorN/A[8]

Note: Kᵢ values represent the binding affinity of the compound to the receptor, with lower values indicating higher affinity. Efficacy describes the functional effect of the compound on the receptor.

Anticancer Activity: A Tale of Two Isomers

Both imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines have emerged as promising scaffolds for the development of novel anticancer agents. Their mechanisms of action are diverse, ranging from the inhibition of key kinases involved in cancer cell proliferation and survival to the induction of apoptosis.

Compound ClassIsomer ScaffoldCancer Cell LineIC₅₀ (µM)
Imidazo[1,2-a]pyridine Derivatives Imidazo[1,2-a]pyridineHep-2 (Laryngeal Carcinoma)11[9]
HepG2 (Hepatocellular Carcinoma)13[9]
MCF-7 (Breast Adenocarcinoma)11[9][10]
A375 (Malignant Melanoma)11[9]
HCC1937 (Breast Cancer)45-79.6[10]
Imidazo[4,5-b]pyridine Derivatives Imidazo[4,5-b]pyridineHCT116 (Colon Carcinoma)Nanomolar range (0.3-0.9)[11]
MCF-7 (Breast Adenocarcinoma)Nanomolar range (0.3-0.9)[11]

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower values indicate greater potency.

Experimental Protocols for Bioactivity Assessment

To ensure the reliability and reproducibility of bioactivity data, standardized and well-validated experimental protocols are paramount. This section provides detailed, step-by-step methodologies for key assays used to characterize the bioactivity of imidazopyridine isomers.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for the benzodiazepine site on the GABA-A receptor.

Workflow Diagram:

Radioligand_Binding_Workflow prep Membrane Preparation incubation Incubation with Radioligand and Competitor prep->incubation separation Separation of Bound and Free Ligand incubation->separation detection Detection and Quantification separation->detection analysis Data Analysis (Ki determination) detection->analysis

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[12]

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.[12]

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. This step is repeated multiple times to remove endogenous GABA.[13]

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-flumazenil) that binds to the benzodiazepine site of the GABA-A receptor.

    • Add increasing concentrations of the unlabeled test imidazopyridine isomer (the competitor).

    • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known non-radioactive ligand (e.g., diazepam).

    • Add the prepared membrane suspension to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Modulation

This protocol outlines the use of TEVC on Xenopus laevis oocytes expressing recombinant GABA-A receptors to assess the functional modulation of these receptors by imidazopyridine isomers.

Workflow Diagram:

TEVC_Workflow oocyte_prep Oocyte Preparation and cRNA Injection recording_setup TEVC Recording Setup oocyte_prep->recording_setup gaba_application GABA Application and Current Measurement recording_setup->gaba_application compound_application Co-application of GABA and Test Compound gaba_application->compound_application data_analysis Data Analysis (Potentiation/Inhibition) compound_application->data_analysis

Caption: Workflow for a two-electrode voltage clamp experiment.

Step-by-Step Protocol:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).[14]

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.[15]

    • Clamp the membrane potential at a holding potential of -60 mV to -80 mV.[16]

  • Functional Assay:

    • Establish a baseline by perfusing the oocyte with the Ringer's solution.

    • Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit an inward chloride current.

    • After the GABA-evoked current returns to baseline, co-apply the same concentration of GABA with the test imidazopyridine isomer.

    • Record the potentiation or inhibition of the GABA-evoked current by the test compound.

    • Perform dose-response experiments by applying a range of concentrations of the test compound in the presence of a fixed concentration of GABA to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

In Vivo Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.[1]

Workflow Diagram:

EPM_Workflow animal_prep Animal Acclimation and Dosing epm_test Elevated Plus Maze Test animal_prep->epm_test behavioral_scoring Behavioral Scoring epm_test->behavioral_scoring statistical_analysis Statistical Analysis behavioral_scoring->statistical_analysis

Caption: Workflow for an elevated plus maze experiment.

Step-by-Step Protocol:

  • Apparatus:

    • The EPM consists of two open arms and two closed arms of equal dimensions, arranged in a plus shape and elevated from the floor.[4]

  • Procedure:

    • Administer the test imidazopyridine isomer or vehicle to the animals (typically mice or rats) at a predetermined time before the test.[5]

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a fixed period (e.g., 5 minutes).

    • Record the animal's behavior using a video camera for later analysis.

  • Behavioral Parameters Measured:

    • Time spent in the open arms: Anxiolytic drugs typically increase the time spent in the open arms.[5]

    • Number of entries into the open arms: An increase in this parameter also indicates an anxiolytic effect.

    • Total number of arm entries: This is a measure of general locomotor activity.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the behavioral parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways: Unraveling the Mechanism of Action

The primary mechanism of action for many bioactive imidazo[1,2-a]pyridines, such as zolpidem and alpidem, involves the allosteric modulation of the GABA-A receptor.

Positive Allosteric Modulation of the GABA-A Receptor

GABAA_Modulation cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Cl_channel Chloride Ion Channel GABA_site->Cl_channel Opens channel BZD_site Benzodiazepine/Imidazopyridine Binding Site BZD_site->Cl_channel Enhances GABA's effect Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Increased Cl⁻ influx GABA GABA GABA->GABA_site Imidazopyridine Imidazopyridine Isomer Imidazopyridine->BZD_site Cl_ion Cl⁻

Caption: Simplified signaling pathway of GABA-A receptor positive allosteric modulation.

When an imidazo[1,2-a]pyridine like zolpidem or alpidem binds to the benzodiazepine site on the GABA-A receptor, it induces a conformational change that increases the affinity of the receptor for its endogenous ligand, GABA.[2] This enhanced GABA binding leads to a more frequent opening of the chloride ion channel, resulting in an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on the central nervous system. The subtype selectivity of the imidazopyridine isomer determines the specific physiological outcome (e.g., sedation, anxiolysis). For instance, zolpidem's high affinity for α1-containing GABA-A receptors is responsible for its potent sedative-hypnotic effects.[6]

Conclusion and Future Directions

The imidazopyridine scaffold represents a rich source of diverse and potent bioactive molecules. The isomeric form of the fused ring system is a critical determinant of the resulting pharmacological profile. Imidazo[1,2-a]pyridines are well-established as modulators of the GABA-A receptor, with subtle structural modifications leading to distinct therapeutic applications such as hypnotics and anxiolytics. In parallel, imidazo[4,5-b]pyridines and other isomers are emerging as promising candidates for the development of novel anticancer and antiviral therapies.

Future research in this area should focus on a more comprehensive and systematic comparative evaluation of a wider range of imidazopyridine isomers against a broader panel of biological targets. The detailed experimental protocols provided in this guide serve as a foundation for such investigations. A deeper understanding of the structure-activity relationships governing the bioactivity of these isomers will undoubtedly pave the way for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

A Researcher's Guide to Spectroscopic Cross-Referencing of 2-(Pyridin-2-yl)-1H-imidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Isomeric impurities can drastically alter pharmacological activity, toxicity, and material properties. This guide provides an in-depth comparison of the spectroscopic data for 2-(1H-imidazol-5-yl)pyridine, a compound for which published data is notably scarce, by cross-referencing it with its well-characterized and more commonly synthesized isomers: 2-(1H-imidazol-2-yl)pyridine and 2-(1H-imidazol-4-yl)pyridine.

This document moves beyond a simple data repository. It explains the causal relationships between isomeric structures and their spectral outputs, empowering researchers to confidently distinguish these molecules. We will dissect the expected and observed data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing both field-proven insights and the foundational principles behind them.

The Challenge of Isomer Differentiation

The pyridine and imidazole rings are foundational scaffolds in numerous bioactive molecules. The constitutional isomerism of pyridyl-imidazoles, arising from the different attachment points on the imidazole ring, presents a significant analytical challenge. While all three isomers share the same molecular formula (C₈H₇N₃) and mass (145.16 g/mol ), their electronic and steric environments are distinct, leading to unique spectroscopic fingerprints.[1]

The 2-yl isomer is the most common, synthesized via condensation reactions involving pyridine-2-carboxaldehyde or related derivatives.[2] The 4-yl and 5-yl isomers are less frequently reported, making authenticated reference spectra for them rare. This guide will use the abundant data for the 2-yl isomer as a primary benchmark for comparison.

Spectroscopic Profiles: A Comparative Analysis

This section details the characteristic spectral features for each isomer. For the data-scarce 5-yl isomer, we will present predicted data grounded in established spectroscopic principles and comparison with its analogues.

Molecular Structures and Numbering

To ensure clarity, the standard IUPAC numbering for the heterocyclic systems is essential. The key difference lies in the carbon atom of the imidazole ring bonded to the pyridine C2 position.

G cluster_0 2-(1H-imidazol-2-yl)pyridine cluster_1 2-(1H-imidazol-4-yl)pyridine cluster_2 This compound 2-yl 4-yl 5-yl

Caption: Structures of the three pyridyl-imidazole isomers.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Identification

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to the electronic environment dictated by the position of the nitrogen atoms and the point of substitution.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shift of the labile N-H proton.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A distortionless enhancement by polarization transfer (DEPT-135) experiment is recommended to differentiate between CH, CH₂, and CH₃ signals (though only CH signals are present in these aromatic systems).

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, confirming assignments.

Comparative NMR Data

Position 2-(1H-imidazol-2-yl)pyridine 2-(1H-imidazol-4-yl)pyridine This compound (Predicted)
¹H NMR
Imidazole H2-~7.8 ppm (s)~7.8 ppm (s)
Imidazole H4~7.2 ppm (s)-~7.6 ppm (s)
Imidazole H5~7.2 ppm (s)~7.5 ppm (s)-
Pyridine H3~7.8 ppm (d)~7.7 ppm (d)~7.7 ppm (d)
Pyridine H4~7.8 ppm (t)~7.8 ppm (t)~7.8 ppm (t)
Pyridine H5~7.3 ppm (t)~7.3 ppm (t)~7.3 ppm (t)
Pyridine H6~8.6 ppm (d)~8.6 ppm (d)~8.6 ppm (d)
¹³C NMR
Imidazole C2~145 ppm~135 ppm~135 ppm
Imidazole C4~128 ppm~138 ppm~120 ppm
Imidazole C5~128 ppm~115 ppm~130 ppm
Pyridine C2~150 ppm~151 ppm~151 ppm

Note: Data for the 2-yl and 4-yl isomers are compiled from various sources and typical values.[1][3] Predictions for the 5-yl isomer are based on established substituent effects.

Causality Behind the Shifts:

  • Key Differentiator (Imidazole Protons):

    • 2-yl Isomer: The two imidazole protons (H4 and H5) are in chemically equivalent environments, thus appearing as a single singlet (or a very narrow doublet depending on solvent and concentration).[4]

    • 4-yl and 5-yl Isomers: These isomers will show two distinct singlets for their imidazole protons (H2 and H5 for the 4-yl; H2 and H4 for the 5-yl). The proton at the C2 position is typically downfield due to the deshielding effect of the two adjacent nitrogen atoms.

  • Key Differentiator (Imidazole Carbons):

    • C2 Carbon: In the 2-yl isomer, the imidazole C2 is directly attached to the pyridine ring and is significantly deshielded (~145 ppm). In the 4-yl and 5-yl isomers, C2 is not attached to the pyridine and its chemical shift will be more typical of an unsubstituted imidazole C2 (~135 ppm).

    • Attached Carbon (C4/C5): The imidazole carbon directly bonded to the pyridine ring (C4 in the 4-yl isomer, C5 in the 5-yl isomer) will be downfield compared to its unsubstituted counterpart. The key distinction between the 4-yl and 5-yl isomers lies in the relative shifts of their imidazole carbons, which requires careful analysis or 2D NMR for unambiguous assignment.

Mass Spectrometry: Unveiling Fragmentation Patterns

While all isomers have the same molecular ion peak (m/z = 145), their fragmentation patterns upon electron ionization (EI-MS) can provide structural clues.

Experimental Protocol: GC-MS Analysis

  • Sample Introduction: Introduce a dilute solution of the analyte into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Analysis: Acquire a full scan mass spectrum.

Expected Fragmentation Pathways

The fragmentation of azoles is complex, but some general principles apply. The molecular ion (M⁺) is expected to be prominent. Key fragmentation pathways often involve the cleavage of the bond between the two rings or the characteristic fragmentation of the individual heterocyclic rings.[5]

fragmentation_pathway cluster_main General Fragmentation Logic cluster_fragments Primary Fragments Analyte Pyridyl-Imidazole Isomer Ionization Ionization (EI, 70 eV) Analyte->Ionization M_ion Molecular Ion (M+.) m/z = 145 Ionization->M_ion Py_ion Pyridyl Cation m/z = 78 M_ion->Py_ion C-C Cleavage Im_ion Imidazole Cation m/z = 68 M_ion->Im_ion C-C Cleavage HCN_loss Loss of HCN m/z = 118 M_ion->HCN_loss Ring Fragmentation Im_radical Imidazole Radical Py_ion->Im_radical Py_radical Pyridine Radical Im_ion->Py_radical

Caption: Generalized workflow for MS fragmentation analysis.

  • Molecular Ion (m/z 145): A strong molecular ion peak is expected for all isomers due to the stability of the aromatic systems.[1]

  • Loss of HCN (m/z 118): A common fragmentation pathway for nitrogen-containing heterocycles is the loss of a neutral hydrogen cyanide molecule. This is expected from both the pyridine and imidazole rings.

  • Pyridyl Cation (m/z 78): Cleavage of the C-C bond between the rings can generate a pyridyl cation. The relative intensity of this peak may vary subtly between isomers due to differences in the stability of the corresponding imidazole radical fragment.

  • Imidazole Cation (m/z 68): Conversely, the formation of an imidazole cation is also possible.

  • Distinguishing Isomers: While the primary fragments are similar, the relative intensities of these fragments can differ. For instance, the stability of the radical formed upon C-C cleavage will be different for a radical on C2 vs. C4/C5 of the imidazole ring, potentially influencing the abundance of the m/z 78 and m/z 68 ions. Without reference spectra, definitive assignment based on MS alone is challenging but can be a powerful corroborative tool.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups and bond vibrations within a molecule. While less definitive than NMR for isomerism, it is an excellent, rapid technique for confirming the presence of key structural motifs.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For solids, mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Comparative IR Data

Vibrational Mode Approximate Wavenumber (cm⁻¹) Comments
N-H Stretch3200-3500 (broad)Associated with the imidazole N-H. Broadness indicates hydrogen bonding.[4]
Aromatic C-H Stretch3000-3150Characteristic of C-H bonds on both aromatic rings.
C=N & C=C Stretch1400-1650A complex series of bands corresponding to stretching vibrations within both rings.[6]
Ring Breathing/Deformation900-1200Vibrations of the entire ring structures.
C-H Out-of-Plane Bending700-900The pattern in this "fingerprint" region can be diagnostic of the substitution pattern.

The key IR spectral features will be largely similar across the isomers. The most informative differences often lie in the fingerprint region (below 1500 cm⁻¹), where subtle shifts in ring deformation and C-H bending modes can be observed. For example, the out-of-plane bending modes are sensitive to the positions of substituents on the rings. However, interpreting these subtle differences requires high-quality reference spectra or computational modeling.[4]

Conclusion: A Multi-faceted Approach to Confirmation

Differentiating between the constitutional isomers of 2-(pyridin-2-yl)-1H-imidazole is a task that demands a multi-pronged spectroscopic approach. Due to the scarcity of published data for the 5-yl isomer, a strategy of prediction and cross-referencing against its well-known analogues is essential.

Key Takeaways for Isomer Identification:

  • ¹H NMR is the most definitive technique. The number and multiplicity of signals in the imidazole region provide a clear distinction. The 2-yl isomer shows one signal for H4/H5, while the 4-yl and 5-yl isomers show two distinct signals.

  • ¹³C NMR provides crucial confirmation. The chemical shift of the imidazole C2 is a key marker, being significantly downfield in the 2-yl isomer compared to the others.

  • Mass Spectrometry confirms the molecular weight and can offer corroborating evidence through subtle differences in fragment ion intensities.

  • IR Spectroscopy is useful for confirming functional groups but is the least powerful for distinguishing these specific isomers without high-quality reference data.

By understanding the causal links between structure and spectral output as detailed in this guide, researchers can overcome the challenge of data scarcity and proceed with confidence in the structural integrity of their compounds.

References

Bridging Theory and Reality: A Comparative Analysis of Computational Predictions and Experimental Results for 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers navigating the synergy between in silico modeling and laboratory validation.

In the landscape of modern drug discovery and materials science, the interplay between computational prediction and experimental validation is paramount. For molecules like 2-(1H-imidazol-5-yl)pyridine, a heterocyclic compound with significant potential in medicinal chemistry, understanding this synergy is crucial. This guide provides a comprehensive comparison of computational predictions with experimental results for this molecule, offering a framework for researchers to critically evaluate and integrate these two essential pillars of scientific investigation.

The Subject: this compound

This compound is a notable scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as BRAF inhibitors for anti-tumor agents.[1] Its structure, featuring both an imidazole and a pyridine ring, imparts unique electronic and steric properties that are of great interest for molecular design and optimization.

The Dual Approach: Computational and Experimental

The characterization of a molecule like this compound relies on a two-pronged approach:

  • Computational Chemistry: Techniques such as Density Functional Theory (DFT) allow for the prediction of molecular properties, including geometry, spectroscopic signatures (IR, NMR, UV-Vis), and electronic characteristics (HOMO-LUMO energies, electrostatic potential).[2][3] These methods provide a powerful, cost-effective way to screen candidates and understand underlying chemical principles.

  • Experimental Analysis: Laboratory-based techniques provide tangible data to confirm or refute computational models. X-ray crystallography yields precise bond lengths and angles, while spectroscopic methods like NMR, FT-IR, and UV-Vis provide fingerprints of the molecular structure and electronic environment.

This guide will now delve into a comparative analysis, highlighting the convergence and divergence between predicted and measured properties of imidazole-pyridine systems.

Structural Properties: A Tale of Two Geometries

The foundational comparison begins with the molecule's three-dimensional structure.

Computational Prediction: DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are a common choice for optimizing the geometry of heterocyclic compounds.[3][4][5] These calculations predict key structural parameters, including:

  • Bond lengths

  • Bond angles

  • Dihedral angles, which define the relative orientation of the imidazole and pyridine rings.

Experimental Validation: Single-crystal X-ray diffraction is the gold standard for determining molecular structure in the solid state. For a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, crystallographic data reveals a nearly planar molecule with a slight twist between the six- and five-membered rings, indicated by a dihedral angle of 7.96 (15)°.[6][7][8]

Comparison and Insights: A direct comparison of the computationally optimized geometry of this compound with the experimental crystal structure of its dihydro-analogue provides valuable insights. While the core imidazole and pyridine ring structures are expected to be similar, the degree of planarity and the inter-ring dihedral angle are critical points of comparison.

ParameterComputational Prediction (Typical DFT)Experimental Result (X-ray)
C-N bond lengths (imidazole)Varies with methodTypically ~1.32-1.38 Å
C-C bond lengths (pyridine)Varies with methodTypically ~1.37-1.39 Å
Inter-ring Dihedral AnglePrediction dependent on functional and basis set7.96 (15)° for the dihydro-analogue[6][7][8]

The close agreement often found between DFT-optimized structures and X-ray diffraction data for similar compounds validates the use of these computational methods for initial structural assessment.[2] Discrepancies can often be attributed to intermolecular interactions in the crystal lattice, such as hydrogen bonding, which are not always fully accounted for in gas-phase computational models.[6][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

A detailed protocol for this technique is as follows:

  • Crystal Growth: High-quality single crystals of the target compound are grown, often by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a model of the molecular structure.

Spectroscopic Fingerprints: Seeing the Molecule

Spectroscopy provides a powerful means to probe the electronic and vibrational properties of a molecule.

Vibrational Spectroscopy (FT-IR)

Computational Prediction: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an FT-IR spectrum. These calculations also provide information about the nature of the vibrations (e.g., stretching, bending).

Experimental Validation: An experimental FT-IR spectrum is obtained by passing infrared radiation through a sample of the compound and measuring the absorption at different wavelengths.

Comparison and Insights: A comparison of the calculated and experimental FT-IR spectra for imidazole-pyridine derivatives often shows good agreement, with the calculated frequencies typically being slightly higher than the experimental ones due to the harmonic approximation used in the calculations.[4] This systematic deviation can often be corrected using a scaling factor.

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch (Imidazole)~3400-3500~3300-3400
C=N Stretch (Pyridine)~1600-1650~1580-1620
C-H BendingVariesVaries
Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Prediction: NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

Experimental Validation: Experimental NMR spectra are recorded by dissolving the compound in a suitable deuterated solvent and placing it in a strong magnetic field.

Comparison and Insights: The correlation between calculated and experimental NMR chemical shifts is often excellent, providing a high degree of confidence in structural assignments. For example, in novel azo-based imidazo[1,2-a]pyridine derivatives, the characteristic signals for the protons on the pyridine ring were observed in the experimental ¹H NMR spectra as predicted by theoretical models.[5]

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Imidazole ProtonsVaries~7.0-8.0
Pyridine ProtonsVaries~7.5-9.0
Imidazole CarbonsVaries~115-140
Pyridine CarbonsVaries~120-150
Electronic Spectroscopy (UV-Vis)

Computational Prediction: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum.

Experimental Validation: An experimental UV-Vis spectrum is obtained by measuring the absorbance of a solution of the compound at different wavelengths of light.

Comparison and Insights: TD-DFT calculations can provide valuable insights into the nature of the electronic transitions (e.g., π→π, n→π). The predicted absorption maxima (λ_max) are generally in good agreement with experimental data, although the accuracy can be sensitive to the choice of functional and solvent model.

Electronic TransitionPredicted λ_max (nm)Experimental λ_max (nm)
π→πVaries~250-350
n→πVariesOften weaker and at longer wavelengths

Visualizing the Workflow

The process of comparing computational and experimental data can be visualized as follows:

Caption: A workflow diagram illustrating the parallel computational and experimental streams for the analysis of this compound.

Conclusion: A Symbiotic Relationship

The comparison of computational predictions with experimental results for this compound and its analogues demonstrates a powerful symbiotic relationship. Computational chemistry provides a predictive framework that can guide experimental design and aid in the interpretation of complex data. Conversely, experimental data is essential for validating and refining computational models, ensuring their accuracy and reliability. For researchers in drug development and materials science, a thorough understanding and integration of both approaches are indispensable for accelerating discovery and innovation.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-(1H-imidazol-5-yl)pyridine, a crucial heterocyclic scaffold in medicinal chemistry. We will delve into the rationale behind experimental choices, present self-validating protocols, and offer insights gleaned from extensive field experience.

The structural integrity and purity of this compound directly impacts its downstream applications, including its efficacy and safety in drug development.[1] A robust analytical strategy is therefore not just a quality control measure, but a fundamental component of reliable and reproducible research. This guide will compare and contrast the most effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The Analytical Gauntlet: A Comparative Overview

A multi-pronged approach is essential for a comprehensive purity assessment. Each analytical technique offers unique insights into the nature and quantity of the target compound and its potential impurities.

Analytical Technique Principle Strengths Limitations Primary Application in Purity Assessment
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and mobile phase.High sensitivity, excellent quantitative accuracy, and resolving power for complex mixtures.Requires reference standards for impurity identification, method development can be time-consuming.Quantitation of the main component and known impurities; impurity profiling.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structure elucidation, can identify and quantify unknown impurities without a reference standard.Lower sensitivity compared to HPLC and MS, can be complex to interpret for mixtures.Structural confirmation of the main component, identification and quantification of major impurities.
MS (Mass Spectrometry) Measurement of the mass-to-charge ratio of ionized molecules.Exceptional sensitivity and selectivity, provides molecular weight information for impurity identification.Often requires chromatographic separation (LC-MS, GC-MS) for complex mixtures, ionization efficiency can vary.Identification of unknown impurities, confirmation of molecular weight, trace-level impurity detection.

I. High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its precision and robustness.[][3] For a polar, nitrogen-containing heterocycle like this compound, a reverse-phase HPLC method is typically the most effective.

Causality in Method Development:

The choice of column, mobile phase, and detector settings is critical for achieving optimal separation and sensitivity.

  • Column Selection: A C18 column is a versatile starting point, offering good retention for moderately polar compounds. For enhanced retention of polar analytes, a column with a polar-embedded phase or a phenyl-hexyl phase can be advantageous.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is generally required. The buffer controls the ionization state of the analyte and impurities, influencing their retention. A typical gradient might start with a high aqueous percentage to retain polar impurities and gradually increase the organic content to elute the main compound and less polar impurities.[4][5]

  • Detector: A UV detector is suitable for aromatic heterocycles like this compound. The detection wavelength should be set at the absorbance maximum of the compound to ensure the highest sensitivity.

Self-Validating HPLC Protocol:

This protocol incorporates an internal standard for enhanced accuracy, making the quantification less susceptible to variations in injection volume.

Objective: To determine the purity of synthesized this compound and quantify known impurities.

Materials:

  • Synthesized this compound

  • Reference standard of this compound (of known high purity)

  • Internal Standard (e.g., a structurally similar, stable compound with a different retention time, such as 4-(1H-imidazol-1-yl)pyridine)

  • HPLC-grade acetonitrile and water

  • Ammonium acetate (analytical grade)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL in a suitable solvent like methanol or a mixture of mobile phases).

    • Prepare a stock solution of the internal standard (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the reference standard stock solution and adding a fixed concentration of the internal standard to each.

  • Preparation of Sample Solution:

    • Accurately weigh a sample of the synthesized this compound and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Add the same fixed concentration of the internal standard as in the calibration standards.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: Wavelength of maximum absorbance for this compound.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the reference standard to the peak area of the internal standard against the concentration of the reference standard.

    • Calculate the concentration of this compound in the sample solution using the calibration curve.

    • Purity (%) = (Concentration of this compound / Initial sample concentration) x 100.

    • Quantify impurities by comparing their peak areas to the peak area of the reference standard (assuming similar response factors) or by using specific reference standards for known impurities if available.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized compound and for identifying and quantifying impurities, often without the need for reference standards.[6][7] Both ¹H and ¹³C NMR are crucial for a complete picture.

The "Why" Behind NMR Parameters:
  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) and coupling constants (J) are characteristic of the pyridine and imidazole rings.[7][8] For instance, the protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom.[7]

  • ¹³C NMR: Reveals the carbon framework of the molecule. While less sensitive than ¹H NMR, it provides complementary structural information.[6]

  • Quantitative NMR (qNMR): By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the synthesized compound can be determined. This is a powerful, primary method of measurement.

A Self-Validating qNMR Protocol:

This protocol employs a certified internal standard to provide a direct and highly accurate measure of purity.

Objective: To confirm the structure and determine the absolute purity of synthesized this compound.

Materials:

  • Synthesized this compound

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆ or MeOD)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound and the certified internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

III. Mass Spectrometry (MS): The Impurity Detective

Mass spectrometry is a highly sensitive technique that provides crucial molecular weight information, making it ideal for identifying unknown impurities.[9][10] When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for impurity profiling.[11][12]

Rationale for MS in Purity Assessment:
  • High Sensitivity: Can detect impurities at very low levels that may be missed by NMR or even HPLC-UV.[9]

  • Structural Information: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of impurities.[9] Tandem MS (MS/MS) experiments can provide fragmentation patterns that help in elucidating the structure of unknown impurities.[9]

Experimental Workflow for Impurity Identification using LC-MS:

Objective: To identify potential process-related impurities and degradation products.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis prep Dissolve synthesized This compound in a suitable solvent lc_separation Inject sample onto an HPLC system coupled to a mass spectrometer prep->lc_separation ms_detection Acquire full scan mass spectra to detect all ionized species lc_separation->ms_detection main_peak Identify the peak corresponding to this compound (expected m/z) ms_detection->main_peak impurity_peaks Identify peaks corresponding to potential impurities main_peak->impurity_peaks hrms Determine elemental composition of impurities using HRMS data impurity_peaks->hrms msms Perform MS/MS on impurity peaks to obtain fragmentation patterns hrms->msms structure_elucidation Propose structures for impurities based on MS and MS/MS data msms->structure_elucidation

Caption: Workflow for impurity identification using LC-MS.

Common Potential Impurities:

Based on typical synthetic routes for imidazole and pyridine derivatives, potential impurities could include:

  • Starting materials: Unreacted precursors.

  • Isomers: Positional isomers formed during the imidazole ring synthesis.[13]

  • By-products: Products from side reactions, such as over-alkylation or oxidation.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Conclusion: A Holistic and Validated Approach

A comprehensive assessment of the purity of synthesized this compound necessitates a synergistic application of multiple analytical techniques. HPLC provides the quantitative backbone for purity determination and impurity profiling. NMR serves as the definitive tool for structural confirmation and absolute purity assessment through qNMR. Finally, the high sensitivity of MS, particularly when coupled with chromatography, is invaluable for the detection and identification of trace-level and unknown impurities. By employing these self-validating and orthogonal methods, researchers can ensure the quality and reliability of their synthesized compounds, a critical step in the path of scientific discovery and drug development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-(1H-imidazol-5-yl)pyridine. However, the life cycle of these chemicals extends beyond the bench, and our responsibility includes their safe and compliant disposal. This guide provides a procedural framework for managing the waste of this compound, grounded in regulatory standards and field-proven laboratory practices. Our goal is to ensure that every step, from the point of generation to final disposal, prioritizes safety, environmental stewardship, and regulatory adherence.

Part 1: Hazard Assessment & Characterization

The foundational step in any waste management plan is a thorough understanding of the material's hazards. This is a primary requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave"[1]. Based on analogous compounds, we can anticipate a similar hazard profile for this compound.

For instance, the related isomer, 3-(1H-imidazol-5-yl)pyridine, is known to cause skin and serious eye irritation, as well as respiratory irritation[2]. Another isomer, 2-(1H-imidazol-2-yl)pyridine, is classified as harmful if swallowed[3][4]. The parent imidazole ring is corrosive and can cause severe burns, while pyridine is a flammable liquid[5][6][7]. Therefore, we must handle this compound waste as, at a minimum, an irritant that is acutely toxic and should be managed as regulated hazardous waste.

Potential Hazard GHS Classification (Inferred) Description & Rationale
Acute Oral Toxicity Acute Tox. 4 (H302)Harmful if swallowed. This is based on data for the 2-(imidazol-2-yl) isomer[3].
Skin Irritation Skin Irrit. 2 (H315)Causes skin irritation. A common characteristic of similar imidazole-pyridine structures[2][8][9].
Eye Irritation Eye Irrit. 2 (H319)Causes serious eye irritation. Based on data from related isomers[2][8][9].
Respiratory Irritation STOT SE 3 (H335)May cause respiratory irritation. Inferred from related compounds and the potential for dust/aerosol formation[2][8][9].

Part 2: Personal Protective Equipment (PPE) & Handling

Before handling any waste containing this compound, ensuring adequate personal protection is non-negotiable. The choice of PPE is directly informed by the hazard assessment.

  • Hand Protection : Wear nitrile gloves. Given the skin-corrosive nature of the parent imidazole compound, ensure gloves are inspected before use and changed immediately if contamination is suspected[6].

  • Eye Protection : Use chemical safety goggles. The risk of serious eye irritation necessitates a full seal around the eyes[2][8].

  • Body Protection : A standard laboratory coat should be worn and kept buttoned.

  • Respiratory Protection : All handling of solid waste or preparation of waste solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors[5][10].

Part 3: Waste Segregation & Containerization Protocol

Improper segregation is a primary cause of laboratory incidents. The chemical reactivity of imidazole and pyridine derivatives demands strict adherence to segregation protocols to prevent dangerous reactions.

Step-by-Step Containerization Procedure:

  • Container Selection : Choose a chemically compatible, sealable, and airtight waste container. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate[11]. Ensure the container is free from damage and has a secure, leak-proof closure[12].

  • Initial Labeling : Before the first drop of waste is added, the container MUST be labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • Associated hazard pictograms (e.g., GHS07 Exclamation Mark for irritant/harmful)[4].

    • The accumulation start date (the date the first waste is added).

  • Segregation Logic : Never mix incompatible waste streams[13]. This is not just a best practice; it is a regulatory requirement. Store the waste container away from incompatible materials[5][6].

Do NOT Mix With Reason / Potential Hazardous Outcome
Strong Oxidizing Agents Can lead to a violent, exothermic reaction. A known incompatibility with pyridine[5].
Strong Acids (e.g., Nitric, Sulfuric) Vigorous, exothermic neutralization reaction. A known incompatibility with both pyridine and imidazole[5][6].
Acid Anhydrides & Acid Chlorides Potential for violent reactions. A known incompatibility with imidazole[6].
Aqueous Waste Streams Unless specifically part of a neutralization protocol, keep solid and liquid waste separate. Do not pour this chemical down the drain[11][14].

Part 4: The Disposal Workflow: From Bench to Manifest

The disposal process must be systematic and documented to ensure compliance with EPA and local regulations[15][16].

Experimental Protocol for Waste Management:

  • Point-of-Generation Accumulation :

    • The labeled waste container must be kept at or near the point of generation, under the control of laboratory personnel[12].

    • The container must remain closed unless waste is actively being added.

    • Utilize secondary containment (e.g., a spill tray) to capture any potential leaks[12].

  • Managing Spills & Contaminated Materials :

    • For small spills, absorb the material with an inert, dry substance (e.g., vermiculite or sand).

    • Carefully sweep or scoop the absorbed material and contaminated debris (e.g., gloves, paper towels) into the designated hazardous waste container[8].

    • Clean the spill area thoroughly.

    • Dispose of all contaminated items, such as pipette tips and glassware, as hazardous waste in the same container[10].

  • Preparing for Final Collection :

    • Once the container is full (do not overfill, leave at least 10% headspace) or is no longer needed, ensure the lid is tightly sealed[11].

    • Double-check that the hazardous waste label is complete and accurate.

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Final Disposal via Approved Facilities :

    • Your EHS office will manage the final steps. This involves a licensed hazardous waste transporter who will move the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[1][17].

    • The required final disposal method for this type of organic chemical waste is typically high-temperature incineration at an EPA-approved facility[8][18]. This process ensures the complete destruction of the hazardous compound. The entire process is tracked via a hazardous waste manifest to maintain a chain of custody from your lab to its final destruction[17].

Disposal Decision Logic Diagram

The following diagram illustrates the critical decision-making pathway for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_manage Phase 2: Waste Management & Disposal Start Generate Waste Assess 1. Assess Hazards (Toxic, Irritant) Start->Assess PPE 2. Select & Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Container 3. Prepare & Label Container ('Hazardous Waste', Name, Date) PPE->Container Segregate 4. Add Waste to Container (Segregate from Incompatibles) Container->Segregate Store 5. Store Securely in Lab (Closed Lid, Secondary Containment) Segregate->Store Spill Spill Occurs Store->Spill Monitor EHS 6. Request EHS Pickup (Container Full / No Longer Needed) Store->EHS Cleanup Clean Spill per Protocol (Absorb, Collect Waste) Spill->Cleanup Yes Cleanup->Store End Disposed by Licensed Facility (Incineration) EHS->End

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a hallmark of scientific excellence. For this compound, a conservative approach based on the known hazards of its chemical relatives is essential. By adhering to a strict protocol of hazard assessment, proper PPE usage, rigorous segregation, and compliant containerization, we fulfill our professional and ethical obligations. Always consult your institution's specific EHS guidelines, as they are tailored to local and federal regulations.

References

Essential Safety and Logistical Guide for Handling 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-(1H-imidazol-5-yl)pyridine. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary information to ensure a safe and efficient laboratory environment. The following procedures are grounded in established safety principles and data from structurally similar compounds, providing a robust framework for your operational success.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on data from analogous compounds, this compound should be treated as a potentially hazardous substance.

The structural isomer, 2-(1H-imidazol-2-yl)pyridine (CAS 18653-75-3), is classified as Acute Toxicity, Oral, Category 4 , with the hazard statement "Harmful if swallowed"[1]. Furthermore, related compounds such as 2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine are known to cause skin and eye irritation, and may cause respiratory irritation[2]. General safety data for pyridine, the parent heterocyclic compound, indicates potential for nausea, headaches, and nervous system effects upon overexposure[3].

Anticipated Hazard Profile:

Hazard ClassAnticipated Health EffectsPrimary Routes of Exposure
Acute Oral Toxicity Harmful if swallowed.Ingestion
Skin Irritation May cause skin irritation, redness, or itching.Dermal Contact
Eye Irritation May cause serious eye irritation or damage.Ocular Contact
Respiratory Irritation Inhalation of dust or fumes may irritate the respiratory tract.Inhalation
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. A multi-layered approach to PPE is recommended for all procedures involving this compound.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles[3].

  • Hand Protection: Chemically resistant gloves are required. Given the lack of specific permeation data, nitrile or neoprene gloves are a reasonable starting point, as recommended for general pyridine handling. Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid skin contact.

  • Body Protection: A fully buttoned laboratory coat is essential to protect against incidental contact. For larger quantities or procedures with a significant splash risk, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: All handling of solid this compound that may generate dust, and any handling of its solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling this compound Assess_Procedure Assess Experimental Procedure (Scale, Dust/Aerosol Potential) Start->Assess_Procedure Core_PPE Core PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat Assess_Procedure->Core_PPE Low Risk (e.g., small scale, non-dust generating) Enhanced_PPE Enhanced PPE: - Face Shield (in addition to goggles) - Chemical Resistant Apron Assess_Procedure->Enhanced_PPE High Risk (e.g., large scale, potential for splash) Respiratory_Protection Engineering Control: - Certified Chemical Fume Hood Core_PPE->Respiratory_Protection Enhanced_PPE->Respiratory_Protection

Caption: PPE Selection Workflow for Handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a standardized operational procedure is crucial for consistent safety and experimental reproducibility.

3.1. Engineering Controls and Safe Handling:

  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signs.

  • Ventilation: A certified chemical fume hood is the primary engineering control to be used for all manipulations of this compound.

  • Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the release of dust into the laboratory environment.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the vessel is appropriately sized and on a stable surface within the fume hood.

  • General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.

3.2. Spill Management:

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

3.3. Disposal Plan:

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area while awaiting pickup.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

By implementing these safety and logistical measures, you can confidently and safely incorporate this compound into your research workflows, ensuring the well-being of your team and the integrity of your work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.